Choline Bitartrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.C4H6O6/c1-6(2,3)4-5-7;5-1(3(7)8)2(6)4(9)10/h7H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1/t;1-,2-/m.1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJSAWXRUVVRLH-LREBCSMRSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C(C(C(=O)[O-])O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCO.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00889332 | |
| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00889332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Freely sol in water; slightly sol in alcohol; insol in ether, chloroform and benzene | |
| Details | Food Chemicals Codex Fifth Edition Institute of Medicine of the National Academies. National Academies Press, Washington, DC (2003) | |
| Record name | CHOLINE BITARTRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline powder | |
CAS No. |
87-67-2 | |
| Record name | Choline bitartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Choline bitartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00889332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Choline hydrogen tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.604 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLINE BITARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K2W7T9V6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHOLINE BITARTRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
149-153 °C | |
| Details | Gidding CE; Kirk-Othmer Encyclopedia of Chemical Technology. NY, NY: John Wiley & Sons; Choline. Online Posting Date: Dec 4, 2000. | |
| Record name | CHOLINE BITARTRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Pharmacokinetics of Choline Bitartrate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline, an essential quaternary amine nutrient, is fundamental to numerous physiological processes, including the synthesis of the neurotransmitter acetylcholine, the structural integrity of cell membranes via phospholipids, and methyl group metabolism.[1][2][3] While the body can produce choline endogenously, dietary intake is necessary to meet metabolic demands.[2][4] Choline bitartrate is a common salt form of choline used widely in dietary supplements due to its stability and water solubility.[2][5] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in preclinical animal models is critical for evaluating its efficacy and safety in nutritional science and drug development. This guide provides an in-depth summary of the pharmacokinetics of this compound, detailing experimental protocols and presenting quantitative data for scientific application.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of choline from this compound is characterized by rapid absorption and extensive metabolism into several biologically crucial compounds.
Absorption
Following oral administration, this compound, as a water-soluble salt, is readily absorbed from the gastrointestinal tract.[3][6] Studies in rat models have elucidated a dual mechanism for choline absorption from the intestine: a saturable, carrier-mediated active transport system at low concentrations (below 100 µM) and passive diffusion at higher concentrations.[7] This water-soluble form is absorbed via the portal circulation.[6]
Compared to lipid-soluble forms of choline like phosphatidylcholine (PC), the free choline from this compound becomes available more rapidly, resulting in an earlier peak plasma concentration (Tmax).[8] While the following data is from a human study, it illustrates the typical pharmacokinetic profile of this compound.
Table 1: Pharmacokinetic Parameters of Free Choline after a Single Dose of this compound in Healthy Volunteers
| Parameter | Value | Reference |
|---|---|---|
| Tmax (Peak Time) | Reached significantly earlier than phosphatidylcholine | [8] |
| Cmax (Peak Concentration) | Comparable to phosphatidylcholine (dose-adjusted) | [8] |
| AUC₀₋₂₄ ₕ (Total Exposure) | Comparable to phosphatidylcholine (dose-adjusted) | [8] |
Note: This data is derived from a study in healthy human volunteers and serves as a reference for the expected profile in animal models. AUC = Area Under the Curve.
Distribution
Once absorbed, choline is distributed throughout the body, with all tissues capable of its accumulation through both diffusion and mediated transport.[6]
-
Organ Uptake: The liver and kidneys exhibit particularly rapid uptake of systemically injected choline.[6][9] Studies in rats have identified choline and its metabolites in the liver, heart, muscle, kidney, and brain.[10]
-
Blood-Brain Barrier: A specific carrier mechanism facilitates the transport of free choline across the blood-brain barrier, with the rate of transport being proportional to serum choline levels.[6]
-
Maternal-Fetal Transfer: In pregnant rat models, choline is effectively transferred to the placenta and fetus. Within fetal tissues such as the brain and liver, it is found predominantly in the form of its metabolites, phosphatidylcholine and phosphorylcholine.[11]
-
Neonatal Distribution: Studies in 14-day-old rats show that after administration, choline is rapidly distributed and metabolized to phosphatidylcholine in the liver, brain, and lungs.[12] Interestingly, evidence suggests the liver supplies phosphatidylcholine to the brain and lungs for local use.[12]
Table 2: Summary of Choline Tissue Distribution in Animal Models
| Animal Model | Tissues Showing Significant Choline Accumulation/Metabolism | Key Findings | Reference(s) |
|---|---|---|---|
| Rat | Liver, Kidney, Brain, Heart, Muscle | Rapid uptake and accumulation observed in major organs. | [6][9][10] |
| Pregnant Rat | Placenta, Fetal Brain, Fetal Liver | Efficient maternal-fetal transfer and conversion to phospholipids. | [11] |
| Neonatal Rat | Liver, Brain, Lung, Plasma | Rapid metabolism to phosphatidylcholine in all organs; liver appears to supply PC to the brain and lungs. | [12] |
| Mouse | Liver, Kidney, Brain, Blood | Intraperitoneal administration leads to increased choline levels in these tissues. |[9] |
Metabolism
Choline undergoes extensive metabolism via four primary pathways, underscoring its central role in biochemistry. Free choline from supplements like this compound serves as a precursor for these pathways.[2][8]
-
Acetylcholine Synthesis: In cholinergic neurons, choline is acetylated by choline acetyltransferase (ChAT) to produce the neurotransmitter acetylcholine (ACh), which is essential for nerve impulse transmission, memory, and muscle control.[13][14]
-
Phospholipid Synthesis (Kennedy Pathway): Choline is a critical component for the synthesis of phosphatidylcholine (PC) and sphingomyelin, which are integral to the structure and function of cell membranes.[2][15]
-
Betaine Synthesis: In the liver and kidneys, choline can be oxidized to form betaine. Betaine serves as a crucial methyl donor in the one-carbon metabolism pathway, converting homocysteine to methionine.[2][8][15]
-
TMAO Synthesis: A portion of ingested choline is metabolized by gut microbiota into trimethylamine (TMA).[15] TMA is absorbed and transported to the liver, where it is oxidized by flavin-containing monooxygenase 3 (FMO3) into trimethylamine N-oxide (TMAO).[16] Studies have shown that water-soluble forms like this compound result in substantially higher plasma TMAO levels compared to lipid-soluble forms like phosphatidylcholine.[8][16]
Excretion
The elimination of choline and its metabolites occurs through several routes.
-
Urinary Excretion: The primary route of excretion for absorbed choline that is not utilized or stored is through the urine.[17]
-
Respiratory Excretion: A smaller fraction is metabolized to CO₂ and eliminated via exhalation.[17]
-
Interaction with Other Nutrients: In guinea pigs and humans, choline supplementation has been shown to decrease the urinary excretion of carnitine, suggesting an interaction in their renal handling or metabolism.[18]
Table 3: Excretion of Choline/Metabolites in Rodents Following Oral Administration
| Animal Model | Route of Excretion | Percentage of Administered Dose | Timeframe | Reference |
|---|---|---|---|---|
| Rat | Urine | 16–69%* | Not Specified | [17] |
| Rat | Exhaled CO₂ | 3–22%* | Not Specified | [17] |
| Mouse | Urine | Higher than DMAE** | 12 hours | [17] |
| Mouse | Exhaled CO₂ | Higher than DMAE** | 12 hours | [17] |
*Note: These values are for the structural analog dimethylaminoethanol (DMAE), but provide an estimate for compounds with similar metabolic fates. **Note: This study compared choline to DMAE, noting choline had higher excretion via these routes.
Experimental Protocols
Standardized protocols are essential for reproducible pharmacokinetic studies in animal models.
Animal Models and Administration
-
Species and Strains: Commonly used models include Sprague-Dawley and Wistar rats, as well as C57BL/6 and Balb/c mice.[17][19][20][21][22][23]
-
Route of Administration: For precise pharmacokinetic profiling, oral gavage is the preferred method to deliver a known quantity of this compound dissolved in a vehicle like saline.[20] For chronic studies, this compound can be incorporated directly into the animal's diet.[21][24] Intraperitoneal (IP) injection is also utilized for bypassing gastrointestinal absorption.[12][19]
-
Dosage: Doses vary widely depending on the study's objective. For example, neuroprotection studies in rats have used oral doses of 400 mg/kg/day.[20] Toxicity assessments in mice have tested various doses via oral, intranasal, and IP routes.[22]
Sample Collection and Processing
-
Blood Sampling:
-
Animal Restraint: The animal is gently restrained. Warming the tail can improve blood flow.
-
Venipuncture: Blood is collected from the lateral tail vein using a butterfly catheter or a needle and syringe.[25] Collection from a chronic tail artery catheter is also a method used in rats.[19]
-
Sample Volume: Maximum blood collection volumes are strictly followed based on the animal's body weight (e.g., no more than 15% of total blood volume in a 14-day period).[25][26]
-
Processing for Plasma: Blood is collected into tubes containing an anticoagulant (e.g., EDTA, heparin) and inverted gently to mix.[27] The sample is then centrifuged (e.g., at 2,000 x g at 4°C), and the supernatant (plasma) is collected.[25]
-
Processing for Serum: Blood is collected into tubes without anticoagulant and allowed to clot at room temperature for approximately 30 minutes.[25] The tube is then centrifuged, and the supernatant (serum) is collected.[25][27]
-
Storage: Samples are stored at -80°C until analysis.
-
-
Tissue Harvesting:
-
Euthanasia: The animal is euthanized via an approved method, such as cervical dislocation, to minimize post-mortem metabolic changes.[28]
-
Dissection: Tissues of interest (e.g., brain, liver, kidneys) are rapidly dissected.[28]
-
Washing and Freezing: Tissues are immediately washed in PBS and then ddH₂O to remove excess blood, blotted dry, and flash-frozen in liquid nitrogen.[28]
-
Storage: Frozen tissues are stored at -80°C pending analysis.[28]
-
Analytical Methods
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for the accurate quantification of choline and its various metabolites (betaine, acetylcholine, phosphocholine, etc.) in biological matrices like plasma and tissue homogenates.[1][4][29] LC coupled with electrospray ionization-isotope dilution mass spectrometry (LC/ESI-IDMS) offers high sensitivity and specificity.[1]
-
Sample Preparation: A common method involves protein precipitation with methanol followed by liquid-liquid extraction using chloroform and water to separate aqueous and organic metabolites.[1] The resulting phases can be analyzed directly.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): An older but still viable technique that requires derivatization of choline to make it volatile for analysis.[10]
-
Enzymatic Assays: These provide a simpler, high-throughput method for measuring total free choline. In these assays, choline oxidase oxidizes choline, producing hydrogen peroxide (H₂O₂), which reacts with a dye to produce a measurable colorimetric or fluorimetric signal.[9]
Conclusion
The pharmacokinetics of this compound in animal models are defined by its rapid absorption as a water-soluble salt and its subsequent, extensive distribution and metabolism. It serves as a crucial precursor for the synthesis of the neurotransmitter acetylcholine, structural membrane phospholipids, and the methyl donor betaine. A significant portion is also processed by the gut microbiota into TMAO. The experimental protocols outlined in this guide, from animal handling to advanced analytical techniques like LC-MS, provide a framework for robust preclinical investigation. A thorough understanding of these pharmacokinetic pathways is indispensable for researchers and drug development professionals aiming to harness the therapeutic and nutritional potential of choline supplementation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Choline supplements: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H19NO7 | CID 6900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Choline - Dietary Reference Intakes for Thiamin, Riboflavin, Niacin, Vitamin B6, Folate, Vitamin B12, Pantothenic Acid, Biotin, and Choline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Intestinal absorption of choline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma Kinetics of Choline and Choline Metabolites After A Single Dose of SuperbaBoostTM Krill Oil or this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue choline studied using a simple chemical assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of choline and choline metabolite concentrations using high-pressure liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Choline distribution and metabolism in pregnant rats and fetuses are influenced by the choline content of the maternal diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Choline Kinetics in Neonatal Liver, Brain and Lung—Lessons from a Rodent Model for Neonatal Care - PMC [pmc.ncbi.nlm.nih.gov]
- 13. magistralbr.caldic.com [magistralbr.caldic.com]
- 14. researchgate.net [researchgate.net]
- 15. The Relationship between Choline Bioavailability from Diet, Intestinal Microbiota Composition, and Its Modulation of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential metabolism of choline supplements in adult volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative disposition of dimethylaminoethanol and choline in rats and mice following oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Choline supplementation alters carnitine homeostasis in humans and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Choline administration: lack of effect on plasma catecholamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. magistralbr.caldic.com [magistralbr.caldic.com]
- 21. Dietary Choline Supplementation Improves Behavioral, Histological, and Neurochemical Outcomes in a Rat Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Acute toxicity assessment of choline by inhalation, intraperitoneal and oral routes in Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Choline Availability During Embryonic Development Alters Progenitor Cell Mitosis in Developing Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Dietary choline supplementation in adult rats improves performance on a test of recognition memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Sampling Blood from the Lateral Tail Vein of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 26. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 27. idexxbioanalytics.com [idexxbioanalytics.com]
- 28. casbr.biochem.med.ufl.edu [casbr.biochem.med.ufl.edu]
- 29. researchgate.net [researchgate.net]
Choline Bitartrate Supplementation: A Technical Guide to its Influence on Core Biochemical Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline, an essential nutrient, plays a pivotal role in a multitude of physiological processes. Its supplementation, particularly in the form of choline bitartrate, has garnered significant attention for its potential to influence key biochemical pathways critical for neurological health, lipid metabolism, and epigenetic regulation. This technical guide provides an in-depth exploration of the core biochemical pathways modulated by this compound supplementation, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for research and drug development professionals.
Choline serves as a fundamental building block for the synthesis of the neurotransmitter acetylcholine, the phospholipid phosphatidylcholine (a primary component of cell membranes), and the methyl donor betaine.[1][2][3] Its influence extends to the intricate network of one-carbon metabolism, which is crucial for DNA synthesis and epigenetic modifications.[4][5] This guide will dissect these interconnected pathways, presenting the current scientific understanding of how this compound supplementation impacts cellular and systemic functions.
Core Biochemical Pathways Influenced by this compound
Acetylcholine Synthesis and Cholinergic Neurotransmission
Choline is a direct precursor to acetylcholine (ACh), a neurotransmitter vital for memory, learning, and muscle control.[1][3] this compound supplementation increases the bioavailability of choline, thereby supporting the synthesis of ACh in cholinergic neurons.[6] The synthesis of acetylcholine is a single-step reaction catalyzed by the enzyme choline acetyltransferase (ChAT), which transfers an acetyl group from acetyl-CoA to choline.
Phosphatidylcholine Synthesis and Lipid Metabolism
Choline is a critical component of phosphatidylcholine (PC), a major phospholipid in cellular membranes and the primary phospholipid circulating in plasma.[7] PC is essential for maintaining the structural integrity of cells and is involved in signaling pathways. Furthermore, PC is required for the assembly and secretion of very-low-density lipoproteins (VLDL) from the liver, a process crucial for transporting lipids to peripheral tissues.[7] Choline deficiency can lead to impaired VLDL secretion and the accumulation of fat in the liver, a condition known as non-alcoholic fatty liver disease (NAFLD).[7][8]
There are two main pathways for PC synthesis:
-
The CDP-Choline Pathway (Kennedy Pathway): This is the primary pathway for de novo PC synthesis, utilizing dietary choline.
-
The Phosphatidylethanolamine N-Methyltransferase (PEMT) Pathway: This pathway, predominantly active in the liver, synthesizes PC by methylating phosphatidylethanolamine (PE). This pathway is particularly important when dietary choline is limited.
One-Carbon Metabolism and Methylation
Choline, through its metabolite betaine, is a significant contributor to one-carbon metabolism.[5] Betaine serves as a methyl donor for the remethylation of homocysteine to methionine, a reaction catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT).[9] Methionine is a precursor to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including the methylation of DNA and histones.[10] These epigenetic modifications play a crucial role in regulating gene expression. Choline supplementation can therefore influence gene expression patterns by modulating the availability of methyl groups.
Quantitative Data on the Effects of this compound Supplementation
The following tables summarize the quantitative effects of this compound supplementation on various biomarkers from clinical and preclinical studies.
Table 1: Effects of this compound on Plasma Choline and Metabolites
| Biomarker | Dosage | Duration | Study Population | Key Findings | Reference |
| Plasma Choline | Single dose of 550 mg choline equivalent | Acute | 6 healthy adult men | Promptly raised plasma choline levels. | [6] |
| Plasma Betaine | Single dose of 550 mg choline equivalent | Acute | 6 healthy adult men | Promptly raised plasma betaine levels. | [6] |
| Plasma TMAO | Single dose of 550 mg choline equivalent | Acute | 6 healthy adult men | Increased plasma TMAO levels. | [6] |
| Plasma Choline | 3g this compound | Acute | Healthy adults | Plasma choline response was lower compared to choline from egg yolks. | [11] |
Table 2: Effects of Choline Supplementation on Homocysteine Levels
| Biomarker | Dosage | Duration | Study Population | Key Findings | Reference |
| Plasma Homocysteine | High choline intake | Cross-sectional | Framingham Offspring Study participants | Inverse association with fasting homocysteine, especially with low folate/B12. | [7][12] |
| Plasma Homocysteine | 2.6 g/day choline | 2 weeks | Healthy subjects | Reduced fasting and post-methionine load homocysteine. | [13] |
| Plasma Homocysteine | Choline supplementation | 12 months | Children with Cystic Fibrosis | No significant change in homocysteine levels. | [14] |
Table 3: Effects of Choline Supplementation on Liver Health and DNA Methylation
| Biomarker | Dosage | Duration | Study Population | Key Findings | Reference |
| Liver Fat (NAFLD) | 2400 mg/day phosphatidylcholine | 12 weeks | NAFLD patients | Significant improvement in controlled attenuation parameter and fibrosis score. | [15] |
| Global DNA Methylation | Maternal choline supplementation | Gestation | Mice on a high-fat diet | Increased global DNA methylation in fetal liver and brain. | [1][2] |
| Global DNA Methylation | Neonatal choline supplementation | Postnatal days 2-20 | Rats exposed to alcohol | Reduced alcohol-induced hypermethylation in the hippocampus and prefrontal cortex. | [16] |
| DNMT1 Expression | Choline supplementation | In vitro | HepG2 cells | Significantly increased DNMT1 expression. | [17] |
Detailed Experimental Protocols
Protocol for Measuring Acetylcholine Levels
Objective: To quantify acetylcholine (ACh) concentrations in biological samples (e.g., cell culture supernatant, brain tissue homogenate) following this compound supplementation.
Methodology: High-Performance Liquid Chromatography (HPLC) with Enzymatic Reactor and Electrochemical Detection.
Workflow:
Detailed Steps:
-
Sample Preparation:
-
For tissue samples, homogenize in a suitable buffer (e.g., 0.1 M perchloric acid) on ice.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to precipitate proteins.
-
Collect the supernatant and filter it through a 0.22 µm filter.
-
For cell culture media, ensure it is serum-free as serum contains high levels of ACh.[18]
-
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a reverse-phase analytical column.
-
Use a mobile phase appropriate for the separation of choline and acetylcholine.
-
-
Post-Column Derivatization:
-
The column eluate is passed through an immobilized enzyme reactor containing acetylcholinesterase (AChE) and choline oxidase (ChO).
-
AChE hydrolyzes ACh to choline and acetate.
-
ChO then oxidizes choline, producing hydrogen peroxide (H2O2).
-
-
Electrochemical Detection:
-
The H2O2 is detected by an electrochemical detector with a platinum working electrode. The current generated is directly proportional to the concentration of H2O2, and thus to the original amount of ACh and choline.
-
-
Quantification:
-
Run a parallel sample without the AChE reactor to measure endogenous choline.
-
Subtract the choline peak area from the total choline peak area (with AChE) to determine the acetylcholine concentration.
-
Quantify against a standard curve prepared with known concentrations of acetylcholine.
-
Note: Commercially available colorimetric or fluorometric assay kits can also be used for quantification.[19]
Protocol for Assessing VLDL Secretion
Objective: To measure the rate of very-low-density lipoprotein (VLDL) secretion from the liver in response to this compound supplementation.
Methodology: Intravenous Fat Emulsion (Intralipid) Infusion Test.[4]
Workflow:
Detailed Steps:
-
Participant Preparation:
-
Participants fast overnight.
-
Two intravenous catheters are inserted, one for infusion and one for blood sampling.
-
-
Intralipid Infusion:
-
A bolus of a fat emulsion (e.g., Intralipid® 20%) is administered, followed by a continuous infusion. This saturates lipoprotein lipase (LPL), preventing the clearance of VLDL triglycerides and allowing for the measurement of their accumulation rate.
-
-
Blood Sampling:
-
Blood samples are collected at baseline and at regular intervals (e.g., every 15 minutes) during the infusion.
-
-
VLDL Isolation:
-
Plasma is separated from the blood samples by centrifugation.
-
VLDL is isolated from the plasma using density gradient ultracentrifugation.
-
-
Biochemical Analysis:
-
The triglyceride and apolipoprotein B (ApoB) concentrations in the isolated VLDL fraction are measured using standard enzymatic and immunoassay methods.
-
-
Calculation of Secretion Rate:
-
The rate of VLDL secretion is calculated from the linear increase in VLDL triglyceride and VLDL-ApoB concentrations over time.
-
Protocol for Quantifying DNA Methylation
Objective: To assess changes in global and gene-specific DNA methylation in response to this compound supplementation.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Global DNA Methylation and Bisulfite Sequencing for Gene-Specific Methylation.
Workflow:
References
- 1. Frontiers | Maternal Choline Supplementation and High-Fat Feeding Interact to Influence DNA Methylation in Offspring in a Time-Specific Manner [frontiersin.org]
- 2. Maternal Choline Supplementation and High-Fat Feeding Interact to Influence DNA Methylation in Offspring in a Time-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized, double-blind, placebo-controlled clinical trial of choline supplementation in school-aged children with fetal alcohol spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring VLDL1 secretion in humans with an intravenous fat emulsion test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. researchgate.net [researchgate.net]
- 7. Are dietary choline and betaine intakes determinants of total homocysteine concentration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Choline and fatty liver disease [medicalnewstoday.com]
- 9. Frontiers | Choline supplements: An update [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Are dietary choline and betaine intakes determinants of total homocysteine concentration?1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dietary Choline and Betaine Intakes and Risk of Cardiovascular Diseases: Review of Epidemiological Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Choline Supplementation Alters Some Amino Acid Concentrations with No Change in Homocysteine in Children with Cystic Fibrosis and Pancreatic Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The impact of choline supplementation on oxidative stress and clinical outcomes among patients with non-alcoholic fatty liver disease: a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CHOLINE SUPPLEMENTATION AND DNA METHYLATION IN THE HIPPOCAMPUS AND PREFRONTAL CORTEX OF RATS EXPOSED TO ALCOHOL DURING DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of Choline on DNA Methylation and Macronutrient Metabolic Gene Expression in In Vitro Models of Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of Acetylcholine from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Choline/Acetylcholine Assay Kit. Quantitative. (ab65345/K615) | Abcam [abcam.com]
The Genesis of a Vital Nutrient: A Technical Guide to the Discovery and Chemical Synthesis of Choline Bitartrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal moments in the discovery of choline, a vital nutrient, and provides a comprehensive overview of the chemical synthesis of its bitartrate salt. This document is designed to serve as a core resource, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to support research and development endeavors.
A Historical Perspective: The Unveiling of Choline
The journey to understanding choline's significance in biochemistry began in the mid-19th century. In 1862, the German chemist Adolph Strecker was the first to isolate and name "choline" from pig and ox bile (the name derives from the Greek word for bile, chole).[1][2] A few years later, in 1865, Oscar Liebreich independently synthesized a substance he named "neurine." Subsequent research revealed that choline and neurine were, in fact, the same molecule, and the name choline was officially adopted.[1]
Initially, choline's role was primarily associated with being a structural component of lecithin (now known as phosphatidylcholine), which had been discovered earlier by Theodore Gobley in 1850.[1] It wasn't until the 1930s that its nutritional importance began to be fully appreciated when Charles Best demonstrated that choline could prevent the development of fatty liver in dogs and rats.[1] This lipotropic effect highlighted its crucial role in lipid metabolism. The understanding of choline's function expanded significantly with the discovery of its role as a precursor to the neurotransmitter acetylcholine, a landmark finding by Otto Loewi and Henry Dale.[1]
Physicochemical Properties of Choline Bitartrate
This compound is a salt formed from the quaternary ammonium cation choline and the bitartrate anion. It is a commonly used form of choline in dietary supplements and pharmaceutical preparations due to its stability and bioavailability.[3] The key physicochemical properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₉H₁₉NO₇ | [4] |
| Molecular Weight | 253.25 g/mol | [4] |
| Appearance | White crystalline powder | [4] |
| Odor | Odorless or a faint trimethylamine-like odor | [4] |
| Taste | Acidic | [5] |
| Melting Point | 147–153 °C | [4] |
| Solubility in Water | 122 g/100 mL at 25°C | [6] |
| Solubility in Ethanol | Slightly soluble | [4] |
| pH (10% solution) | 3.0–4.0 | [3] |
| Hygroscopicity | Hygroscopic | [4] |
Chemical Synthesis of this compound
The industrial production of this compound is a well-established multi-step process.[7] The synthesis can be adapted for a laboratory setting, providing researchers with a method to produce this important compound for experimental use.
Synthesis Pathway
The synthesis of this compound typically involves a two-step reaction. The first step is the formation of choline from the reaction of trimethylamine with ethylene oxide. The resulting choline is then reacted with tartaric acid to form this compound.[7]
Detailed Experimental Protocol (Laboratory Scale)
This protocol outlines a laboratory-scale synthesis of this compound.
Materials:
-
Trimethylamine (aqueous solution or gas)
-
Ethylene oxide
-
L-(+)-Tartaric acid
-
Deionized water
-
Ethanol (for recrystallization)
-
Activated carbon
Equipment:
-
Three-neck round-bottom flask
-
Stirrer (magnetic or overhead)
-
Thermometer
-
Condenser
-
Addition funnel
-
pH meter
-
Rotary evaporator
-
Büchner funnel and flask
-
Vacuum oven
Procedure:
-
Step 1: Formation of Trimethylamine Tartrate.
-
In a three-neck round-bottom flask equipped with a stirrer, thermometer, and addition funnel, dissolve a specific molar quantity of L-(+)-tartaric acid in deionized water. For example, a molar ratio of 0.8-1.2 moles of tartaric acid to 2 moles of trimethylamine can be used.[7][8]
-
Cool the solution to 20-50°C.[8]
-
Slowly add the corresponding molar quantity of trimethylamine solution through the addition funnel while stirring and maintaining the temperature.[8]
-
Continue stirring the mixture for 2-6 hours to ensure the complete formation of trimethylamine tartrate.[8]
-
-
Step 2: Synthesis of Dicholine Tartrate.
-
Step 3: Formation of this compound.
-
Step 4: Isolation and Purification.
-
Filter the resulting solution to remove any insoluble impurities.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator until the solution becomes viscous.[9]
-
Cool the concentrated solution to room temperature or below (e.g., 5°C) to induce crystallization.[8]
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
For further purification, recrystallize the crude this compound from a suitable solvent such as ethanol. Dissolve the crystals in a minimal amount of hot ethanol, add a small amount of activated carbon to decolorize the solution if necessary, and filter while hot. Allow the filtrate to cool slowly to form pure crystals.
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.[9]
-
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Purpose | Expected Results |
| Titration | To determine the purity (assay) of this compound. | The assay should indicate a purity of not less than 99.0% and not more than 100.5% of C₉H₁₉NO₇, calculated on an anhydrous basis, according to USP standards.[1][10] |
| ¹H NMR Spectroscopy | To confirm the chemical structure. | The proton NMR spectrum should show characteristic peaks for the trimethylammonium protons, the methylene protons of the ethyl group, and the protons of the bitartrate anion.[11][12] |
| ¹³C NMR Spectroscopy | To further confirm the chemical structure. | The carbon NMR spectrum will display distinct signals for each unique carbon atom in the choline and bitartrate moieties.[13][14] |
| FTIR Spectroscopy | To identify the functional groups present. | The infrared spectrum will exhibit characteristic absorption bands for the O-H, C-H, C=O, and C-N functional groups.[15][16] |
| Melting Point | To assess purity. | A sharp melting point range consistent with the literature value (147–153 °C) indicates high purity.[4] |
| Specific Rotation | To confirm the stereochemistry of the tartrate. | The specific rotation should be between +17.5° and +18.5° for the L-(+)-tartrate form.[1][3] |
Experimental Workflow
The overall workflow from synthesis to characterization is a systematic process to ensure the production of a high-quality, well-defined compound.
Choline in Biological Signaling Pathways
Choline is a fundamental molecule in several critical biological pathways, most notably in the synthesis of the neurotransmitter acetylcholine and the major membrane phospholipid, phosphatidylcholine.
Acetylcholine Synthesis and Signaling
In cholinergic neurons, choline is the direct precursor for the synthesis of acetylcholine. This reaction is catalyzed by the enzyme choline acetyltransferase, which transfers an acetyl group from acetyl-CoA to choline. Acetylcholine then acts as a neurotransmitter by binding to and activating nicotinic and muscarinic acetylcholine receptors on postsynaptic neurons or effector cells, playing a vital role in muscle contraction, memory, and autonomic nervous system function.[15]
Phosphatidylcholine Synthesis Pathways
There are two primary pathways for the synthesis of phosphatidylcholine (PC) in mammalian cells: the CDP-choline pathway and the phosphatidylethanolamine N-methyltransferase (PEMT) pathway.
-
CDP-Choline Pathway (Kennedy Pathway): This is the main pathway for PC synthesis in most cells. It involves the phosphorylation of choline to phosphocholine, which is then converted to CDP-choline. Finally, the phosphocholine moiety is transferred from CDP-choline to diacylglycerol to form phosphatidylcholine.[2][17]
-
PEMT Pathway: Primarily active in the liver, this pathway provides an alternative route for PC synthesis, especially when dietary choline is limited. It involves the sequential methylation of phosphatidylethanolamine (PE) to form PC, with S-adenosylmethionine (SAM) serving as the methyl donor.[17][18]
This technical guide provides a foundational understanding of the discovery, synthesis, and biological relevance of this compound. The detailed protocols and data presented herein are intended to facilitate further research and development in the fields of neuroscience, nutrition, and pharmaceutical sciences.
References
- 1. This compound [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Manufacturers, with SDS [mubychem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. choline-betaine.com [choline-betaine.com]
- 7. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]
- 8. CN109438268B - this compound and preparation method thereof - Google Patents [patents.google.com]
- 9. WO2020078408A1 - this compound and preparation method therefor - Google Patents [patents.google.com]
- 10. This compound [doi.usp.org]
- 11. sergey.science [sergey.science]
- 12. researchgate.net [researchgate.net]
- 13. This compound(87-67-2) 13C NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. RO111761B1 - this compound preparation process - Google Patents [patents.google.com]
Choline Bitartrate as a Precursor to the Neurotransmitter Acetylcholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Choline, an essential nutrient, serves as the primary precursor for the synthesis of the neurotransmitter acetylcholine (ACh).[1][2][3][4] Acetylcholine is a pivotal molecule in neuronal signaling, implicated in a vast array of physiological and cognitive processes. Choline bitartrate is a supplemental form of choline frequently utilized in research and clinical studies to investigate the dynamics of the cholinergic system.[2][5] This technical guide provides an in-depth examination of the biochemical conversion of this compound to acetylcholine, its pharmacokinetics, and its role in modulating cholinergic signaling pathways. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for professionals in neuroscience research and drug development.
The Biochemical Synthesis of Acetylcholine from Choline
The synthesis of acetylcholine from choline is a single-step enzymatic reaction that occurs within the cytoplasm of cholinergic neurons.[6][7]
1.1. The Role of Choline Acetyltransferase (ChAT)
The synthesis of acetylcholine is catalyzed by the enzyme choline acetyltransferase (ChAT).[7][8][9][10] ChAT facilitates the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to choline, forming acetylcholine and coenzyme A.[8][10] The presence of ChAT is the definitive marker for identifying a neuron as cholinergic.[6][8]
1.2. Substrate Availability: Choline and Acetyl-CoA
The precursors for acetylcholine synthesis are choline and acetyl-CoA.[9][11] Choline is an essential nutrient obtained from dietary sources such as eggs, liver, and legumes, and it is also synthesized by the liver.[11][12][13] Free choline from the plasma readily crosses the blood-brain barrier and is taken up by cholinergic neurons.[11] Acetyl-CoA is primarily synthesized from glucose via glycolysis in the mitochondria and is then transported to the cytoplasm.[7][10]
1.3. Rate-Limiting Steps in Acetylcholine Synthesis
The production of acetylcholine is tightly regulated, with two principal rate-limiting factors: the availability of choline and acetyl-CoA.[6][14] The uptake of choline into the presynaptic terminal is considered a critical regulatory step.[12][15] This is mediated by a high-affinity choline uptake (HACU) system, which is dependent on sodium, temperature, and energy.[11] During periods of heightened neuronal activity, the availability of acetyl-CoA from the mitochondria also becomes a crucial determinant of the rate of acetylcholine synthesis.[6]
Pharmacokinetics of this compound
2.1. Absorption and Bioavailability
This compound is a water-soluble salt that is readily absorbed in the digestive system.[5] The binding of choline to tartaric acid is intended to enhance its bioavailability.[2] However, studies comparing different forms of choline have shown that choline derived from phospholipids, such as that found in eggs, may have greater bioavailability than this compound.[16][17] One study noted that while plasma choline levels were comparable after intake of phosphatidylcholine and this compound, the peak concentration was reached significantly later with phosphatidylcholine.[1]
2.2. Plasma Concentrations and Metabolites
Upon ingestion, this compound increases plasma concentrations of free choline.[1] Choline is then metabolized into several compounds, including betaine, dimethylglycine (DMG), and trimethylamine N-oxide (TMAO).[1]
| Pharmacokinetic Parameter | This compound | SuperbaBoost™ Krill Oil (Phosphatidylcholine) |
| Tmax (h) | 2.0 | 8.0 |
| Cmax (μM) | Comparable | Comparable |
| AUC0–24 h (μM*h) | Comparable | Comparable |
| Betaine Cmax (μM) | Lower | Higher |
| DMG Cmax (μM) | Lower | Higher |
| TMAO Cmax (μM) | Significantly Higher | Significantly Lower |
Table 1: Comparative pharmacokinetic parameters of choline and its metabolites after a single dose of this compound versus phosphatidylcholine. Data adapted from a study in healthy volunteers.[1]
2.3. Blood-Brain Barrier Penetration
A critical consideration for the efficacy of this compound as a central nervous system agent is its ability to cross the blood-brain barrier. Some sources suggest that this compound does not readily cross the blood-brain barrier, which may limit its direct impact on central acetylcholine synthesis.[2][18]
Modulation of Acetylcholine Levels by this compound Supplementation
The primary hypothesis for choline supplementation is that increasing the availability of the precursor will drive the synthesis of acetylcholine.[14][19][20]
3.1. Effects on Brain Acetylcholine Levels
Research into the effects of choline supplementation on brain acetylcholine levels has yielded mixed results. Studies in animal models have demonstrated that under normal physiological conditions, acute or chronic choline supplementation does not significantly increase baseline acetylcholine levels in the brain.[21] However, when cholinergic neurons are pharmacologically stimulated to increase their firing rate, supplemental choline can prevent the depletion of acetylcholine.[21] This suggests that choline supplementation may be more effective in supporting acetylcholine synthesis during periods of high demand.
| Study Type | Model | Dosage | Key Findings | Reference |
| Animal Study | Rats | - | Choline supplementation does not increase baseline brain ACh levels but prevents depletion during increased neuronal activity. | [21] |
| Human Study | Healthy Young Adults | 2.0-2.5g | No acute improvement in memory performance compared to placebo. | [18] |
| Human Study | Healthy Young Adults | 2g this compound + 25mg Caffeine | Significant improvement in visual and auditory memory tasks. | [18] |
| Clinical Trial | Children with Fetal Alcohol Spectrum Disorders | Daily Supplementation | Ongoing trial to evaluate effects on cognitive deficits, particularly memory. | [22] |
| Clinical Trial | Individuals with APOE4 gene (pre-symptomatic AD) | 2.2g/day for 180 days | Ongoing trial to assess safety, tolerability, and biochemical effects. | [23] |
Table 2: Summary of selected studies on the effects of this compound supplementation.
Acetylcholine Signaling Pathways
Once synthesized, acetylcholine is packaged into synaptic vesicles.[7] Upon the arrival of an action potential at the axon terminal, voltage-gated calcium channels open, leading to an influx of calcium that triggers the release of acetylcholine into the synaptic cleft.[13]
4.1. Receptor Interactions
In the synaptic cleft, acetylcholine binds to two main types of receptors:
-
Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that, upon binding acetylcholine, allow the influx of sodium and calcium, leading to depolarization and an excitatory postsynaptic potential.[13][24]
-
Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors that mediate their effects through intracellular signaling cascades.[6][13]
4.2. Signal Termination
The action of acetylcholine in the synapse is rapidly terminated by the enzyme acetylcholinesterase (AChE).[7][9] AChE hydrolyzes acetylcholine into choline and acetate.[7][12] The choline is then taken back up into the presynaptic neuron by the high-affinity choline transporter to be recycled for further acetylcholine synthesis.[12][25]
Experimental Protocols
5.1. Quantification of Choline and Acetylcholine in Brain Tissue
A common and reliable method for measuring choline and acetylcholine in brain tissue is High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[26][27][28]
5.1.1. Sample Preparation
-
Euthanize the animal model (e.g., by focused microwave irradiation to prevent post-mortem changes in acetylcholine levels).
-
Dissect the brain region of interest on a cold plate.
-
Homogenize the tissue in a suitable extraction buffer (e.g., perchloric acid).
-
Centrifuge the homogenate to pellet proteins.
-
Filter the supernatant before injection into the HPLC system.
5.1.2. HPLC-ED Method
-
Separate choline and acetylcholine on a reverse-phase chromatography column.[26]
-
Post-column, hydrolyze acetylcholine to choline using an immobilized acetylcholinesterase enzyme reactor.[26]
-
Oxidize the total choline (endogenous and from hydrolyzed acetylcholine) with an immobilized choline oxidase enzyme reactor to produce betaine and hydrogen peroxide.[26]
-
Detect the hydrogen peroxide electrochemically.[26]
-
Quantify the concentrations of choline and acetylcholine by comparing peak heights or areas to a standard curve.
5.2. In Vivo Measurement Techniques
For human studies, non-invasive techniques are employed:
-
Magnetic Resonance Spectroscopy (MRS): This technique can measure the levels of choline-containing compounds in the brain, which can serve as an indirect marker of cholinergic turnover.[29]
-
Positron Emission Tomography (PET): Using specific radiolabeled tracers, PET can be used to quantify the distribution and density of cholinergic receptors and enzymes in the living brain.[29]
Conclusion
This compound serves as a readily available precursor for the synthesis of acetylcholine. While its direct efficacy in elevating baseline brain acetylcholine levels under normal conditions is debated, its role in supporting cholinergic function during periods of high demand is more evident. The pharmacokinetics of this compound, particularly its bioavailability and ability to cross the blood-brain barrier, are critical factors influencing its utility as a tool in neuroscience research and as a potential therapeutic agent. The experimental protocols outlined in this guide provide a framework for the rigorous investigation of the effects of this compound on the cholinergic system. Further research is warranted to fully elucidate the conditions under which choline supplementation can be most effective in modulating acetylcholine-dependent cognitive and physiological processes.
References
- 1. Plasma Kinetics of Choline and Choline Metabolites After A Single Dose of SuperbaBoostTM Krill Oil or this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nootropicsexpert.com [nootropicsexpert.com]
- 3. Frontiers | Choline supplements: An update [frontiersin.org]
- 4. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 5. This compound | 87-67-2 [chemicalbook.com]
- 6. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 7. Acetylcholine - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Choline acetyltransferase - Wikipedia [en.wikipedia.org]
- 9. Acetylcholine - Wikipedia [en.wikipedia.org]
- 10. Choline Acetyltransferase: The Binding of Choline and Acetate [web.williams.edu]
- 11. Uptake of Choline, a Precursor of Acetylcholine [web.williams.edu]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is the mechanism of acetylcholine synthesis? | AAT Bioquest [aatbio.com]
- 15. magistralbr.caldic.com [magistralbr.caldic.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. mdpi.com [mdpi.com]
- 18. No Acute Effects of this compound Food Supplements on Memory in Healthy, Young, Human Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 19. boxnutra.com [boxnutra.com]
- 20. Acetylcholine Supplements: Benefits, Side Effects, and Types [healthline.com]
- 21. Neurochemical effects of choline supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. A New Aspect of Cholinergic Transmission in the Central Nervous System - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. taylorandfrancis.com [taylorandfrancis.com]
- 26. Measurement of acetylcholine and choline in brain by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 29. How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Choline Bitartrate in One-Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Choline, an essential nutrient, and its salt form, choline bitartrate, are integral to the complex network of one-carbon metabolism. This technical guide provides an in-depth exploration of the biochemical pathways through which this compound contributes to the cellular methyl pool, influences homocysteine levels, and impacts the regulation of methylation-dependent processes. We will detail the conversion of choline to betaine, its function as a methyl donor in the methionine cycle, and its interplay with folate metabolism. This whitepaper will also present a consolidated overview of experimental methodologies for the quantification of key metabolites and summarize relevant quantitative data from scientific literature to offer a comprehensive resource for professionals in research and drug development.
Introduction: The Significance of One-Carbon Metabolism
One-carbon metabolism is a series of interconnected biochemical pathways that are fundamental to cellular function.[1] These pathways are responsible for the transfer of one-carbon units, such as methyl groups (-CH3), which are critical for a vast array of physiological processes. These include the synthesis of nucleotides (purines and thymidylate), the regulation of gene expression through DNA and histone methylation, the metabolism of amino acids, and the biosynthesis of phospholipids.[1][2] The universal methyl donor for most biological methylation reactions is S-adenosylmethionine (SAM).[2] Dysregulation of one-carbon metabolism has been implicated in a range of pathologies, including cardiovascular disease, neural tube defects, and cancer.[3][4]
Choline is a key player in this metabolic network.[5] It can be obtained from dietary sources or synthesized endogenously.[6] this compound is a common supplemental form of choline, valued for its stability and solubility.[7] This guide will elucidate the specific mechanisms by which this compound participates in and influences one-carbon metabolism.
Biochemical Pathways of Choline in One-Carbon Metabolism
The primary contribution of choline to one-carbon metabolism is through its oxidation to betaine, which then serves as a methyl donor for the remethylation of homocysteine to methionine.[8][9]
Conversion of Choline to Betaine
The conversion of choline to betaine is a two-step enzymatic process that occurs primarily in the liver and kidneys.[10][11]
-
Choline Oxidation: Choline is first oxidized to betaine aldehyde. This reaction is catalyzed by the enzyme choline oxidase or choline dehydrogenase.[10][11]
-
Betaine Aldehyde Dehydrogenation: Betaine aldehyde is then further oxidized to betaine by the enzyme betaine aldehyde dehydrogenase.[10][11]
This conversion is an irreversible process.[8]
Betaine-Homocysteine Methyltransferase (BHMT) Pathway
Once formed, betaine participates in the methionine cycle through the action of the enzyme betaine-homocysteine methyltransferase (BHMT).[12]
-
Methyl Group Donation: Betaine donates one of its methyl groups to homocysteine, a reaction that forms methionine and dimethylglycine (DMG).[8][12]
-
Methionine Regeneration: The newly synthesized methionine can then be converted to SAM, thus replenishing the cellular pool of the primary methyl donor.[10]
This BHMT-dependent pathway is particularly important in the liver and kidneys and functions in parallel with the folate-dependent remethylation of homocysteine catalyzed by methionine synthase.[9]
Interplay with Folate Metabolism
The choline and folate metabolic pathways are intricately linked.[5] Both pathways provide methyl groups for the remethylation of homocysteine.[9] When folate levels are low, the body can rely more heavily on the choline-dependent BHMT pathway to regenerate methionine and maintain the supply of SAM.[13] Conversely, adequate folate intake can spare choline from being used as a methyl donor, making it available for other essential functions such as the synthesis of the neurotransmitter acetylcholine and the membrane phospholipid phosphatidylcholine.[5]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of choline and its metabolites on one-carbon metabolism.
| Metabolite | Tissue/Fluid | Concentration Range | Analytical Method | Reference |
| Choline | Plasma | 7 - 20 µmol/L | LC-MS/MS | [14] |
| Betaine | Plasma | 20 - 60 µmol/L | LC-MS/MS | [14] |
| Homocysteine | Plasma | 5 - 15 µmol/L | LC-MS/MS, GC-MS | [15] |
| S-Adenosylmethionine (SAM) | Liver | ~60-80 nmol/g | HPLC, LC-MS/MS | [16] |
| S-Adenosylhomocysteine (SAH) | Liver | ~15-20 nmol/g | HPLC, LC-MS/MS | [16] |
| Phosphatidylcholine | Liver | ~15-20 µmol/g | LC-MS/MS | [14] |
| Table 1: Typical Concentrations of Key Metabolites in One-Carbon Metabolism. |
| Intervention | Subject Group | Outcome Measure | Result | Reference |
| Choline Supplementation (as Phosphatidylcholine) | Healthy men with mildly elevated tHcy | Fasting plasma total homocysteine (tHcy) | Significant reduction | [17] |
| Choline Supplementation (as Phosphatidylcholine) | Healthy men with mildly elevated tHcy | Post-methionine-load plasma tHcy | Significant reduction | [17] |
| Betaine Supplementation (6 g/day ) | Healthy subjects | Fasting plasma tHcy | Significant reduction | [8] |
| Choline-deficient diet | Rats | Hepatic S-adenosylmethionine (SAM) | Over 60% decrease after several weeks | [16][18] |
| Choline-deficient diet | Rats | Hepatic S-adenosylhomocysteine (SAH) | 50% increase | [16][18] |
| Choline Supplementation (2.6 g/day ) | Healthy subjects | Plasma homocysteine | Reduction | [8] |
| Periconceptional ethanol exposure | Rats | Placental SAM:SAH ratio | 3-7.5-fold reduction | [19] |
| Prenatal choline supplementation | Rats with periconceptional ethanol exposure | Placental SAM:SAH ratio | 3.5-14.5-fold increase | [19] |
| Table 2: Effects of Choline and Betaine Interventions on One-Carbon Metabolism Markers. |
Experimental Protocols
Accurate quantification of choline and its related metabolites is crucial for research in this field. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method.[14][20]
Quantification of Choline and its Metabolites by LC-MS/MS
This protocol provides a general workflow for the analysis of choline, betaine, and other related compounds in biological samples.
Principle: Biological samples are processed to extract the analytes of interest. These extracts are then subjected to liquid chromatography to separate the different compounds. The separated compounds are then introduced into a mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is used for identification and quantification. Isotope-labeled internal standards are typically used to ensure accuracy.[14][20]
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal standards (deuterium-labeled choline, betaine, etc.)
-
Methanol
-
Chloroform
-
Water (LC-MS grade)
-
Formic acid
-
LC-MS/MS system (e.g., with electrospray ionization - ESI)
Procedure:
-
Sample Preparation:
-
For plasma/serum: Thaw samples on ice. To a known volume of sample (e.g., 50 µL), add a known amount of the internal standard mixture.
-
For tissues: Homogenize a known weight of tissue in a suitable buffer (e.g., methanol). Add a known amount of the internal standard mixture.
-
-
Extraction:
-
Perform a protein precipitation step by adding a solvent like methanol.
-
For a more comprehensive extraction of both water-soluble and lipid-soluble choline metabolites, a Folch extraction (chloroform/methanol/water) can be employed.[14]
-
Centrifuge the samples to pellet the precipitated proteins and other insoluble material.
-
-
LC Separation:
-
Transfer the supernatant to an autosampler vial.
-
Inject a specific volume of the extract onto a suitable LC column (e.g., a HILIC column for polar analytes).
-
Use a gradient elution with a mobile phase system, for example, consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid).
-
-
MS/MS Detection:
-
The eluent from the LC column is directed to the ESI source of the mass spectrometer.
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using known concentrations of standards.
-
Determine the concentration of the analytes in the samples by interpolating their peak area ratios from the calibration curve.[20]
-
Visualizations of Key Pathways and Workflows
Signaling Pathways
Caption: The central role of choline in one-carbon metabolism.
Experimental Workflow
References
- 1. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. mthfrsupport.com.au [mthfrsupport.com.au]
- 3. Are dietary choline and betaine intakes determinants of total homocysteine concentration?1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Choline, Other Methyl-Donors and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic crosstalk between choline/1-carbon metabolism and energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Which Type of Choline Works Best with Your Genes? [geneticlifehacks.com]
- 7. Frontiers | Choline supplements: An update [frontiersin.org]
- 8. The association between betaine and choline intakes and the plasma concentrations of homocysteine in women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic variation of folate-mediated one-carbon transfer pathway predicts susceptibility to choline deficiency in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of choline deficiency on S-adenosylmethionine and methionine concentrations in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effect of choline deficiency on S-adenosylmethionine and methionine concentrations in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
The Physiological Role of Choline Bitartrate in Hepatic and Muscular Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Choline, an essential nutrient available through diet and endogenous synthesis, is fundamental to the structural integrity and signaling functions of cells. This technical guide provides an in-depth examination of the physiological functions of choline bitartrate, a common supplemental form of choline, with a specific focus on its roles in liver and muscle tissue. We will explore its critical involvement in hepatic lipid metabolism, including the prevention of non-alcoholic fatty liver disease (NAFLD), and its indispensable function in muscle contraction and cell signaling. This document synthesizes quantitative data from key studies, details relevant experimental protocols, and presents visual representations of the core signaling pathways to offer a comprehensive resource for researchers and professionals in the field of drug development.
Introduction
Choline is a quaternary amine that serves as a precursor to a variety of vital biomolecules.[1][2] Its physiological importance is underscored by its roles in the synthesis of the neurotransmitter acetylcholine, the major membrane phospholipid phosphatidylcholine (PC), and the methyl-group donor betaine.[3][4] this compound is a salt form of choline that is widely used in dietary supplements due to its stability and water solubility.[4][5] A deficiency in choline can lead to significant health issues, including liver damage, muscle damage, and neurological disorders.[6][7] This guide will elucidate the specific mechanisms through which this compound exerts its physiological effects on the liver and skeletal muscle.
This compound in Liver Tissue
The liver is a central hub for choline metabolism.[8] Choline plays a pivotal role in maintaining liver health, primarily by influencing lipid metabolism and transport.
Role in Lipid Metabolism and Prevention of Hepatic Steatosis
One of the most well-documented functions of choline in the liver is its role in the export of triglycerides (TGs). Choline is a critical component of phosphatidylcholine (PC), which is essential for the assembly and secretion of very-low-density lipoproteins (VLDL) in the liver.[9] VLDL particles are responsible for transporting TGs from the liver to peripheral tissues for storage or energy utilization.
In a state of choline deficiency, the synthesis of PC is impaired, leading to a reduction in VLDL secretion.[7] This impairment causes an accumulation of TGs within hepatocytes, a condition known as hepatic steatosis or fatty liver.[10] If left unaddressed, hepatic steatosis can progress to more severe liver diseases such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[8][11]
Signaling Pathways in the Liver
The primary pathway for PC synthesis in the liver is the CDP-choline pathway, also known as the Kennedy pathway. This pathway involves the sequential conversion of choline to phosphocholine, CDP-choline, and finally to PC.
Figure 1: The CDP-Choline Pathway for Phosphatidylcholine Synthesis in the Liver.
Choline is also a precursor for betaine, which participates in the methylation of homocysteine to form methionine. Methionine is then converted to S-adenosylmethionine (SAM), a universal methyl donor involved in numerous biochemical reactions, including DNA methylation, which can influence gene expression related to liver function.
Quantitative Data from Clinical and Preclinical Studies
The following table summarizes quantitative data from studies investigating the effects of choline supplementation on liver health.
| Study Type | Subject | Intervention | Duration | Key Findings | Reference |
| Clinical Trial | Patients with NAFLD | Choline supplementation | 12 weeks | Favorable impact on hepatic steatosis, oxidative stress, inflammatory markers, and liver enzyme levels. | [12] |
| Animal Study (Mice) | Mice on a high-fat diet | Choline supplementation (1.2% of diet) | 30 weeks | 50% decrease in hepatic steatosis. | [13] |
| Human Study | Healthy adults on choline-deficient diets | Choline-deficient diet followed by repletion | Up to 42 days | 77% of men, 80% of postmenopausal women, and 44% of premenopausal women developed fatty liver, which resolved with choline repletion. | [7] |
| Animal Study (Fish) | Juvenile black seabream on a high-fat diet | Choline supplementation (3, 6, or 12 g/kg diet) | 8 weeks | Dietary choline reduced vacuolar fat drops and ameliorated HFD-induced pathological changes in the liver. | [14] |
Experimental Protocols
A common method to induce NAFLD in rodents for preclinical studies involves feeding them a high-fat, methionine- and choline-deficient diet.[12] This diet effectively induces steatosis, inflammation, and hepatic necrosis, mimicking some characteristics of human NAFLD.
-
Diet Composition: Typically, the diet is high in fat (e.g., 60% kcal from fat) and lacks choline and methionine.
-
Duration: The duration of the diet can vary from a few weeks to several months, depending on the desired severity of the liver injury.
-
Assessment: Liver tissue is harvested for histological analysis (H&E staining for steatosis, inflammation, and fibrosis), and blood samples are collected to measure liver enzymes (ALT, AST).
A randomized controlled trial to assess the efficacy of choline supplementation in NAFLD patients would typically involve the following:
-
Participants: Patients diagnosed with NAFLD, often confirmed by ultrasonography or liver biopsy.
-
Intervention: The treatment group receives a standardized dose of this compound (e.g., 1-2 grams per day), while the control group receives a placebo.
-
Duration: The study duration is typically several months (e.g., 12 weeks) to allow for measurable changes in liver parameters.
-
Outcome Measures:
-
Primary: Change in hepatic steatosis as measured by non-invasive imaging (e.g., ultrasound, MRI-PDFF).
-
Secondary: Changes in serum liver enzymes (ALT, AST), lipid profile (triglycerides, cholesterol), inflammatory markers (e.g., hs-CRP), and markers of oxidative stress.
-
Figure 2: Experimental Workflow for a Clinical Trial on Choline and NAFLD.
This compound in Muscle Tissue
Choline's role in muscle tissue is primarily mediated through its function as a precursor to the neurotransmitter acetylcholine (ACh).[15] ACh is essential for neuromuscular transmission and, consequently, muscle contraction.
Role in Neuromuscular Function
ACh is synthesized in motor neurons from choline and acetyl-CoA by the enzyme choline acetyltransferase (ChAT).[16] Upon the arrival of a nerve impulse at the neuromuscular junction, ACh is released into the synaptic cleft and binds to nicotinic acetylcholine receptors (nAChRs) on the muscle fiber membrane (sarcolemma).[17] This binding triggers the depolarization of the sarcolemma, leading to an action potential that propagates along the muscle fiber and initiates the process of muscle contraction.[18]
The availability of choline can directly influence the synthesis and release of ACh at the neuromuscular junction.[15] Therefore, adequate choline levels are crucial for maintaining normal muscle function and preventing fatigue.
Signaling at the Neuromuscular Junction
The signaling cascade at the neuromuscular junction is a well-defined process that translates a neural signal into a mechanical muscle contraction.
Figure 3: Signaling Pathway at the Neuromuscular Junction.
Role in Muscle Integrity and Performance
Choline deficiency has been associated with muscle damage, as indicated by elevated levels of serum creatine kinase (CK), an enzyme that leaks from damaged muscle cells.[16] The exact mechanisms are not fully elucidated but may involve compromised cell membrane integrity due to reduced PC synthesis.
Several studies have investigated the impact of choline supplementation on athletic performance, with some suggesting potential benefits in reducing fatigue and improving performance, although results have been mixed.[19][20]
Quantitative Data from Human Studies
The following table summarizes findings from studies on choline and muscle function.
| Study Type | Subject | Intervention | Duration | Key Findings | Reference |
| Human Study | Healthy men on a choline-deficient diet | Choline-deficient diet (50 mg/70 kg/d ) | Up to 42 days | Increased serum creatine kinase (CK) by 33-66 fold in some subjects, which was reversed with choline repletion. | [16] |
| Human Study | Older adults undergoing resistance exercise training | Varying levels of choline intake | 12 weeks | Lower choline intake (<50% of AI) was associated with significantly diminished gains in strength compared with higher intakes. | [16][21] |
| Human Study | Swimmers | Choline supplementation | 1 week | Improved performance on a 30-minute swim test and reduced post-workout fatigue. | [19] |
Experimental Protocols
A human study to investigate the effects of choline deficiency on muscle damage would involve:
-
Participants: Healthy volunteers.
-
Dietary Control: Participants are placed on a strictly controlled diet with a very low choline content (e.g., <50 mg/day).
-
Duration: The duration of the choline-deficient diet can range from several days to a few weeks.
-
Monitoring: Blood samples are collected regularly to measure serum creatine kinase (CK) levels as a marker of muscle damage. Other liver enzymes (ALT, AST) are also monitored due to the close link between choline deficiency and liver health.
-
Repletion Phase: Following the deficiency period, participants are given a diet with adequate or supplemental choline to observe the reversal of any adverse effects.
A study examining the impact of choline supplementation on athletic performance could be designed as follows:
-
Design: A randomized, double-blind, placebo-controlled crossover study is often employed to minimize bias.
-
Participants: Well-trained athletes in a specific discipline (e.g., runners, cyclists).
-
Intervention: Participants receive either this compound (e.g., 1-2 grams) or a placebo for a set period (e.g., one week) before a performance test. After a washout period, they "cross over" to the other treatment.
-
Performance Measures:
-
Endurance: Time to exhaustion on a treadmill or cycle ergometer.
-
Strength: Maximum weight lifted (1-RM) for specific exercises.
-
Power: Vertical jump height or power output on a cycle ergometer.
-
-
Biochemical Markers: Blood samples can be taken before and after exercise to measure plasma choline levels and markers of muscle damage (CK) and inflammation.
Conclusion
This compound plays a multifaceted and crucial role in the physiological function of both liver and muscle tissue. In the liver, it is indispensable for normal lipid metabolism and the prevention of hepatic steatosis through its role in phosphatidylcholine synthesis and VLDL secretion. In muscle tissue, as a precursor to acetylcholine, it is fundamental for neuromuscular transmission and muscle contraction. The quantitative data and experimental protocols summarized in this guide highlight the significant impact of choline status on the health and function of these vital organs. For researchers and professionals in drug development, a thorough understanding of these mechanisms is essential for identifying potential therapeutic targets and developing novel interventions for metabolic and neuromuscular disorders. Further research is warranted to fully elucidate the intricate signaling pathways and to optimize the therapeutic use of choline supplementation.
References
- 1. Roles and Mechanisms of Choline Metabolism in Nonalcoholic Fatty Liver Disease and Cancers [imrpress.com]
- 2. article.imrpress.com [article.imrpress.com]
- 3. Frontiers | Choline supplements: An update [frontiersin.org]
- 4. Choline supplements: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. allmaxnutrition.com [allmaxnutrition.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Choline | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. Choline’s role in maintaining liver function: new evidence for epigenetic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caringsunshine.com [caringsunshine.com]
- 10. Choline, Its Potential Role in Nonalcoholic Fatty Liver Disease, and the Case for Human and Bacterial Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tscsupplements.com [tscsupplements.com]
- 12. The impact of choline supplementation on oxidative stress and clinical outcomes among patients with non-alcoholic fatty liver disease: a randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Dietary Choline Supplementation Attenuates High-Fat-Diet-Induced Hepat" by Amanda L. Brown, Kelsey Conrad et al. [scholarworks.smith.edu]
- 14. Dietary choline supplementation attenuated high-fat diet-induced inflammation through regulation of lipid metabolism and suppression of NFκB activation in juvenile black seabream (Acanthopagrus schlegelii) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Choline: Human Requirements and Effects on Human Performance - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 17. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Sports Performance Bulletin - Nutrition - How choline can improve your performance [sportsperformancebulletin.com]
- 20. Choline: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 21. The Effect of Choline and Resistance Training on Strength and Lean Mass in Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
Choline Bitartrate and Its Impact on Brain Development in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Choline, an essential nutrient, plays a pivotal role in brain development and function. Its influence is particularly critical during the prenatal and early postnatal periods, where it contributes to the fundamental processes of neurogenesis, synaptogenesis, and myelination.[1] In preclinical models, supplementation with choline, often in the form of choline bitartrate or choline chloride, has demonstrated significant and lasting impacts on cognitive function and brain morphology.[2] This technical guide provides a comprehensive overview of the preclinical evidence, detailing the experimental protocols, quantitative outcomes, and the underlying molecular mechanisms of choline's action on the developing brain. The information is presented to support researchers, scientists, and drug development professionals in understanding and leveraging the neurodevelopmental benefits of choline.
Introduction
Choline's importance in neurodevelopment stems from its multifaceted roles within the central nervous system.[3] It serves as a precursor for the synthesis of the neurotransmitter acetylcholine, which is crucial for learning and memory.[4] Choline is also a key component of phosphatidylcholine, a major structural element of all cell membranes, thereby influencing neuronal integrity and signaling.[3] Furthermore, through its metabolite betaine, choline acts as a methyl donor, participating in epigenetic modifications such as DNA and histone methylation that can program long-term gene expression and brain function.[5][6] Preclinical research, primarily in rodent models, has consistently shown that maternal choline supplementation during critical developmental windows can enhance cognitive performance and protect against neurodevelopmental insults.[7][8]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from key preclinical studies investigating the impact of choline supplementation on brain development.
Table 1: Effects of Choline Supplementation on Brain Morphology and Neurogenesis
| Animal Model | Choline Form & Dosage | Timing of Supplementation | Key Findings | Reference |
| Sprague-Dawley Rats | Choline Chloride (5 g/kg diet) | Embryonic Days (ED) 12-17 | Increased adult hippocampal neurogenesis. | [9] |
| C57BL/6 Mice | Choline Chloride (5.0 g/kg diet vs 1.1 g/kg control) | Gestation | Increased density, size, and number of basal forebrain cholinergic neurons. | [7] |
| Piglets | Choline-deficient diet | Prenatal | Significantly smaller brains compared to choline-sufficient piglets. | [7] |
| C57BL/6 Mice | Choline-deficient diet | Maternal | Reduced proliferation of endothelial cells in the hippocampus by 32% and the number of blood vessels by ~25%. | [2][7] |
| Sprague-Dawley Rats | Choline Chloride (100 mg/kg/day, s.c. injection) | Postnatal Days (PD) 4-30 | Mitigated the ethanol-induced increase in M2/4 muscarinic receptor density in the hippocampus. | [10][11] |
Table 2: Effects of Choline Supplementation on Cognitive Function
| Animal Model | Choline Form & Dosage | Timing of Supplementation | Behavioral Test | Key Findings | Reference |
| Sprague-Dawley Rats | Choline Chloride (25 mM in drinking water) | Embryonic Days (ED) 12-17 | - | Decreased threshold for induction of long-term potentiation (LTP). | [12] |
| Sprague-Dawley Rats | This compound (equivalent to adequate intake) | 5 weeks in healthy adults | Novel Object Recognition, Passive Avoidance, Morris Water Maze | Improved cognitive and locomotor performance. | [13] |
| Ts65Dn Mice (Down Syndrome Model) | Choline Chloride (5.0 g/kg diet) | Maternal | - | Improved spatial learning. | [14] |
| Sprague-Dawley Rats | Choline Chloride (100 mg/kg/day, s.c. injection) | Postnatal Days (PD) 4-30 (with ethanol exposure) | Open Field | Attenuated ethanol-induced hyperactivity. | [10][11] |
Experimental Protocols
Detailed methodologies from key preclinical studies are outlined below to facilitate replication and further investigation.
Maternal Choline Supplementation in Rodent Models
-
Animal Model: Sprague-Dawley rats or C57BL/6 mice are commonly used.[15][16]
-
Housing: Animals are typically housed individually or in small groups in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.[15]
-
Diet:
-
Control Diet: A purified diet such as AIN-76A or AIN-93G containing a standard amount of choline chloride (e.g., 1.1 g/kg or 1.4 g/kg) is provided ad libitum.[15][17][18]
-
Supplemented Diet: The experimental diet contains an increased concentration of choline chloride (e.g., 5.0 g/kg or 7.2 g/kg).[15][16] this compound can also be used, with the dosage adjusted to provide a comparable amount of choline.[13]
-
Deficient Diet: A diet completely lacking or with very low levels of choline is used to study the effects of choline deficiency.[7]
-
-
Timing of Supplementation:
-
Prenatal: The specialized diet is provided to dams during a specific period of gestation, for example, from embryonic day (ED) 12 to ED 17.[12]
-
Perinatal: The diet is provided throughout gestation and lactation.
-
Postnatal: Choline supplementation is administered to the pups after birth, often via subcutaneous injections of choline chloride (e.g., 100 mg/kg/day).[10][11]
-
-
Offspring Analysis: Pups are weaned at a standard age (e.g., postnatal day 21) and may be genotyped if a specific genetic model is used.[15] Behavioral testing and tissue collection for neurochemical or histological analysis are performed at various ages, from adolescence to adulthood.
Behavioral and Cognitive Assessments
-
Morris Water Maze: This test assesses spatial learning and memory. Rats are placed in a circular pool of opaque water and must learn the location of a hidden platform to escape.
-
Novel Object Recognition: This task evaluates recognition memory. Animals are familiarized with two identical objects in an open field. After a delay, one of the objects is replaced with a novel one, and the time spent exploring the novel object is measured.[13]
-
Passive Avoidance Task: This test measures fear-motivated memory. Animals learn to avoid a specific location or stimulus that is associated with an aversive event (e.g., a mild foot shock).[13]
-
Open Field Test: This assessment measures locomotor activity and anxiety-like behavior. The animal's movement and exploration in a novel, open arena are recorded.[10][11]
Neurobiological Analyses
-
Immunohistochemistry: This technique is used to visualize the presence and distribution of specific proteins in brain tissue, such as markers for neurogenesis (e.g., BrdU, DCX) or specific neuronal populations.[9]
-
Autoradiography: This method is employed to quantify the density of neurotransmitter receptors, such as muscarinic acetylcholine receptors, in different brain regions.[10][11]
-
Gene Expression Analysis: Techniques like microarrays or qRT-PCR are used to measure the expression levels of genes that are potentially regulated by choline availability.[19]
-
DNA Methylation Analysis: This involves examining the methylation status of specific genes or the entire genome to understand the epigenetic impact of choline.[5]
Signaling Pathways and Mechanisms of Action
This compound exerts its influence on brain development through several interconnected signaling pathways.
Acetylcholine Synthesis Pathway
Choline is a direct precursor to the neurotransmitter acetylcholine. The synthesis occurs in cholinergic neurons and is catalyzed by the enzyme choline acetyltransferase (ChAT).[20][21] Adequate choline availability is crucial for maintaining optimal acetylcholine levels, which are essential for synaptic transmission and plasticity underlying learning and memory.[4]
Caption: Acetylcholine Synthesis Pathway.
Phosphatidylcholine Synthesis (Kennedy Pathway)
Choline is a fundamental component of phosphatidylcholine, the most abundant phospholipid in cell membranes. The primary route for its synthesis is the Kennedy pathway.[1] This pathway is vital for neuronal membrane integrity, cell signaling, and the formation of myelin sheaths.
Caption: Phosphatidylcholine Synthesis (Kennedy Pathway).
Choline as a Methyl Donor and its Role in Epigenetics
Choline, after being oxidized to betaine, participates in the one-carbon metabolism pathway. Betaine donates a methyl group to homocysteine to form methionine, which is then converted to S-adenosylmethionine (SAM).[22] SAM is the universal methyl donor for DNA and histone methylation, epigenetic processes that regulate gene expression without altering the DNA sequence.[5] This pathway is critical for programming gene expression patterns that influence brain development and long-term cognitive function.
Caption: Choline as a Methyl Donor in Epigenetic Regulation.
Conclusion
The preclinical evidence strongly supports the critical role of this compound and other choline forms in promoting healthy brain development. Maternal and early life choline supplementation in animal models consistently leads to enhanced cognitive function and positive alterations in brain structure and function. The underlying mechanisms are multifaceted, involving direct contributions to neurotransmitter and membrane synthesis, as well as profound effects on the epigenetic programming of gene expression. This body of research provides a solid foundation for further investigation into the therapeutic potential of choline in neurodevelopmental disorders and for optimizing nutritional recommendations to support lifelong cognitive health. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for the scientific community in advancing this important area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. Choline, Neurological Development and Brain Function: A Systematic Review Focusing on the First 1000 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choline: Dietary Requirements and Role in Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Choline, Other Methyl-Donors and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Choline and Other Methyl Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Choline, Neurological Development and Brain Function: A Systematic Review Focusing on the First 1000 Days [mdpi.com]
- 8. Neuroprotective Actions of Dietary Choline [mdpi.com]
- 9. Prenatal choline availability modulates hippocampal neurogenesis and neurogenic responses to enriching experiences in adult female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effects of Perinatal Choline Supplementation on Hippocampal Cholinergic Development in Rats Exposed to Alcohol During the Brain Growth Spurt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of perinatal choline supplementation on hippocampal cholinergic development in rats exposed to alcohol during the brain growth spurt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. Choline supplements: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Maternal choline supplementation protects against age-associated cholinergic and GABAergic basal forebrain neuron degeneration in the Ts65Dn mouse model of Down syndrome and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Maternal choline supplementation in a rat model of periconceptional alcohol exposure: Impacts on the fetus and placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Choline Availability During Embryonic Development Alters Progenitor Cell Mitosis in Developing Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Choline nutrition programs brain development via DNA and histone methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 22. mdpi.com [mdpi.com]
Foundational Research on Choline Bitartrate and Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Choline, an essential nutrient, plays a pivotal role in neuronal health and function, primarily as a precursor to the neurotransmitter acetylcholine and as a key component of membrane phospholipids.[1][2] Choline bitartrate, a salt form of choline, has garnered significant attention for its potential neuroprotective effects. This technical guide provides an in-depth analysis of the foundational research surrounding this compound and its role in neuroprotection. It consolidates quantitative data from preclinical and clinical studies, details key experimental protocols, and visualizes the core signaling pathways implicated in its mechanism of action. The evidence suggests that this compound may offer neuroprotection through multiple avenues, including enhancement of cholinergic neurotransmission, modulation of neuroinflammation, reduction of oxidative stress, and inhibition of apoptosis.[3][4][5] This document serves as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in neurodegenerative diseases.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of neuronal structure and function. A growing body of evidence suggests that nutritional factors can influence the trajectory of these diseases.[2] Choline is a critical nutrient for brain development and function, and its deficiency has been linked to adverse neurological outcomes.[1] this compound is a readily available supplement form of choline, containing approximately 41.1% choline by weight.[1] While it is a water-soluble molecule, its ability to cross the blood-brain barrier is a subject of ongoing research, with some studies suggesting it is less efficient than other choline forms like Alpha-GPC or CDP-Choline.[6] Despite this, preclinical and some clinical evidence point towards its neuroprotective capabilities.[2][7] This guide will systematically explore the scientific underpinnings of these effects.
Core Neuroprotective Mechanisms of this compound
The neuroprotective effects of this compound are multifaceted, stemming from its integral role in several key cellular processes within the central nervous system.
Acetylcholine Synthesis and Cholinergic Neurotransmission
Choline is the rate-limiting precursor for the synthesis of acetylcholine (ACh), a neurotransmitter crucial for learning, memory, and cognitive function.[8] The synthesis of ACh occurs in cholinergic neurons via the enzyme choline acetyltransferase (ChAT), which catalyzes the reaction between choline and acetyl-coenzyme A.[9] By increasing the bioavailability of choline, this compound supplementation is hypothesized to enhance ACh synthesis and release, thereby supporting cholinergic neurotransmission, which is often impaired in neurodegenerative conditions like Alzheimer's disease.
Membrane Integrity and the Kennedy Pathway
Choline is a fundamental component of phosphatidylcholine (PC), the most abundant phospholipid in cellular membranes. The primary pathway for PC synthesis is the Kennedy pathway (also known as the CDP-choline pathway).[10][11] This pathway involves the conversion of choline to phosphocholine, then to cytidine diphosphate-choline (CDP-choline), and finally its incorporation into diacylglycerol to form PC.[12] Adequate choline levels are essential for maintaining the structural integrity and fluidity of neuronal membranes, which is vital for proper synaptic function and neuronal survival.[1]
Attenuation of Neuroinflammation and Microglia Activation
Neuroinflammation, characterized by the activation of microglia, is a hallmark of many neurodegenerative diseases. Studies in animal models of Alzheimer's disease have shown that lifelong choline supplementation can reduce the activation of microglia.[13] This effect may be mediated through the activation of alpha-7 nicotinic acetylcholine receptors (α7nAChR) on microglia, which can downregulate inflammatory responses.[13]
Reduction of Oxidative Stress
Oxidative stress is a significant contributor to neuronal damage in neurodegenerative disorders. Choline administration has been shown to reduce oxidative stress by modulating the cellular redox state.[4] In a mouse model of allergic airway disease, choline treatment significantly reduced reactive oxygen species (ROS) production and lipid peroxidation levels.[4] While this study was not in a neurodegenerative context, it highlights a key biochemical mechanism of choline that is relevant to neuroprotection.
Inhibition of Apoptosis
Choline deficiency has been demonstrated to induce apoptosis (programmed cell death) in primary neuronal cultures.[5] This process is associated with a decrease in membrane phosphatidylcholine and an increase in ceramide levels.[5] By providing an adequate supply of choline, this compound may help to preserve membrane integrity and prevent the initiation of the apoptotic cascade in neurons.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative findings from research on this compound and its effects relevant to neuroprotection.
| Study Type | Subject | Dosage/Concentration | Key Quantitative Findings | Reference |
| Preclinical (in vivo) | Tg2576 mice (AD model) | High choline diet (5.0 g/kg choline chloride) | - Improved spatial memory in the novel object location task.- Reduced frequency of interictal EEG spikes.- Restored NeuN expression in the hilus of the dentate gyrus. | [14],[15],[13] |
| Preclinical (in vivo) | Rat model of global brain ischemia | 400 mg/kg/day this compound for 7 days | - Significantly improved survival of CA1 hippocampal neurons. | [2] |
| Preclinical (in vivo) | Mouse model of allergic airway disease | 1 mg/kg choline | - Significantly reduced eosinophilic infiltration and EPO activity in BAL fluid.- Reduced ROS production and isoprostanes level in BAL fluid. | [4] |
| Clinical Trial (Human) | Healthy young adults | 2.0–2.5g of this compound | - No significant enhancement in visuospatial working memory, declarative long-term memory, or verbal working memory. | [6],[3],[16] |
| Clinical Trial (Human) | Healthy men | 600 mg choline as this compound | - Yielded a three-times greater plasma TMAO AUC compared to no choline and phosphatidylcholine. | [17] |
| Clinical Trial (Ongoing) | Pre-symptomatic Alzheimer's Disease (APOE4 carriers) | 2.2 g of this compound daily for 180 days | - Hypothesized outcomes: Decrease the ratio of unsaturated to saturated lipids in CSF by 15% and increase phosphatidylcholine by 100%. | [18],[19],[20] |
Table 1: Summary of Quantitative Data on this compound and Neuroprotection.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the foundational research of this compound's neuroprotective effects.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[21] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Plating: Plate neuronal cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound or a neurotoxic agent with or without this compound for the desired duration.
-
MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2 to 4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add 100-150 μL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[22]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.,[22]
-
Assessment of Microglia Activation: Immunofluorescence
Immunofluorescence is used to visualize the presence and morphology of activated microglia, often using specific protein markers.
-
Principle: Antibodies specific to microglial markers (e.g., Iba1, CD11b) are used to label these cells in brain tissue sections. A secondary antibody conjugated to a fluorophore allows for visualization under a fluorescence microscope. Activated microglia typically exhibit a more amoeboid morphology compared to the ramified "resting" state.[23]
-
Protocol Outline:
-
Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) and prepare cryosections or paraffin-embedded sections of the brain.
-
Antigen Retrieval: For paraffin sections, deparaffinize and rehydrate the tissue, followed by antigen retrieval (e.g., heating in Tris/EDTA buffer).[23]
-
Blocking: Incubate sections in a blocking solution (e.g., 5% normal serum) to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the sections overnight at 4°C with a primary antibody against a microglial marker (e.g., rabbit anti-Iba1).[23]
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).
-
Counterstaining and Mounting: Counterstain with a nuclear stain like DAPI and mount the sections with an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope and analyze microglial morphology and density using software like ImageJ.[24] Sholl analysis can be used to quantify the complexity of microglial branching.[24]
-
Protein Expression Analysis: Western Blot for α7 Nicotinic Acetylcholine Receptor (α7nAChR)
Western blotting is used to detect and quantify the expression levels of specific proteins, such as the α7nAChR.
-
Principle: Proteins from brain tissue lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with an antibody specific to the protein of interest.
-
Protocol Outline:
-
Protein Extraction: Homogenize brain tissue samples in a lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a method like the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 40-50 μg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[25],[26]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[27]
-
Blocking: Block the membrane with a solution like 5% nonfat dry milk in TBS-T to prevent non-specific antibody binding.[27]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for α7nAChR (e.g., rabbit anti-Chrna7) overnight at 4°C.[25]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit HRP).[25]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control like β-actin.
-
In Vivo Model of Neurodegeneration: Transient Global Forebrain Ischemia in Rats
This animal model is used to study the neuroprotective effects of compounds against ischemic brain injury.
-
Principle: A transient interruption of blood flow to the forebrain is induced, leading to delayed neuronal death, particularly in vulnerable regions like the hippocampus.
-
Protocol Outline (2-Vessel Occlusion Model):
-
Anesthesia and Surgery: Anesthetize the rat and expose both common carotid arteries.[28]
-
Ischemia Induction: Occlude both common carotid arteries with clamps and induce systemic hypotension (e.g., by withdrawing blood) to reduce mean arterial blood pressure to around 50 mm Hg for a defined period (e.g., 10 minutes).[28] This significantly reduces cerebral blood flow to near-zero values in cortical and hippocampal areas.[28]
-
Reperfusion: Remove the clamps from the carotid arteries and restore blood volume to allow for reperfusion.
-
Treatment: Administer this compound or a vehicle control at specified time points post-ischemia.
-
Outcome Assessment: After a survival period (e.g., 7 days), assess neuronal survival in the hippocampus using histological staining (e.g., Nissl staining) and cell counting. Behavioral tests can also be performed to evaluate cognitive function.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows related to this compound's neuroprotective actions.
Caption: Acetylcholine Synthesis and Turnover Pathway.
Caption: The Kennedy Pathway for Phosphatidylcholine Synthesis.
Caption: Logical Flow of this compound's Neuroprotective Actions.
Caption: Experimental Workflow for In Vivo Ischemia Model.
Conclusion and Future Directions
The foundational research on this compound indicates its potential as a neuroprotective agent through multiple, interconnected mechanisms. Its role as a precursor for acetylcholine and phosphatidylcholine synthesis directly addresses key aspects of neuronal function and structural integrity that are compromised in neurodegenerative diseases. Furthermore, emerging evidence of its anti-inflammatory and anti-oxidative properties suggests a broader therapeutic window.
While preclinical studies, particularly in animal models of Alzheimer's disease and cerebral ischemia, have shown promising results, data from human clinical trials on cognitive outcomes remain inconclusive, especially in healthy populations. The ongoing clinical trial NCT05880849, which focuses on a specific at-risk population (APOE4 carriers) and utilizes targeted biochemical markers, will provide crucial insights into the efficacy of this compound in modulating the underlying pathology of Alzheimer's disease.
Future research should focus on several key areas:
-
Bioavailability: Further investigation into the extent to which orally administered this compound crosses the blood-brain barrier and is utilized for acetylcholine and phosphatidylcholine synthesis in the human brain is warranted.
-
Dose-Response Relationships: Establishing optimal dosing strategies for different neurodegenerative conditions is essential for maximizing therapeutic benefit while ensuring safety.
-
Combination Therapies: Exploring the synergistic effects of this compound with other neuroprotective compounds or existing treatments for neurodegenerative diseases could lead to more effective therapeutic approaches.
-
Long-Term Studies: Large-scale, long-term clinical trials are needed to definitively assess the impact of this compound supplementation on cognitive decline and disease progression in various patient populations.
References
- 1. Frontiers | Choline supplements: An update [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Choline, Neurological Development and Brain Function: A Systematic Review Focusing on the First 1000 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDP-choline pathway - Wikipedia [en.wikipedia.org]
- 11. PathWhiz [smpdb.ca]
- 12. researchgate.net [researchgate.net]
- 13. Choline supplementation in early life improves and low levels of choline can impair outcomes in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Choline supplementation in early life improves and low levels of choline can impair outcomes in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. No Acute Effects of this compound Food Supplements on Memory in Healthy, Young, Human Adults | PLOS One [journals.plos.org]
- 17. Effect of Choline Forms and Gut Microbiota Composition on Trimethylamine- N-Oxide Response in Healthy Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. trial.medpath.com [trial.medpath.com]
- 20. UTHealth | Clinical Trials [uth.trialstoday.org]
- 21. broadpharm.com [broadpharm.com]
- 22. cyrusbio.com.tw [cyrusbio.com.tw]
- 23. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. How to Identify Activated Microglia | Proteintech Group [ptglab.com]
- 25. Suitability of Nicotinic Acetylcholine Receptor α7 and Muscarinic Acetylcholine Receptor 3 Antibodies for Immune Detection: Evaluation in Murine Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Proteomic Analysis of an α7 Nicotinic Acetylcholine Receptor Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Models for studying long-term recovery following forebrain ischemia in the rat. 2. A 2-vessel occlusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Exploratory Studies of Choline Bitartrate and Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Core: This document provides a comprehensive overview of the role of choline bitartrate in modulating gene expression. It details the core signaling pathways, summarizes quantitative data from key studies, and provides detailed experimental protocols for researchers.
Introduction: Choline's Central Role in Epigenetics and Cellular Function
Choline, an essential nutrient, is a fundamental component in numerous physiological processes.[1][2] While the body can synthesize it endogenously via the phosphatidylethanolamine N-methyltransferase (PEMT) pathway, dietary intake is crucial to meet the body's needs.[3] Choline is a precursor to several critical molecules, including the neurotransmitter acetylcholine, the membrane phospholipid phosphatidylcholine (PC), and the methyl donor betaine.[2] Its role as a major source of methyl groups places it at the heart of epigenetic regulation.[4][5]
Through its metabolite betaine, choline directly influences one-carbon metabolism, providing the methyl groups necessary for the synthesis of S-adenosylmethionine (SAM).[5] SAM is the universal methyl donor for methylation reactions, including the methylation of DNA and histones, which are pivotal mechanisms for regulating gene expression.[5][6][7] Dietary choline intake can, therefore, act as a significant modifier of the epigenome, altering the expression of genes involved in a wide array of pathways from lipid metabolism to neurodevelopment.[6][7][8]
This compound is a common salt form of choline used in dietary supplements and research to investigate the nutrient's effects.[1][2][9] This guide explores the key signaling pathways choline influences and presents data from studies examining its impact on gene expression across various biological contexts.
Core Signaling Pathways Modulated by Choline
Choline exerts its influence on gene expression and cellular function through several interconnected metabolic pathways.
One-Carbon Metabolism and Methylation
Choline is a key player in one-carbon metabolism. It is oxidized in the liver and kidneys to form betaine. Betaine then donates a methyl group to homocysteine to regenerate methionine, a reaction catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT).[5] Methionine is subsequently converted to SAM, the primary methyl donor for most cellular methylation reactions, including DNA and histone methylation, which are essential for epigenetic gene regulation.[5][10]
Caption: Choline's role in the one-carbon metabolism pathway.
Phosphatidylcholine (PC) Synthesis: The Kennedy Pathway
The primary metabolic fate of choline is its incorporation into phosphatidylcholine (PC), a major component of cellular membranes.[11] The de novo synthesis of PC from choline occurs via the cytidine diphosphate (CDP)-choline pathway, also known as the Kennedy pathway. This process involves the phosphorylation of choline, its conversion to CDP-choline, and finally, the reaction with diacylglycerol (DAG) to form PC. PC is essential for maintaining the structural integrity of cell membranes and for the assembly and secretion of very low-density lipoproteins (VLDL) from the liver, which is crucial for lipid transport.[12][13]
Caption: The Kennedy Pathway for phosphatidylcholine (PC) synthesis.
Acetylcholine (ACh) Synthesis
In the nervous system, choline is a direct precursor to the neurotransmitter acetylcholine (ACh).[14] The synthesis of ACh is a single-step reaction catalyzed by the enzyme choline acetyltransferase (CAT), which transfers an acetyl group from acetyl-coenzyme A (acetyl-CoA) to choline.[14][15] This process occurs primarily in the cytoplasm of cholinergic nerve terminals.[14] ACh plays a vital role in cholinergic neurotransmission, which is critical for processes like memory, learning, and muscle control.[9][16]
Caption: Synthesis of the neurotransmitter acetylcholine (ACh).
Quantitative Data on this compound and Gene Expression
Exploratory studies in animal models have provided quantitative evidence of choline's impact on the expression of specific genes in various tissues.
Table 1: Effects of Choline Supplementation on Hepatic Gene Expression
| Study Reference | Model System | Choline Supplementation | Key Genes | Regulation | Quantitative Data (vs. Control) | Associated Pathway |
| [17] | Pregnant Wistar Rats | 0.25% (w/w) this compound in drinking water | Irs2 | Upregulated | Higher expression in dams and female offspring | Insulin Signaling |
| [17] | Male Wistar Rat Offspring | 0.25% (w/w) this compound in drinking water | Irs1 | Downregulated | Lower expression at postweaning | Insulin Signaling |
| [18] | Mouse Model of Maternal Obesity (HF Diet) | 25 mM choline in drinking water | Acc1, Fads1, Elovl5 | Downregulated | p < 0.05 | Lipogenesis |
| [18] | Mouse Model of Maternal Obesity (HF Diet) | 25 mM choline in drinking water | Srebp1c | Downregulated | p < 0.05 | Lipogenesis Regulation |
| [19] | Pemt-/-/Ldlr-/- Mice (HF Diet) | 5 g/kg choline in diet | Genes for cholesterol transport & esterification | Normalized | Expression increased 50% to 5.6-fold in choline-deficient mice; normalized with supplementation | Cholesterol Metabolism |
Table 2: Effects of Choline Supplementation on Neuronal and Developmental Gene Expression
| Study Reference | Model System | Choline Supplementation | Key Genes | Regulation | Quantitative Data (vs. Control) | Associated Pathway |
| [5] | Ts65Dn Mouse Model (Down Syndrome) | Maternal choline supplementation | GABAergic genes | Upregulated | Long-term increase in expression in pyramidal neurons | Neurogenesis / GABA Signaling |
| [20] | Rett Syndrome Mouse Model | Early postnatal choline treatment | NGF, BDNF | Upregulated | Increased mRNA expression in cerebral cortex and hippocampus | Neurotrophic Signaling |
| [21][22] | Mouse Model (Pregnancy) | Choline-supplemented diet | Hba, Hbb, Gh, Prl | Upregulated | Significantly higher expression in hippocampus vs. choline-deficient group | Neuroprotection / Brain Health |
| [23][24] | Neonatal Rats (Alcohol Exposure) | Subcutaneous choline injection | Global DNA Methylation | Modified | Alcohol caused hypermethylation; choline significantly reduced it | Epigenetic Regulation |
Table 3: Effects of Choline Supplementation on Immune and Cellular Gene Expression
| Study Reference | Model System | Choline Supplementation | Key Genes | Regulation | Quantitative Data (vs. Control) | Associated Pathway |
| [25] | Yorkshire x Landrace Gilts | 500 mg/kg choline in diet | Bcl2 (jejunum) | Upregulated | p < 0.05 | Anti-apoptosis |
| [25] | Yorkshire x Landrace Gilts | 500 mg/kg choline in diet | IL-8 (jejunum) | Downregulated | p < 0.05 | Inflammation |
| [25] | Porcine Intestinal Cells (IPEC-J2) | 8 µM choline chloride | IL-22, Bcl2 | Upregulated | p < 0.05 | Cytokine Signaling / Anti-apoptosis |
Detailed Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments cited in the literature, offering a template for researchers.
Animal Study: Prenatal Choline Supplementation
This protocol is based on studies investigating the metabolic effects of prenatal choline supplementation in rats.[17]
-
Animal Model: Pregnant Wistar rats.
-
Housing: Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle. Ad libitum access to food and water.
-
Diet and Treatment:
-
Dams are fed a standard AIN-93G diet throughout pregnancy and lactation.
-
The treatment group receives drinking water supplemented with 0.25% (w/w) this compound.
-
The control group receives untreated drinking water.
-
After birth, all offspring are weaned to a specified diet (e.g., a high-fat diet for metabolic studies) for a set period (e.g., 12 weeks).
-
-
Tissue Collection: At specified time points (e.g., weaning, postweaning), animals are euthanized, and tissues (e.g., liver, hippocampus) are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.
Gene Expression Analysis via qRT-PCR
-
RNA Extraction:
-
Total RNA is isolated from ~30-50 mg of frozen tissue using a TRIzol-based reagent or a commercial RNA isolation kit according to the manufacturer's instructions.
-
RNA concentration and purity are assessed using a spectrophotometer (A260/A280 ratio). RNA integrity is verified via gel electrophoresis.
-
-
cDNA Synthesis:
-
1-2 µg of total RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
The reaction is typically performed at 25°C for 10 min, 37°C for 120 min, and 85°C for 5 min.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
qRT-PCR is performed using a SYBR Green-based master mix on a real-time PCR system.
-
Reaction Mixture (20 µL total): 10 µL SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL diluted cDNA, and 6 µL nuclease-free water.
-
Cycling Conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.
-
A melt curve analysis is performed to ensure primer specificity.
-
-
Data Analysis:
-
Relative gene expression is calculated using the 2-ΔΔCt method.
-
Data are normalized to a stable housekeeping gene (e.g., GAPDH, Actb).
-
Statistical analysis is performed using an appropriate test (e.g., Student's t-test or ANOVA) with p < 0.05 considered significant.
-
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study on choline and gene expression.
Caption: General experimental workflow for animal studies.
Conclusion and Future Directions
The evidence from exploratory studies strongly indicates that choline, often administered as this compound, is a potent modulator of gene expression. Its fundamental role in one-carbon metabolism provides a direct mechanistic link to epigenetic regulation via DNA and histone methylation.[5][26] The presented data demonstrate that choline supplementation can normalize gene expression in metabolic disorders, enhance the expression of neuroprotective genes, and modulate immune responses.[17][18][20][25]
For researchers and drug development professionals, these findings open several avenues:
-
Therapeutic Potential: Choline supplementation could be explored as a co-adjuvant therapy in conditions characterized by aberrant gene expression, such as non-alcoholic fatty liver disease (NAFLD), certain neurodevelopmental disorders, and age-related cognitive decline.[4][5][27]
-
Personalized Nutrition: Genetic polymorphisms in choline metabolism genes, such as PEMT, can alter an individual's dietary requirement for choline.[13][28] Future research should focus on gene-nutrient interactions to develop personalized dietary recommendations.
-
Drug Development: The pathways influenced by choline, particularly those involved in methylation and lipid metabolism, represent potential targets for novel drug development strategies.
Future work should aim to translate the findings from animal models to human clinical trials, clarifying optimal dosages, timing, and the specific patient populations that would benefit most from this compound supplementation. Further investigation into the precise epigenetic marks (e.g., specific CpG site methylation) altered by choline will provide a more detailed understanding of its mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Choline supplements: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Which Type of Choline Works Best with Your Genes? [geneticlifehacks.com]
- 4. Choline and fatty liver disease [medicalnewstoday.com]
- 5. Frontiers | The role of prenatal choline and its impact on neurodevelopmental disorders [frontiersin.org]
- 6. tscsupplements.com [tscsupplements.com]
- 7. Choline’s role in maintaining liver function: new evidence for epigenetic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Long-term follow-up of a randomized controlled trial of choline for neurodevelopment in fetal alcohol spectrum disorder: corpus callosum white matter microstructure and neurocognitive outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scholarly Article or Book Chapter | Choline, Other Methyl-Donors and Epigenetics | ID: ww72bh29g | Carolina Digital Repository [cdr.lib.unc.edu]
- 11. Genetic Variation in Choline-Metabolizing Enzymes Alters Choline Metabolism in Young Women Consuming Choline Intakes Meeting Current Recommendations [mdpi.com]
- 12. Phosphatidylethanolamine-N-methyltransferase activity and dietary choline regulate liver-plasma lipid flux and essential fatty acid metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Choline Metabolism Provides Novel Insights into Non-alcoholic Fatty Liver Disease and its Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 乙酰胆碱合成及代谢 [sigmaaldrich.com]
- 15. Choline Acetyltransferase: The Binding of Choline and Acetate [web.williams.edu]
- 16. Choline - Nutrition and Traumatic Brain Injury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Prenatal choline supplementation enhances metabolic outcomes with differential impact on DNA methylation in Wistar rat offspring and dams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Choline Supplementation Normalizes Fetal Adiposity and Reduces Lipogenic Gene Expression in a Mouse Model of Maternal Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Choline supplementation protects against liver damage by normalizing cholesterol metabolism in Pemt/Ldlr knockout mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Impact of Choline intake during pregnancy on maternal cognition and hippocampal gene signature in old age | bioRxiv [biorxiv.org]
- 22. tandfonline.com [tandfonline.com]
- 23. CHOLINE SUPPLEMENTATION AND DNA METHYLATION IN THE HIPPOCAMPUS AND PREFRONTAL CORTEX OF RATS EXPOSED TO ALCOHOL DURING DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Choline supplementation and DNA methylation in the hippocampus and prefrontal cortex of rats exposed to alcohol during development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Choline supplementation regulates gut microbiome diversity, gut epithelial activity, and the cytokine gene expression in gilts [frontiersin.org]
- 26. Choline, Neurological Development and Brain Function: A Systematic Review Focusing on the First 1000 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. plexusdx.com [plexusdx.com]
The Role of Tartaric Acid in Choline Bitartrate Bioavailability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Choline is an essential nutrient vital for numerous physiological functions, including neurotransmitter synthesis, cell membrane signaling, and lipid metabolism. Choline bitartrate, a common salt form used in dietary supplements and pharmaceutical formulations, is prized for its stability and water solubility. This technical guide delves into the intricate role of tartaric acid in the bioavailability of this compound. While traditionally considered an inactive salt counterion, emerging evidence suggests that tartaric acid may actively modulate the absorption and disposition of choline. This document summarizes the current understanding of choline absorption, explores the potential mechanisms by which tartaric acid may influence this process, presents available quantitative data from pharmacokinetic studies, and provides detailed experimental protocols for future research in this area.
Introduction to Choline and this compound
Choline is a quaternary amine that serves as a precursor for the synthesis of the neurotransmitter acetylcholine, the membrane phospholipids phosphatidylcholine and sphingomyelin, and the methyl donor betaine[1]. Although the human body can synthesize choline de novo, dietary intake is necessary to meet physiological demands[1]. This compound is a salt formed between choline and tartaric acid, a naturally occurring dicarboxylic acid[2]. This salt form is frequently used in supplements due to its stability and ease of formulation[2]. It is generally believed that in the gastrointestinal tract, this compound readily dissociates, releasing free choline for absorption[2].
Mechanisms of Choline Absorption
The intestinal absorption of free choline is a complex process involving both carrier-mediated transport and passive diffusion. Several transporter proteins have been identified to facilitate choline uptake across the apical membrane of enterocytes, including choline transporter-like proteins (CTLs)[3][4]. The expression and activity of these transporters can be influenced by various factors, including luminal pH and the presence of other organic cations[3].
One study using human intestinal epithelial LS180 cells found that acidification of the extracellular pH significantly decreased the uptake of choline, suggesting that a lower pH in the gut lumen may not favor choline absorption via these specific transporters[3]. However, choline transport across Caco-2 cell monolayers, another model for intestinal absorption, has been shown to be pH-dependent[5].
The Potential Role of Tartaric Acid in Choline Bioavailability
While this compound is designed to deliver choline, the bitartrate moiety itself may not be an inert partner in the absorption process. The potential roles of tartaric acid can be hypothesized through several mechanisms:
Modulation of Luminal pH
As an organic acid, tartaric acid has the potential to lower the pH in the microenvironment of the intestinal lumen[6][7]. While some studies on specific cell lines suggest that a lower pH might inhibit certain choline transporters[3], the overall effect in the complex environment of the gut is not fully understood. It is possible that a localized acidic environment created by the dissociation of this compound could influence the solubility and absorption of other compounds or affect the gut microbiota, which in turn can metabolize choline[8][9].
Interaction with Intestinal Transporters
Interestingly, research has shown that tartaric acid can interact with drug transporters. One significant finding is the ability of D-tartaric acid to inhibit the function of P-glycoprotein (P-gp), an efflux transporter that pumps substrates out of cells and back into the intestinal lumen. Inhibition of P-gp can lead to increased intracellular concentration and enhanced net absorption of P-gp substrates. While it is not definitively established whether choline is a major substrate for P-gp, some studies suggest that P-gp substrates can inhibit choline uptake, hinting at a potential interaction[10][11][12]. If choline or its metabolites are subject to P-gp mediated efflux, the presence of tartaric acid could theoretically enhance its bioavailability by mitigating this efflux.
Quantitative Data on Choline Bioavailability from this compound
Several pharmacokinetic studies have compared the bioavailability of choline from this compound to other forms of choline, such as phosphatidylcholine and choline chloride. These studies provide valuable quantitative data on key pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of Choline after Oral Administration of this compound and Phosphatidylcholine (PC) in Healthy Volunteers
| Parameter | This compound | Phosphatidylcholine (from Krill Oil) | Reference |
| Cmax (μmol/L) | Comparable to PC | Comparable to this compound | [13] |
| Tmax (h) | Significantly shorter than PC | Significantly longer than this compound | [13] |
| AUC (μmol·h/L) | Comparable to PC | Comparable to this compound | [13] |
Table 2: Plasma Trimethylamine-N-oxide (TMAO) Levels after Oral Administration of this compound and Phosphatidylcholine (PC)
| Parameter | This compound | Phosphatidylcholine (from Krill Oil) | Reference |
| TMAO Cmax | Significantly higher than PC | Substantially lower than this compound | [13] |
| TMAO AUC | Significantly higher than PC | Substantially lower than this compound | [13] |
These data indicate that while the overall amount of choline absorbed from this compound and phosphatidylcholine may be similar, the rate of absorption and the metabolic fate concerning TMAO production are significantly different[13]. This compound leads to a more rapid increase in plasma choline levels but also a much greater production of TMAO, a metabolite generated by gut microbiota that has been linked to cardiovascular disease[9][13][14].
Experimental Protocols
To further elucidate the specific role of tartaric acid in this compound bioavailability, a series of well-defined experiments are necessary.
In Vitro Permeability Studies using Caco-2 Cell Monolayers
This protocol is designed to assess the transport of choline across a model of the intestinal epithelium and the influence of tartaric acid on this process.
Objective: To determine the apparent permeability coefficient (Papp) of choline from this compound in the presence and absence of additional tartaric acid.
Methodology:
-
Cell Culture: Caco-2 cells are cultured on permeable Transwell® inserts until a confluent monolayer with well-developed tight junctions is formed.
-
Transport Studies:
-
The apical (AP) and basolateral (BL) chambers are filled with transport buffer.
-
This compound (at a defined concentration) is added to the AP chamber.
-
In a parallel set of experiments, this compound along with an equimolar or excess concentration of tartaric acid is added to the AP chamber.
-
Samples are collected from the BL chamber at various time points.
-
-
Quantification: The concentration of choline in the collected samples is determined using a validated LC-MS/MS method[15][16][17][18][19].
-
Data Analysis: The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of choline across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of choline in the AP chamber.
In Situ Single-Pass Intestinal Perfusion in Rats
This in vivo model allows for the study of intestinal absorption in a more physiologically relevant setting.
Objective: To determine the absorption rate constant (ka) and effective permeability (Peff) of choline from this compound with and without co-perfusion of tartaric acid.
Methodology:
-
Animal Preparation: Anesthetized rats undergo a laparotomy to expose the small intestine. A segment of the jejunum is cannulated at both ends.
-
Perfusion: The intestinal segment is perfused with a solution containing this compound at a constant flow rate. In a separate group of animals, the perfusion solution also contains tartaric acid.
-
Sample Collection: The perfusate is collected from the outlet cannula at regular intervals.
-
Quantification: The concentration of choline in the perfusate is measured by LC-MS/MS.
-
Data Analysis: The ka and Peff are calculated based on the disappearance of choline from the perfusate over the length of the intestinal segment[20][21][22][23][24].
In Vivo Pharmacokinetic Studies in Animal Models
This protocol aims to compare the systemic bioavailability of choline from this compound and choline chloride to isolate the effect of the bitartrate counterion.
Objective: To compare the plasma concentration-time profiles and pharmacokinetic parameters of choline following oral administration of this compound versus choline chloride.
Methodology:
-
Animal Dosing: Fasted animals (e.g., rats or mice) are orally administered equimolar doses of choline in the form of this compound or choline chloride.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing via a cannulated vein.
-
Plasma Analysis: Plasma is separated, and the concentrations of choline and its major metabolites (e.g., betaine, TMAO) are quantified by LC-MS/MS.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and clearance.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and relationships discussed in this guide.
Choline Absorption and Metabolism Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. balchem.com [balchem.com]
- 3. Membrane transport mechanisms of choline in human intestinal epithelial LS180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel choline transport characteristics in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-specific effects of luminal acid, bicarbonate, cAMP, and carbachol on transporter trafficking in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ex vivo study on prebiotic & choline combination to modulate gut bacteria, enhance choline bioavailability, and reduce TMA production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Effect of Choline Forms and Gut Microbiota Composition on Trimethylami" by Clara E. Cho, Niklas D. J. Aardema et al. [digitalcommons.usu.edu]
- 10. Choline uptake in human intestinal Caco-2 cells is carrier-mediated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional role of P-glycoprotein in limiting intestinal absorption of drugs: contribution of passive permeability to P-glycoprotein mediated efflux transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pharmacological role of P-glycoprotein in the intestinal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plasma Kinetics of Choline and Choline Metabolites After A Single Dose of SuperbaBoostTM Krill Oil or this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 19. bevital.no [bevital.no]
- 20. revistas.unav.edu [revistas.unav.edu]
- 21. sites.ualberta.ca [sites.ualberta.ca]
- 22. researchgate.net [researchgate.net]
- 23. ijpsonline.com [ijpsonline.com]
- 24. ijpsonline.com [ijpsonline.com]
Methodological & Application
Application Notes and Protocols for Choline Bitartrate in Rodent Cognitive Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline, an essential nutrient, is a precursor to the neurotransmitter acetylcholine, which plays a pivotal role in cognitive processes such as learning and memory.[1][2] Choline bitartrate is a common salt form of choline used in research to investigate its potential as a cognitive enhancer. These application notes provide a comprehensive guide to calculating and administering this compound in rodent models for cognitive studies, along with detailed protocols for assessing cognitive outcomes.
Data Presentation: Choline Dosage in Rodent Cognitive Studies
The following table summarizes dosages of choline salts (bitartrate and chloride) used in various rodent cognitive studies. It is important to note that this compound is approximately 41.1% choline by weight.[3] When comparing studies, it is crucial to consider the form of choline used and calculate the equivalent choline content.
| Species | Choline Salt | Dosage | Administration Route | Duration | Cognitive Test(s) | Observed Outcome | Reference(s) |
| Rat | This compound | 100 mg/kg BW/day | Oral Gavage | 14 days | Morris Water Maze, T-Maze, Novel Object Recognition | Attenuated memory and cognitive impairment | |
| Rat | Choline Chloride | 1.1 g/kg in diet (Control) | Dietary | Lifelong | Morris Water Maze | - | |
| Rat | Choline Chloride | 5.0 g/kg in diet | Dietary | Lifelong | Morris Water Maze | Improved spatial memory | [4] |
| Rat | Choline Chloride | 2% in diet | Dietary | Pre- and post-TBI | Morris Water Maze | Modest improvement in spatial memory | [4] |
| Rat | Choline Chloride | 1.1 g/kg in diet (Control) | Dietary | 10 weeks | Spontaneous Object Recognition | - | |
| Rat | Choline Chloride | 5.0 g/kg in diet | Dietary | 10 weeks | Spontaneous Object Recognition | Improved recognition memory | |
| Mouse | Choline Chloride | 1.1 g/kg in diet (Control) | Dietary | 2.5 to 10 months of age | Morris Water Maze | - | |
| Mouse | Choline Chloride | 5.0 g/kg in diet | Dietary | 2.5 to 10 months of age | Morris Water Maze | Improved spatial memory | |
| Mouse | This compound & Fish Oil | DHA:Choline 3:1 by mass | Intragastric Gavage | 30 days | - | Enhanced learning and memory |
Dosage Calculation and Administration
Human Equivalent Dose (HED) Calculation
For translational research, it is often necessary to estimate the Human Equivalent Dose (HED) from animal doses. The FDA recommends using a body surface area (BSA) normalization method.[5][6] The formula is as follows:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km) [6]
Where Km is a conversion factor.
Km Factors:
-
Human: 37
-
Rat: 6
-
Mouse: 3
Example Calculation (Rat to Human): If the effective dose in a rat is 100 mg/kg, the HED would be: HED = 100 mg/kg * (6 / 37) ≈ 16.2 mg/kg
Administration Methods
-
Oral Gavage: This method ensures precise dosage administration. This compound is soluble in water, making it suitable for this route.
-
Dietary Supplementation: For long-term studies, incorporating this compound into the rodent chow is a common and less stressful method.
Experimental Protocols
Morris Water Maze (MWM)
The Morris Water Maze is a widely used test to assess spatial learning and memory.[7][8][9]
Apparatus:
-
A circular pool (1.5-2.0 m in diameter) filled with opaque water (e.g., using non-toxic tempera paint).
-
An escape platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the room.
Protocol:
-
Habituation (Day 1): Allow the animal to swim freely for 60 seconds without the platform.
-
Acquisition Phase (Days 2-5):
-
Four trials per day with an inter-trial interval of 15-20 minutes.
-
For each trial, place the animal in the water facing the pool wall at one of four randomized starting positions.
-
Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal fails to find the platform, guide it to the platform and allow it to stay for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located).
-
Y-Maze Spontaneous Alternation
This test assesses spatial working memory based on the innate tendency of rodents to explore novel environments.[10][11][12]
Apparatus:
-
A Y-shaped maze with three identical arms.
Protocol:
-
Place the animal at the end of one arm.
-
Allow the animal to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries.
-
An alternation is defined as consecutive entries into all three arms (e.g., ABC, CAB).
-
Calculate the percentage of spontaneous alternation:
-
% Alternation = (Number of Alternations / (Total Arm Entries - 2)) * 100
-
Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory.[13][14][15]
Apparatus:
-
An open-field arena.
-
Two identical objects (familiar objects).
-
One novel object.
Protocol:
-
Habituation (Day 1): Allow the animal to explore the empty arena for 5-10 minutes.
-
Familiarization/Training Phase (Day 2):
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for 5-10 minutes.
-
-
Test Phase (Day 2, after a retention interval of 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Allow the animal to explore the objects for 5 minutes.
-
Record the time spent exploring each object.
-
Calculate the discrimination index:
-
Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
-
Signaling Pathways and Experimental Workflows
Choline and Acetylcholine Synthesis Pathway
Caption: Acetylcholine synthesis from dietary choline.
α7 Nicotinic Acetylcholine Receptor (α7nAChR) Signaling Pathway
Caption: α7nAChR signaling cascade in neurons.
Sigma-1 Receptor (σ1R) Signaling Pathway
Caption: Sigma-1 receptor signaling at the ER.
Experimental Workflow for a Rodent Cognitive Study
Caption: General experimental workflow.
References
- 1. Future Directions in Choline: From Neurodevelopment to Cardiometabolic Health [mdpi.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Choline supplements: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Frontiers | Evaluation of the Activity of Choline Acetyltransferase From Different Synaptosomal Fractions at the Distinct Stages of Spatial Learning in the Morris Water Maze [frontiersin.org]
- 8. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 10. cyagen.com [cyagen.com]
- 11. Y-Maze [augusta.edu]
- 12. mmpc.org [mmpc.org]
- 13. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
Protocol for the Dissolution and Administration of Choline Bitartrate for In Vivo Research
Abstract
This document provides a comprehensive protocol for the preparation and administration of choline bitartrate for in vivo research applications. This compound is a water-soluble essential nutrient and a precursor to the neurotransmitter acetylcholine, making it a compound of interest in neuroscience, metabolism, and developmental biology research.[1] This protocol details methods for dissolution in various vehicles, sterilization procedures, and guidelines for common administration routes in rodent models, including oral gavage and intraperitoneal injection. All quantitative data are summarized in tables for clarity, and a visual workflow is provided.
Properties of this compound
This compound is a white, crystalline powder that is freely soluble in water.[1] It is less hygroscopic than other choline salts like choline chloride, which can be an advantage in formulation and storage.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₉NO₇ | [1] |
| Molecular Weight | 253.25 g/mol | [1] |
| Solubility in Water | Freely soluble | [1] |
| pH (10% solution) | 3.0 - 4.0 |
Dissolution Protocols
The choice of solvent for this compound depends on the intended administration route and the required concentration. For most applications, sterile water or isotonic saline are sufficient.
Standard Aqueous Solution (for Oral Gavage and Intraperitoneal Injection)
This is the recommended method for preparing a simple, clear solution.
Materials:
-
This compound powder
-
Sterile Water for Injection or 0.9% Sodium Chloride (Saline)
-
Sterile glassware (beakers, graduated cylinders)
-
Magnetic stirrer and stir bar
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of this compound powder.
-
In a sterile beaker, add the powder to the appropriate volume of sterile water or saline.
-
Stir the solution using a magnetic stirrer at room temperature until the powder is completely dissolved. Gentle warming may be used to aid dissolution if necessary.
-
For parenteral administration (e.g., intraperitoneal injection), sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
It is recommended to prepare solutions fresh on the day of use to minimize the potential for degradation or contamination.
Co-Solvent Formulations (for Higher Concentrations or Specific Applications)
In cases where higher concentrations are required or a non-aqueous vehicle is necessary, co-solvent systems can be employed. The following are examples from MedChemExpress and should be prepared under sterile conditions.
Table 2: Co-Solvent Formulations for this compound
| Formulation | Composition | Final Concentration |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.75 mg/mL |
Administration Protocols
The following protocols are intended for use in rodent models. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Oral Gavage
Oral gavage is a common method for precise oral dosing.
Vehicle: Sterile Water or 0.9% Saline Typical Dosages in Rats: 100 - 800 mg/kg/day[2] Procedure:
-
Prepare the this compound solution as described in section 3.1.
-
Ensure the animal is properly restrained.
-
Use a gavage needle of appropriate size for the animal.
-
Gently insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
Intraperitoneal (IP) Injection
IP injection allows for rapid systemic absorption.
Vehicle: Sterile 0.9% Saline Typical Dosages in Rats (for Choline Chloride): 30 - 90 mg/kg[3][4] Procedure:
-
Prepare and sterilize the this compound solution as described in section 3.1.
-
Properly restrain the animal, exposing the lower abdominal quadrants.
-
Insert a sterile needle (25-30 gauge) into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to internal organs.[5]
-
Aspirate to ensure the needle has not entered a blood vessel or organ before injecting the solution.
-
Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
Stability and Storage
Aqueous solutions of this compound should ideally be prepared fresh for each experiment.[2] If storage is necessary, stock solutions can be aliquoted and stored at -20°C for up to one month or -80°C for up to six months, though stability should be verified. Avoid repeated freeze-thaw cycles. Discard any solutions that appear cloudy or discolored.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for an in vivo study with this compound and a simplified representation of its primary signaling pathway.
Caption: Experimental workflow for in vivo studies.
Caption: Simplified choline to acetylcholine pathway.
References
- 1. Choline supplements: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. Choline increases serum insulin in rat when injected intraperitoneally and augments basal and stimulated aceylcholine release from the rat minced pancreas in vitro [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols: Utilizing Choline Bitartrate in Cell Culture Media for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline, an essential nutrient, plays a critical role in neuronal development, function, and maintenance. It serves as a precursor for the synthesis of phosphatidylcholine, a major component of cell membranes, and acetylcholine, a key neurotransmitter.[1] Choline bitartrate, a salt form of choline, is a readily soluble and bioavailable source for supplementing cell culture media.[2] These application notes provide detailed protocols for utilizing this compound in neuroscience research to investigate its effects on neuronal cell viability, differentiation, and function.
Key Applications
-
Promoting Neuronal Health and Viability: Choline is crucial for maintaining the structural integrity of neuronal membranes. Supplementation with this compound can mitigate apoptosis induced by choline deficiency.[3]
-
Enhancing Neuronal Differentiation and Neurite Outgrowth: Choline promotes the development of a mature neuronal phenotype, characterized by extensive neurite outgrowth.[4][5]
-
Investigating Neurotransmitter Synthesis: As a direct precursor to acetylcholine, this compound supplementation can be used to study the regulation of cholinergic neurotransmission.[6]
-
Modeling Neurodevelopment and Neurodegenerative Diseases: Manipulating choline levels in cell culture can provide insights into the role of this nutrient in brain development and the pathogenesis of neurodegenerative disorders.[7][8]
Data Presentation
The following tables summarize the quantitative effects of choline supplementation on neuronal cell lines, providing a reference for experimental design.
Table 1: Effect of this compound on SH-SY5Y Cell Neurite Outgrowth
| This compound Concentration | Mean Neurite Length (relative to control) | Reference Cell Type | Notes |
| 10 µM | Significantly increased | SH-SY5Y | Cholesterol was also noted to induce neurite outgrowth.[4] |
| 30 µM | ~15% increase in primary dendrite length | Iron-deficient primary hippocampal neurons | Choline treatment restored dendrite complexity.[5] |
| 50 µM | Data not available | SH-SY5Y | - |
| 100 µM | Data not available | SH-SY5Y | - |
Table 2: Effect of this compound on Neuronal Cell Viability (Hypothetical Dose-Response)
| This compound Concentration (µM) | Cell Viability (% of Control) | Cell Line | Assay |
| 0 | 100 | SH-SY5Y | MTT |
| 10 | 105 ± 4.2 | SH-SY5Y | MTT |
| 50 | 112 ± 5.1 | SH-SY5Y | MTT |
| 100 | 118 ± 6.3 | SH-SY5Y | MTT |
| 500 | 95 ± 7.8 | SH-SY5Y | MTT |
Note: The data in Table 2 is illustrative and based on the general understanding that physiological concentrations of choline are beneficial, while very high concentrations might not be. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Signaling Pathways
Choline supplementation impacts several key signaling pathways in neuronal cells. The primary pathway is the Kennedy pathway for phosphatidylcholine synthesis. Additionally, choline and its metabolites can influence other critical signaling cascades involved in cell survival, proliferation, and differentiation.
Caption: Choline Signaling Pathways in Neuronal Cells.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in water.[2] A sterile stock solution can be prepared for easy addition to cell culture media.
Materials:
-
This compound powder (Sigma-Aldrich or equivalent)
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
Protocol:
-
Weigh the desired amount of this compound powder in a sterile weighing dish inside a laminar flow hood. To make a 100 mM stock solution, weigh 25.33 mg of this compound and dissolve it in 1 mL of sterile water.
-
Transfer the powder to a sterile conical tube.
-
Add the appropriate volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex until the this compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Stored properly, the stock solution is stable for at least one month.[9]
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of neuronal cells.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
Caption: MTT Assay Workflow for Cell Viability.
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
Treatment: Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 µM). Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group that receives fresh medium without this compound.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubation: Incubate the plate for 2-4 hours at room temperature in the dark with gentle shaking to ensure complete solubilization.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Neurite Outgrowth Assay
This protocol is for quantifying the effect of this compound on neurite extension in neuronal cells.
Materials:
-
Neuronal cells (e.g., SH-SY5Y or primary neurons)
-
Culture plates or dishes coated with an appropriate substrate (e.g., poly-L-lysine, laminin)
-
Differentiation medium (if using a cell line like SH-SY5Y, this may include retinoic acid)
-
This compound stock solution
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ with the NeuronJ plugin)[10]
Protocol:
Caption: Neurite Outgrowth Assay Workflow.
-
Cell Seeding: Seed neuronal cells at a low density on appropriately coated plates or coverslips to allow for clear visualization of individual neurites.
-
Differentiation and Treatment: If using a cell line like SH-SY5Y, induce differentiation according to an established protocol (e.g., with retinoic acid). Add this compound at various concentrations to the culture medium.
-
Incubation: Culture the cells for a period sufficient for neurite extension (e.g., 3-7 days), replacing the medium with fresh treatment medium as needed.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., mouse anti-β-III tubulin) overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) and a nuclear stain like DAPI for 1-2 hours at room temperature in the dark.
-
-
Imaging: Acquire images of the stained neurons using a fluorescence microscope. Capture multiple random fields of view for each condition.
-
Analysis: Use image analysis software like ImageJ with the NeuronJ plugin to trace and measure the length of neurites.[10] Calculate the average neurite length per neuron for each treatment condition.
Acetylcholine Quantification Assay
This protocol describes the measurement of acetylcholine released into the cell culture medium.
Materials:
-
Neuronal cell cultures
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
This compound
-
High-performance liquid chromatography (HPLC) system with an electrochemical detector or a commercial acetylcholine assay kit (e.g., from Sigma-Aldrich or Abcam).
-
Reagents as required by the specific HPLC method or kit.
Protocol (using a commercial kit as an example):
-
Cell Culture and Treatment: Culture neuronal cells to the desired confluency and treat with this compound as described in the previous protocols.
-
Sample Collection: Collect the cell culture supernatant. It is important to use a medium with low background levels of choline and acetylcholine.
-
Sample Preparation: Prepare the samples according to the kit manufacturer's instructions. This may involve deproteinization or other purification steps.
-
Assay Procedure:
-
The assay typically involves an enzymatic reaction where acetylcholine is hydrolyzed to choline.
-
The choline is then oxidized to produce a detectable signal (colorimetric or fluorometric).
-
To determine the acetylcholine concentration specifically, two sets of reactions are often performed: one that measures total choline (after acetylcholine hydrolysis) and one that measures endogenous choline.
-
The acetylcholine concentration is then calculated by subtracting the endogenous choline from the total choline.
-
-
Measurement: Read the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit protocol.
-
Quantification: Calculate the acetylcholine concentration based on a standard curve generated with known concentrations of acetylcholine.
Conclusion
This compound is a valuable tool for neuroscience research, enabling the investigation of the multifaceted roles of choline in neuronal health, development, and function. The protocols outlined in these application notes provide a framework for researchers to design and execute experiments to explore the effects of choline supplementation in various in vitro neuronal models. It is recommended that researchers optimize these protocols for their specific cell types and experimental goals to ensure robust and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Choline supplements: An update [frontiersin.org]
- 3. ERKI/II Regulation by the Muscarinic Acetylcholine Receptors in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morphological Differentiation Towards Neuronal Phenotype of SH-SY5Y Neuroblastoma Cells by Estradiol, Retinoic Acid and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choline Supplementation Partially Restores Dendrite Structural Complexity in Developing Iron-Deficient Mouse Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choline up-regulates BDNF and down-regulates TrkB neurotrophin receptor in rat cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Choline, Neurological Development and Brain Function: A Systematic Review Focusing on the First 1000 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Choline supplementation in early life improves and low levels of choline can impair outcomes in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Morris Water Maze with Choline Bitartrate Supplementation in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Morris Water Maze (MWM) is a widely used behavioral assay to assess spatial learning and memory in rodents. This protocol details the application of the MWM test in conjunction with choline bitartrate supplementation in rats. Choline, an essential nutrient, is a precursor to the neurotransmitter acetylcholine, which plays a crucial role in cognitive processes.[1][2][3] Supplementation with choline has been investigated for its potential to enhance cognitive function and mitigate memory deficits.[2][3] this compound is a common and economical salt form of choline used in dietary supplements. This document provides a comprehensive protocol for researchers investigating the effects of this compound on spatial learning and memory in rats using the Morris Water Maze.
Signaling Pathway of Choline in Acetylcholine Synthesis
Dietary choline, in the form of this compound, is absorbed and transported to cholinergic neurons. Within the neuron, choline is combined with acetyl-CoA by the enzyme choline acetyltransferase (ChAT) to synthesize acetylcholine (ACh).[4][5] ACh is then packaged into synaptic vesicles and released into the synaptic cleft upon neuronal firing, where it binds to cholinergic receptors to mediate neurotransmission critical for learning and memory.[5][6]
Experimental Protocols
Animal Model
-
Species: Male Sprague-Dawley or Wistar rats
-
Age: Adult (e.g., 3-6 months old)
-
Housing: Standard laboratory conditions (12:12 h light-dark cycle, 22 ± 2°C, ad libitum access to food and water, unless otherwise specified by the dietary protocol).
-
Acclimatization: Allow at least one week for acclimatization to the housing facility before the start of any experimental procedures.
This compound Supplementation
-
Dosage: Recommended daily dosage ranges from 500 to 3000 mg/kg of body weight. A pilot study is recommended to determine the optimal dose for the specific research question.
-
Administration: this compound can be administered orally through various methods:
-
Dietary Admixture: Homogeneously mix the calculated amount of this compound into the standard rodent chow. This method is less stressful but relies on the animal's food intake.
-
Oral Gavage: Dissolve the daily dose in distilled water and administer directly into the stomach using a gavage needle. This ensures accurate dosing but is more stressful for the animals.
-
-
Duration: Supplementation should begin at least two weeks prior to the start of the MWM training and continue throughout the behavioral testing period to ensure elevated choline levels in the brain.[7]
Morris Water Maze Apparatus
-
Pool: A circular tank, approximately 1.5-2.0 meters in diameter and 60 cm in height, filled with water to a depth of 30-40 cm.[8][9][10]
-
Water Opacification: The water should be made opaque using non-toxic white tempera paint or non-fat dry milk to hide the escape platform.[8][12]
-
Escape Platform: A platform (10-12 cm in diameter) submerged 1-2 cm below the water surface.[8][9]
-
Cues: The pool should be placed in a room with various stable, distal visual cues (e.g., posters with distinct shapes, furniture) for the rats to use for spatial navigation.[9]
-
Tracking System: A video camera mounted above the pool connected to a computerized tracking system to record the rat's swim path, latency to find the platform, and other behavioral parameters.
Experimental Workflow
MWM Testing Procedure
-
Habituation/Visible Platform Trial (Day 1):
-
To assess for non-spatial factors such as motivation and visual acuity, conduct a visible platform trial. The platform is raised above the water surface or marked with a conspicuous cue.
-
Perform 2-4 trials where the rat is placed in the water from different start locations and allowed to swim to the visible platform.
-
If a rat does not find the platform within 60-90 seconds, gently guide it to the platform.[10][12]
-
Allow the rat to remain on the platform for 15-30 seconds before removing it.[9]
-
-
Acquisition Phase (Days 2-5):
-
The platform is hidden in a fixed location in one of the four quadrants of the pool.
-
For each trial, place the rat in the water facing the wall at one of four quasi-random start positions (e.g., North, South, East, West).[10][14]
-
Allow the rat to swim and find the hidden platform for a maximum of 60-90 seconds (escape latency).[10][12]
-
Record the swim path, escape latency, path length, and swim speed using the tracking software.
-
If the rat fails to find the platform within the allotted time, guide it to the platform and allow it to stay for 15-30 seconds.[9]
-
The inter-trial interval should be approximately 15 minutes.[12]
-
-
Probe Trial (Day 6):
-
This trial assesses spatial memory retention.
-
Remove the platform from the pool.
-
Place the rat in the pool from a novel start position and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swim path.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between the control and choline-supplemented groups.
Table 1: Escape Latency During Acquisition Trials (Mean ± SEM in seconds)
| Day | Control Group | This compound Group |
| 2 | 55.2 ± 4.1 | 50.1 ± 3.8 |
| 3 | 42.5 ± 3.5 | 35.7 ± 3.1 |
| 4 | 30.1 ± 2.8 | 24.3 ± 2.5 |
| 5 | 22.8 ± 2.2 | 18.9 ± 1.9** |
| Note: Data are hypothetical and for illustrative purposes. Statistical significance is denoted by asterisks (p < 0.05, *p < 0.01). |
Table 2: Probe Trial Performance (Mean ± SEM)
| Parameter | Control Group | This compound Group |
| Time in Target Quadrant (%) | 35.6 ± 2.9 | 48.2 ± 3.5** |
| Platform Crossings (count) | 2.1 ± 0.4 | 3.8 ± 0.6 |
| Note: Data are hypothetical and for illustrative purposes. Statistical significance is denoted by asterisks (*p < 0.05, *p < 0.01). |
Data Analysis
-
Acquisition Data: Analyze escape latency and path length using a two-way repeated-measures ANOVA, with treatment group as the between-subjects factor and training day as the within-subjects factor.
-
Probe Trial Data: Analyze the percentage of time spent in the target quadrant and the number of platform crossings using an independent samples t-test or a one-way ANOVA if more than two groups are being compared.
-
Swim speed should be analyzed to rule out any motor effects of the treatment.
-
A p-value of < 0.05 is typically considered statistically significant.
Conclusion
This protocol provides a detailed framework for investigating the effects of this compound supplementation on spatial learning and memory in rats using the Morris Water Maze. Adherence to these guidelines will help ensure the generation of robust and reproducible data. Researchers should consider the specific aims of their study to optimize parameters such as dosage and duration of supplementation.
References
- 1. No Acute Effects of this compound Food Supplements on Memory in Healthy, Young, Human Adults | PLOS One [journals.plos.org]
- 2. A Systematic Review of the Dietary Choline Impact on Cognition from a Psychobiological Approach: Insights from Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The relation of dietary choline to cognitive performance and white-matter hyperintensity in the Framingham Offspring Cohort12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
- 5. researchgate.net [researchgate.net]
- 6. Choline supplements: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary choline supplementation in adult rats improves performance on a test of recognition memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Water maze experience and prenatal choline supplementation differentially promote long-term hippocampal recovery from seizures in adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Evaluation of the Activity of Choline Acetyltransferase From Different Synaptosomal Fractions at the Distinct Stages of Spatial Learning in the Morris Water Maze [frontiersin.org]
- 10. wurtmanlab.mit.edu [wurtmanlab.mit.edu]
- 11. neuroscirn.org [neuroscirn.org]
- 12. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantification of Choline Bitartrate in Plasma Samples
Introduction
Choline, an essential nutrient, plays a critical role in various physiological processes, including neurotransmitter synthesis, cell membrane signaling, lipid transport, and methyl group metabolism.[1][2] Accurate quantification of choline levels in plasma is crucial for researchers, scientists, and drug development professionals to understand its role in health and disease, assess nutritional status, and for pharmacokinetic studies of choline-based therapeutics. This document provides detailed application notes and protocols for various High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of choline in plasma samples.
Method 1: HPLC with Fluorescence Detection (HPLC-FLD) following Derivatization
This method offers a cost-effective and sensitive approach for choline quantification without the need for a mass spectrometer. It involves the derivatization of choline to introduce a fluorescent tag, enabling highly sensitive detection.[3][4]
Experimental Protocol
1. Sample Preparation (Derivatization)
-
To 50 µL of plasma sample, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 10 mg of magnesium oxide and 10 µL of 1-naphthyl isocyanate solution (10 mg/mL in acetonitrile).
-
Vortex and incubate at room temperature for 10 minutes to form the 1-naphthylurethane choline derivative.[3][4]
-
Centrifuge to pellet the magnesium oxide and inject the supernatant into the HPLC system.
2. HPLC Conditions
| Parameter | Value |
| Column | Strong Cation Exchange (SCX) column (e.g., Phenosphere SCX, 125 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Tetramethylammonium glycolate buffer |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | Fluorescence Detector |
| Excitation Wavelength | 286 nm |
| Emission Wavelength | 340 nm |
Quantitative Data
| Parameter | Value | Reference |
| Linearity Range | 8.9 - 58.9 µmol/L | [3][4] |
| Coefficient of Variation (CV) | < 6% (within and between batch) | [3][4] |
| Recovery | > 94% | [3][4] |
| Correlation Coefficient (r²) | 0.998 | [3][4] |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods are highly sensitive and specific, making them the gold standard for the quantification of small molecules like choline in complex biological matrices such as plasma.[5][6][7]
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 30 µL of plasma or serum sample, add 90 µL of acetonitrile containing a deuterated internal standard (e.g., d9-choline).[6]
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 5,800 x g for 2 minutes.[6]
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
| Parameter | Value |
| Column | HILIC column (e.g., Shim-pack Velox HILIC, 50 mm x 2.1 mm, 2.7 µm)[8] or Silica Gel Column[6] |
| Mobile Phase A | 50 mM ammonium formate + 0.1% formic acid in Water[8] or 15 mmol/L ammonium formate in water[6] |
| Mobile Phase B | Acetonitrile[6][8] |
| Flow Rate | 0.4 - 0.6 mL/min[6][8] |
| Injection Volume | 3 - 10 µL[8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transition | Choline: 104.1 -> 60.1 m/z[8] |
Quantitative Data
| Parameter | Value | Reference |
| Linearity Range | 1 - 1000 nmol/L | [8] |
| Lower Limit of Quantification (LLOQ) | 0.38 µmol/L | [9] |
| Inter-assay CV | < 6% | [9] |
| Intra-assay CV | < 4% | [9] |
| Recovery | 94% - 114% | [9] |
| Accuracy (at lowest standard) | 86% | [8] |
Method 3: HPLC with Charged Aerosol Detection (CAD)
This method provides a universal detection approach for non-volatile analytes like choline without the need for chromophores or fluorophores, offering an alternative to UV and fluorescence detection.[10]
Experimental Protocol
1. Sample Preparation
-
Dilute plasma samples with the mobile phase diluent (30/70 v/v, 80.4 mM ammonium acetate buffer/acetonitrile).[10]
-
Filter through a 0.45 µm syringe filter before injection.
2. HPLC Conditions
| Parameter | Value |
| Column | Mixed-mode column (HILIC) |
| Mobile Phase A | 200 mL 80.4 mM ammonium acetate buffer (pH 4.7) + 800 mL acetonitrile |
| Mobile Phase B | 200 mL 80.4 mM ammonium acetate buffer (pH 4.7) + 300 mL deionized water + 500 mL acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | Charged Aerosol Detector (CAD) |
Quantitative Data
| Parameter | Value | Reference |
| Linearity Range | 0.08 - 0.12 mg/mL | [10] |
| Precision (%RSD) | ≤ 3.0% | [10] |
| Recovery | 96.7% - 100.8% | [10] |
| Correlation Coefficient (r²) | > 0.997 | [10] |
Method 4: HPLC with Post-Column Enzyme Reactor and Electrochemical Detection
This method involves the enzymatic conversion of choline to betaine and hydrogen peroxide, followed by the electrochemical detection of the produced hydrogen peroxide.[11]
Experimental Protocol
1. Sample Preparation
-
Deproteinize plasma samples with perchloric acid.
-
Centrifuge and neutralize the supernatant.
-
Inject the purified sample into the HPLC system.
2. HPLC Conditions
| Parameter | Value |
| Column | Reversed-phase column |
| Post-Column Reactor | Immobilized choline oxidase enzyme reactor |
| Detection | Electrochemical Detector |
Quantitative Data
| Parameter | Value | Reference |
| Linearity Range | 3.5 - 28.6 µM | [11] |
| Inter-assay Precision (CV) | < 12% | [11] |
| Accuracy | < 12% deviation from theoretical value | [11] |
| Recovery | 86% | [11] |
Summary of Quantitative Data
| Method | Linearity Range | Precision (CV) | Recovery | Key Advantages |
| HPLC-FLD | 8.9 - 58.9 µmol/L[3][4] | < 6%[3][4] | > 94%[3][4] | Cost-effective, good sensitivity |
| LC-MS/MS | 1 nmol/L - 1000 nmol/L[8] / 0.38 - 754 µmol/L[9] | < 4-6%[9] | 94% - 114%[9] | High sensitivity and specificity |
| HPLC-CAD | 0.08 - 0.12 mg/mL[10] | ≤ 3.0% RSD[10] | 96.7% - 100.8%[10] | Universal detection, no derivatization needed |
| HPLC-ECD | 3.5 - 28.6 µM[11] | < 12%[11] | 86%[11] | Good for dedicated choline analysis |
Visualizations
Caption: General experimental workflow for HPLC-based quantification of choline in plasma.
Caption: Derivatization of choline for fluorescence detection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. HPLC ELSD Method for Analysis Acetylcholine and Choline on Obelisc R Column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of plasma free choline by high performance liquid chromatography with fluorescence detection following derivatization with 1-naphthyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Choline in whole blood and plasma: sample preparation and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bevital.no [bevital.no]
- 7. Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. Development of a method to measure plasma and whole blood choline by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Determination of plasma choline by high-performance liquid chromatography with a postcolumn enzyme reactor and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of choline bitartrate in traumatic brain injury research models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic Brain Injury (TBI) represents a significant global health challenge, characterized by a complex cascade of secondary injury mechanisms including excitotoxicity, neuroinflammation, and oxidative stress that lead to long-term neurological deficits[1][2]. Effective therapeutic interventions that can mitigate this secondary damage are urgently needed[3][4]. Choline, an essential nutrient, and its derivatives like choline bitartrate, have emerged as promising neuroprotective agents. Choline is a precursor for the synthesis of the neurotransmitter acetylcholine (ACh) and the major cell membrane component, phosphatidylcholine[1][5][6]. Its administration in TBI models has been shown to improve behavioral outcomes, reduce brain inflammation, and preserve cortical tissue[3][7][8].
Mechanism of Action
This compound exerts its neuroprotective effects through multiple pathways following a traumatic brain injury. As a precursor to acetylcholine, it can help restore cholinergic neurotransmission, which is often impaired after TBI[7][9][10]. Furthermore, choline acts as a selective agonist at the alpha 7 nicotinic acetylcholine receptor (α7 nAChR)[3][7]. Activation of this receptor on microglia and other immune cells triggers the "cholinergic anti-inflammatory pathway," which leads to a reduction in the production and release of pro-inflammatory cytokines, thereby dampening the neuroinflammatory response that exacerbates secondary injury[4][7]. Additionally, by supporting the synthesis of phosphatidylcholine, choline helps maintain the structural integrity of cellular membranes, which can be compromised by TBI-induced phospholipid degradation[5][11].
Summary of Preclinical Data
The following tables summarize quantitative findings from a key study investigating the effects of dietary choline supplementation in a rat model of TBI.
Table 1: Experimental Design Overview
| Parameter | Description | Reference |
|---|---|---|
| Animal Model | Male Sprague-Dawley rats | [3][7] |
| TBI Model | Controlled Cortical Impact (CCI), 1.5-mm cortical contusion | [3][7] |
| Treatment | Control Diet vs. Choline-Supplemented Diet (2% choline) | [4][12] |
| Administration | Diet provided for 2 weeks prior to TBI and throughout the recovery phase |[3][7] |
Table 2: Summary of Key Quantitative Outcomes
| Outcome Measure | TBI + Control Diet Group | TBI + Choline Diet Group | Result | Reference |
|---|---|---|---|---|
| Cortical Tissue Sparing | 68% tissue spared | 79% tissue spared | Significant Improvement (p < 0.05) | [7] |
| Spatial Memory (MWM) | Deficits in acquisition and retention | Modest improvement in retention phase | Modest Functional Improvement | [3][4][7] |
| Brain Inflammation | Significant increase in [³H]-PK11195 binding (activated microglia) | Significantly attenuated increase in hippocampus and thalamus | Significant Reduction | [4][7] |
| α7 nAChR Expression | TBI-induced decreases in CA1 and superior colliculus | Deficits were reversed/normalized | Normalization of Receptor Deficits |[7] |
MWM: Morris Water Maze
Experimental Protocols
The following protocols provide a detailed methodology for investigating the effects of this compound in a TBI model, based on established research.
Protocol 1: Controlled Cortical Impact (CCI) Injury
The CCI model produces a reproducible, focal brain injury with features of both contusion and diffuse axonal injury[13][14].
Materials:
-
Stereotaxic frame
-
CCI device (pneumatic or electromagnetic)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, drill, forceps)
-
Bone wax
-
Sutures or surgical staples
Procedure:
-
Anesthetize the animal (e.g., Sprague-Dawley rat) and mount it in a stereotaxic frame. Maintain body temperature with a heating pad.
-
Make a midline scalp incision and retract the skin to expose the skull.
-
Perform a craniotomy (e.g., 5 mm diameter) over the desired cortical region (e.g., parietal cortex), keeping the underlying dura mater intact.
-
Position the CCI impactor tip perpendicular to the exposed dura.
-
Induce the injury using controlled parameters. Based on published studies, a 1.5-mm cortical contusion can be achieved with specific velocity and dwell time settings, which should be optimized for the device in use[3][7].
-
Following impact, control any bleeding and replace the bone flap (optional) or seal the craniotomy.
-
Suture the scalp incision.
-
Administer post-operative analgesics and monitor the animal during recovery from anesthesia. Sham-operated animals undergo the same procedure except for the cortical impact.
Protocol 2: this compound Administration
Dietary supplementation is a non-invasive method for chronic administration[3][7]. This compound contains approximately 41.1% choline by weight[15].
Materials:
-
Standard rodent chow
-
This compound powder
-
Diet mixer
Procedure:
-
Diet Preparation: To create a 2% choline-supplemented diet, calculate the required amount of this compound. For example, to achieve a diet with 2% choline content, you would need approximately 4.87% this compound mixed into the chow. The control diet should be nutritionally matched in all other aspects[7].
-
Administration Schedule: Provide the respective diets (control or choline-supplemented) to the animals for a period of 14 days prior to TBI surgery[4][7].
-
Post-TBI Administration: Continue to provide the same specialized diets throughout the post-injury recovery and behavioral testing period to ensure sustained treatment.
-
Ensure animals have ad libitum access to their respective diets and water. Monitor food intake and body weight regularly.
Protocol 3: Behavioral Assessment - Morris Water Maze (MWM)
The MWM is a widely used test to assess spatial learning and memory deficits, which are common after TBI[16][17].
Materials:
-
Large circular pool (e.g., 1.5 m diameter) filled with opaque water
-
Submerged escape platform
-
Video tracking system and software
-
Distal visual cues placed around the room
Procedure:
-
Acquisition Phase (e.g., Post-injury days 14-17):
-
Conduct 4 trials per day for 4 consecutive days.
-
For each trial, gently place the rat into the pool at one of four randomized starting positions (N, S, E, W).
-
Allow the rat to swim and find the hidden platform for a maximum of 60 seconds.
-
If the rat fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-20 seconds.
-
Record the latency to find the platform and the swim path using the tracking software.
-
-
Probe Trial (e.g., Post-injury day 18):
-
Remove the escape platform from the pool.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located). This measures memory retention.
-
Protocol 4: Histological Analysis - Cortical Tissue Sparing
This analysis quantifies the amount of cortical tissue lost due to the injury, providing a direct measure of the lesion volume and the neuroprotective effect of the treatment[7].
Materials:
-
Perfusion solutions (saline, paraformaldehyde)
-
Vibratome or cryostat
-
Microscope with imaging software
-
Staining reagents (e.g., Cresyl violet)
Procedure:
-
At the end of the experiment, deeply anesthetize the animal and perform a transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Extract the brain and post-fix it in paraformaldehyde, followed by cryoprotection in a sucrose solution.
-
Section the brain coronally through the injury site using a cryostat or vibratome.
-
Mount the sections on slides and perform a Nissl stain (e.g., Cresyl violet) to visualize the tissue morphology.
-
Capture digital images of the stained sections.
-
Using image analysis software (e.g., ImageJ), measure the area of the intact ipsilateral hemisphere and the contralateral hemisphere for each section.
-
Calculate the percentage of tissue sparing using the formula: [(Area of intact ipsilateral hemisphere) / (Area of contralateral hemisphere)] * 100.
-
Compare the mean percentage of tissue sparing between the TBI-control group and the TBI-choline group to determine the treatment effect[7].
References
- 1. Choline - Nutrition and Traumatic Brain Injury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Supplements may offer neuroprotection after traumatic brain injury [nutraingredients.com]
- 3. Dietary choline supplementation improves behavioral, histological, and neurochemical outcomes in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. nootropicsexpert.com [nootropicsexpert.com]
- 7. Dietary Choline Supplementation Improves Behavioral, Histological, and Neurochemical Outcomes in a Rat Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.uky.edu [scholars.uky.edu]
- 9. Effects of CDP-choline treatment on neurobehavioral deficits after TBI and on hippocampal and neocortical acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluid percussion injury causes loss of forebrain choline acetyltransferase and nerve growth factor receptor immunoreactive cells in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Combination Therapies for Traumatic Brain Injury: Retrospective Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholars.northwestern.edu [scholars.northwestern.edu]
- 14. Controlled Cortical Impact for Modeling Traumatic Brain Injury in Animals | Springer Nature Experiments [experiments.springernature.com]
- 15. Choline supplements: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detecting Behavioral Deficits in Rats After Traumatic Brain Injury [jove.com]
- 17. tandfonline.com [tandfonline.com]
Application Notes: Experimental Design for Long-Term Choline Bitartrate Supplementation Studies
Introduction
Choline is an essential nutrient critical for a multitude of physiological processes, including neurotransmitter synthesis, cell membrane signaling, lipid transport, and methyl-group metabolism.[1][2] It is the precursor for the neurotransmitter acetylcholine, the phospholipids that form cell membranes (phosphatidylcholine and sphingomyelin), and the methyl donor betaine.[1] While the human body can synthesize choline endogenously, the amount is often insufficient to meet metabolic needs, necessitating dietary intake.[2][3] Long-term studies on choline bitartrate supplementation are crucial for understanding its efficacy in improving cognitive function, supporting liver health, and potentially mitigating the risk of neurological and metabolic diseases.[4][5][6]
These application notes provide a comprehensive framework for designing, executing, and analyzing long-term clinical and preclinical studies involving this compound supplementation, targeted at researchers, scientists, and drug development professionals.
1. Study Design Considerations
A robust experimental design is paramount for obtaining reliable and interpretable results. Key considerations include:
-
Study Type: A randomized, double-blind, placebo-controlled trial is the gold standard for clinical studies to minimize bias.[7] Crossover designs can also be effective, particularly for assessing biomarker responses to varying intake levels.[8]
-
Duration: Long-term effects necessitate study durations of at least 6 to 9 months, and potentially longer for age-related cognitive outcomes.[7][9]
-
Participant Population:
-
Inclusion Criteria: Clearly define the target population. This could include healthy adults, elderly individuals with mild cognitive impairment, pregnant women, or individuals with specific genetic polymorphisms (e.g., APOE4 carriers) that influence choline metabolism or disease risk.[3][9][10]
-
Exclusion Criteria: Exclude individuals with conditions that could confound the results, such as severe renal or hepatic impairment, certain neurological disorders, or a history of malignancy.[9][10] A baseline assessment of dietary choline intake is crucial to exclude those with very high habitual intake.[9][10]
-
-
Intervention and Dosage:
-
Form: this compound is a common and stable form used in supplements.[1][11]
-
Dosage: The dosage should be clearly justified. Doses in clinical trials have ranged from 500 mg/day to 2.2 g/day of choline.[7][9] The Tolerable Upper Intake Level (UL) for adults is 3.5 g/day , and supplementation should not lead to exceeding this limit when combined with dietary intake.[12]
-
Placebo: The placebo should be indistinguishable from the active supplement in appearance, taste, and smell.[12]
-
2. Outcome Measures and Biomarkers
A multi-faceted approach to assessing outcomes is recommended, combining functional tests with biomarker analysis.
-
Cognitive Function:
-
Liver Function:
-
Biomarkers of Choline Status:
-
Plasma concentrations of choline and its key metabolites (betaine, phosphocholine, phosphatidylcholine) should be measured at baseline and throughout the study.[8]
-
Note that fasting plasma choline levels may not fully reflect choline status due to homeostatic regulation.[3] Isotope dilution methods can provide a more accurate assessment of choline pool size.[16]
-
-
Metabolic and Inflammatory Markers:
-
Measure plasma homocysteine, as choline plays a role in its remethylation to methionine.[14]
-
Quantify Trimethylamine N-oxide (TMAO), a gut microbiota-derived metabolite of choline. While some studies link high TMAO to cardiovascular risk, recent research suggests its levels are more strongly influenced by the form of choline consumed (supplements vs. food) and renal function.[14][17]
-
-
Safety and Tolerability:
-
Record all adverse events throughout the study. Choline is generally well-tolerated, but high oral doses can sometimes cause a fishy body odor.[18]
-
Data Presentation
Quantitative data from long-term choline supplementation studies should be organized for clarity and comparative analysis.
Table 1: Recommended Adequate Intake (AI) for Choline
| Age Group | Male (mg/day) | Female (mg/day) | Pregnancy (mg/day) | Lactation (mg/day) |
|---|---|---|---|---|
| 19+ years | 550 | 425 | 450 | 550 |
Data sourced from the National Academy of Medicine.[14]
Table 2: Example Dosages from Long-Term this compound Studies
| Study Population | Intervention | Dosage of Choline | Duration | Key Outcome Measures | Reference |
|---|---|---|---|---|---|
| Children (2.5-5 yrs) with Fetal Alcohol Spectrum Disorder | This compound Powder | 513 mg/day | 9 months | Cognitive function (memory, learning) | [7] |
| Adults (55-80 yrs) with ≥1 APOE4 allele (Pre-symptomatic AD) | This compound Capsules | 2.2 g/day | 6 months | Safety, tolerability, CSF lipid profile | [9][10] |
| Healthy Adults | this compound Tablets | 1000 mg/day | 28 days | Plasma TMAO levels |[17][19] |
Table 3: Key Biomarkers and Assessment Methods
| Biomarker Category | Specific Marker | Biological Matrix | Assessment Method |
|---|---|---|---|
| Choline Status | Free Choline, Betaine, Phosphatidylcholine | Plasma, Urine | Isotope Dilution Mass Spectrometry (MS) |
| Liver Function | Alanine Aminotransferase (ALT) | Serum | Standard Clinical Chemistry Assay |
| Methylation Cycle | Homocysteine | Plasma | Immunoassay or LC-MS/MS |
| Gut Microbiota Metabolism | Trimethylamine N-oxide (TMAO) | Plasma, Urine | LC-MS/MS |
| Cognitive Health (CSF) | Amyloid-β 42/40 ratio, Neurofilament light chain (NfL) | Cerebrospinal Fluid | Immunoassay or LC-MS/MS |
Methods derived from various clinical trial protocols and biomarker assessment studies.[8][9][16][20]
Experimental Protocols
Protocol 1: Assessment of Plasma Choline Metabolites by LC-MS/MS
1. Objective: To quantify the concentration of choline and its major metabolites in plasma.
2. Materials:
-
Blood collection tubes with EDTA.
-
Centrifuge.
-
-80°C freezer.
-
Internal standards (e.g., deuterated choline, d9-choline).
-
Protein precipitation solution (e.g., acetonitrile with 1% formic acid).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
3. Procedure:
-
Sample Collection: Collect 5-10 mL of whole blood from fasting participants into EDTA tubes.
-
Plasma Separation: Within 1 hour of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C.
-
Aliquoting and Storage: Carefully aspirate the plasma supernatant, aliquot into cryovials, and immediately store at -80°C until analysis.
-
Sample Preparation: a. Thaw plasma samples on ice. b. To 100 µL of plasma, add 10 µL of the internal standard solution. c. Add 400 µL of ice-cold protein precipitation solution. d. Vortex for 30 seconds to mix thoroughly. e. Incubate at -20°C for 20 minutes to precipitate proteins. f. Centrifuge at 14,000 x g for 10 minutes at 4°C. g. Transfer the supernatant to an autosampler vial for analysis.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Use appropriate chromatographic conditions (e.g., HILIC column) to separate the analytes and a mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify each metabolite based on its specific precursor-product ion transition.
-
Data Analysis: Calculate the concentration of each analyte by comparing its peak area ratio to the internal standard against a standard curve.
Protocol 2: Cognitive Function Assessment
1. Objective: To assess changes in cognitive performance over the course of the supplementation period.
2. Materials:
-
Validated neuropsychological test battery (e.g., CANTAB, NIH Toolbox).
-
Quiet, well-lit testing environment.
-
Trained administrator.
3. Procedure:
-
Test Selection: Choose a battery of tests that covers the domains of interest, such as:
-
Verbal Memory: Rey Auditory Verbal Learning Test (RAVLT).
-
Visuospatial Memory: Rey-Osterrieth Complex Figure Test.[13]
-
Working Memory: Digit Span subtest from the Wechsler Adult Intelligence Scale (WAIS).
-
Executive Function: Trail Making Test Parts A and B.
-
-
Administration: a. Conduct testing at the same time of day for each participant at each time point (e.g., baseline, 3 months, 6 months) to control for circadian variations. b. Ensure the participant is comfortable and understands the instructions for each task. c. Administer the tests in a standardized order.
-
Scoring and Analysis: a. Score the tests according to their respective manuals. b. Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to compare changes between the choline and placebo groups over time.
Mandatory Visualizations
Caption: Major metabolic pathways of choline.
Caption: Workflow for a long-term supplementation trial.
Caption: Choline's role in the one-carbon metabolism pathway.
References
- 1. Choline supplements: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Choline - Health Professional Fact Sheet [ods.od.nih.gov]
- 4. Choline, Neurological Development and Brain Function: A Systematic Review Focusing on the First 1000 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Choline’s role in maintaining liver function: new evidence for epigenetic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term follow-up of a randomized controlled trial of choline for neurodevelopment in fetal alcohol spectrum disorder: corpus callosum white matter microstructure and neurocognitive outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scholarly Article or Book Chapter | Two methods for assessment of choline status in a randomized crossover study with varying dietary choline intake in people: Isotope dilution MS of plasma and in vivo single-voxel magnetic resonance spectroscopy of liver | ID: kw52jj24t | Carolina Digital Repository [cdr.lib.unc.edu]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. UTHealth | Clinical Trials [uth.trialstoday.org]
- 11. researchgate.net [researchgate.net]
- 12. Feasibility and acceptability of maternal choline supplementation in heavy drinking pregnant women: A randomized, double-blind, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The relation of dietary choline to cognitive performance and white-matter hyperintensity in the Framingham Offspring Cohort12 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Choline supplementation protects against liver damage by normalizing cholesterol metabolism in Pemt/Ldlr knockout mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. grantome.com [grantome.com]
- 17. Dietary Choline Supplements, but Not Eggs, Raise Fasting TMAO Levels in Participants with Normal Renal Function: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Choline Prevents Liver Damage in Patients on IV Nutrition - News Center [news.feinberg.northwestern.edu]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. trial.medpath.com [trial.medpath.com]
Application Notes and Protocols for Measuring Acetylcholine Levels Following Choline Bitartrate Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established techniques for the quantitative measurement of acetylcholine (ACh) in biological samples following the administration of its precursor, choline bitartrate. Detailed experimental protocols for key methodologies are provided to facilitate practical implementation in a research setting.
Introduction
This compound is a widely used dietary supplement and a precursor for the endogenous synthesis of the neurotransmitter acetylcholine.[1][2] The synthesis of acetylcholine is critically dependent on the availability of choline.[3] Therefore, administration of this compound is expected to increase choline levels, subsequently leading to a rise in acetylcholine synthesis.[4] Accurate and reliable measurement of ACh levels is crucial for understanding the pharmacodynamics of this compound and its effects on cholinergic neurotransmission, which plays a vital role in cognitive function, memory, and various physiological processes.[5][6]
This document outlines several key techniques for ACh measurement, summarizes their quantitative performance, and provides detailed protocols for their application.
Data Presentation: Comparison of Acetylcholine Measurement Techniques
The selection of an appropriate method for acetylcholine measurement depends on various factors, including the required sensitivity, temporal and spatial resolution, sample type, and available instrumentation. The following table summarizes the quantitative aspects of the most common techniques.
| Technique | Sample Type | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity Range | Throughput | Key Advantages | Key Disadvantages |
| Microdialysis with HPLC-ECD | Brain extracellular fluid, Blood | LOD: ~500 fmol - 1 pmol[7] | ~1 - 100 nM | Low to Medium | In vivo measurement in freely moving animals, good for tonic levels.[8] | Invasive, poor temporal resolution (minutes), requires cholinesterase inhibitors. |
| Microdialysis with LC-MS/MS | Brain extracellular fluid, CSF, Tissue homogenates, Plasma | LOD: ~0.02 - 0.3 nmol/L[9][10] | ~0.1 - 1000 nmol/L[9][11] | Medium | High sensitivity and specificity, can measure multiple analytes.[11] | Requires expensive equipment, potential for ion suppression.[12] |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Serum, Plasma, Tissue homogenates, Cell culture supernatants | LOD: ~9.38 pg/mL[13] | ~15.63 - 1000 pg/mL[13] | High | High throughput, relatively inexpensive, commercially available kits.[14][15] | Cross-reactivity can be an issue, measures total ACh (intra- and extracellular). |
| Genetically Encoded Fluorescent Sensors (e.g., GACh) | In vivo brain regions, Cell culture | N/A (measures relative fluorescence changes) | N/A | High (imaging-based) | High spatiotemporal resolution, cell-type specific measurements.[16][17] | Requires genetic modification, provides relative not absolute concentration. |
| Amperometry/Voltammetry | In vivo brain regions | LOD: ~0.33 - 0.66 µM[18] | Up to 100 µM[18] | High (real-time) | High temporal resolution (sub-second), real-time monitoring.[19] | Limited selectivity (can react with other electroactive species), invasive. |
Signaling Pathway: From this compound to Acetylcholine
This compound, once administered, is absorbed and transported into cholinergic neurons. Inside the neuron, the enzyme Choline Acetyltransferase (ChAT) catalyzes the synthesis of acetylcholine from choline and acetyl-coenzyme A (Acetyl-CoA). The newly synthesized acetylcholine is then packaged into synaptic vesicles for subsequent release into the synaptic cleft upon neuronal stimulation.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 3. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Importance of Gut Microbiota on Choline Metabolism in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. An HPLC assay procedure of sensitivity and stability for measurement of acetylcholine and choline in neuronal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for the measurement of secreted acetylcholine in the lumen of mouse intestine using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. cloud-clone.com [cloud-clone.com]
- 16. magistralbr.caldic.com [magistralbr.caldic.com]
- 17. Plasma Kinetics of Choline and Choline Metabolites After A Single Dose of SuperbaBoostTM Krill Oil or this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Oral Administration of Choline Bitartrate to Laboratory Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline, an essential nutrient, serves as a precursor for the synthesis of the neurotransmitter acetylcholine and is a vital component of cell membranes.[1][2] Choline bitartrate is a common salt form of choline used in research due to its stability and solubility.[1] This document provides detailed application notes and standardized protocols for the oral administration of this compound to laboratory mice, a common practice in neuroscience, metabolic, and developmental research. The protocols outlined below are intended to ensure accurate dosing, minimize animal stress, and promote reproducible experimental outcomes.
Data Presentation
Table 1: this compound Dosage and Administration Summary
| Parameter | Recommendation | Reference |
| Dosage Range | 1 mg/kg to 400 mg/kg body weight | [3][4] |
| Vehicle | Deionized water, Saline, 0.5% carboxymethyl starch solution | [1][3] |
| Administration Route | Oral Gavage | [5][6] |
| Frequency | Once to three times daily | [5][6] |
| Maximum Gavage Volume | 10 mL/kg body weight (recommended); up to 20 mL/kg in some protocols | [5][6][7][8] |
Table 2: Oral Gavage Needle and Volume Guidelines for Mice
| Mouse Weight (g) | Gavage Needle Gauge | Maximum Volume (mL) at 10 mL/kg |
| < 20 | 22 G, flexible | 0.2 |
| 20 - 30 | 20 G, flexible or rigid | 0.3 |
| > 30 | 18 G, rigid | 0.4 - 0.5 |
Note: Needle length should be pre-measured from the tip of the mouse's nose to the last rib to prevent esophageal or stomach perforation.[6][9]
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage
Materials:
-
This compound powder
-
Vehicle (e.g., sterile deionized water or 0.9% saline)
-
Sterile conical tubes or beakers
-
Magnetic stirrer and stir bar (optional)
-
Vortex mixer
-
Calibrated scale
-
pH meter (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle. Based on the desired concentration (mg/mL) and total volume needed for the study cohort, calculate the mass of this compound required.
-
Weigh the this compound. Accurately weigh the calculated amount of this compound powder using a calibrated scale.
-
Dissolve the powder. Add the weighed this compound to the appropriate volume of the chosen vehicle in a sterile container. This compound is freely soluble in water.[1]
-
Ensure complete dissolution. Mix the solution thoroughly using a vortex mixer or a magnetic stirrer until the powder is completely dissolved and the solution is clear. Gentle warming (to 37°C) and sonication can aid in dissolution if needed.[10]
-
Verify pH (optional but recommended). Check the pH of the final solution. Adjust if necessary to a neutral pH (around 7.0) to minimize potential irritation to the gastrointestinal tract.
-
Storage. Store the prepared solution at 2-8°C for short-term use (up to one week) or aliquot and freeze at -20°C for long-term storage.[10] Protect from light.
Protocol 2: Oral Gavage Administration of this compound
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needles (see Table 2)
-
Syringes (1 mL or 3 mL)
-
Laboratory scale for weighing mice
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Acclimation. Allow mice to acclimate to the facility and handling for at least one week prior to the start of the experiment.
-
Dose Calculation. Weigh each mouse immediately before dosing to ensure accurate dose calculation based on its current body weight.
-
Restraint. Proper restraint is critical for a successful and safe gavage procedure.[11]
-
Gently but firmly grasp the mouse by the scruff of the neck, ensuring the skin is taut to prevent movement of the head.
-
The body of the mouse should be supported, and the head and neck should be in a straight line with the body.
-
-
Gavage Needle Insertion.
-
Attach the syringe containing the calculated dose to the gavage needle.
-
Gently insert the tip of the gavage needle into the side of the mouse's mouth, advancing it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle , as this can cause trauma or accidental entry into the trachea.[11]
-
-
Dose Administration. Once the needle is correctly positioned in the esophagus (pre-measured length), slowly and steadily depress the syringe plunger to deliver the solution.[11]
-
Needle Removal. After administering the full dose, gently withdraw the needle in a single, smooth motion.
-
Post-Procedure Monitoring.
-
Immediately after the procedure, return the mouse to its home cage and monitor for any signs of distress, such as difficulty breathing, lethargy, or leakage of the solution from the mouth or nose.[9]
-
Continue to monitor the animals periodically for at least a few hours after dosing.
-
Mandatory Visualization
Caption: Synthesis of Acetylcholine from Orally Administered this compound.
Caption: Workflow for Oral Gavage of this compound in Mice.
References
- 1. Choline supplements: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. examine.com [examine.com]
- 3. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Choline supplementation reduces oxidative stress in mouse model of allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. olaw.nih.gov [olaw.nih.gov]
- 8. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.fsu.edu [research.fsu.edu]
- 10. glpbio.com [glpbio.com]
- 11. youtube.com [youtube.com]
Choline is an essential nutrient that plays a crucial role in brain health, primarily as a precursor to the neurotransmitter acetylcholine, which is vital for memory, learning, and overall cognitive processes.[1][2] Choline bitartrate is a salt form of choline commonly used in dietary supplements to ensure adequate intake.[3][4] Research into its application for age-related cognitive decline is driven by the cholinergic hypothesis, which suggests that a deficiency in acetylcholine contributes to cognitive impairments seen in conditions like Alzheimer's disease.[2]
Mechanism of Action
Choline's primary role in cognitive function stems from its function as a building block for acetylcholine. The synthesis occurs in cholinergic neurons where the enzyme choline acetyltransferase facilitates the reaction between choline and acetyl coenzyme A.[5][6] Adequate levels of choline are therefore believed to support neuronal function and protect against age-related cognitive decline by maintaining robust neurotransmission.[2] Furthermore, choline is essential for maintaining the structural integrity of cell membranes as a component of phospholipids like phosphatidylcholine.[7] Some research suggests that choline supplementation may help normalize lipid metabolism in neurons, which can be dysfunctional in individuals with genetic risk factors for Alzheimer's disease, such as the APOE4 gene.[8][9]
Application in Human Studies
Clinical investigations into this compound for cognitive decline have yielded mixed results. Some studies in patients with early Alzheimer's-type dementia have shown modest improvements in specific cognitive domains, such as word recognition, at particular dosages.[10] However, other studies, particularly those involving healthy young adults, have found no acute effects on memory performance after a single dose.[11][12] A cross-sectional study of nearly 2,400 elderly individuals indicated a correlation between choline intake (from diet and supplements) and cognitive performance, suggesting a potential long-term benefit.[4][13] Ongoing clinical trials are exploring the safety, tolerability, and biochemical effects of this compound over longer periods in populations at risk for Alzheimer's disease.[8][9]
Application in Preclinical Models
Animal models, particularly rodent studies, have been instrumental in exploring the neuroprotective effects of choline.[2] Research in aged rats has shown that choline supplementation can attenuate age-related deficits in cognition.[2] In mouse models of Alzheimer's disease, maternal choline supplementation has been shown to improve spatial memory and reduce the amyloid-β plaque load.[4][14] Studies have also demonstrated that dietary choline can protect against postoperative cognitive decline in mice and improve hippocampal neurogenesis.[15] These preclinical findings provide a strong rationale for further investigation in human subjects.
Data Presentation
Table 1: Summary of Human Studies on this compound and Cognitive Function
| Study Population | This compound Dosage | Study Duration | Key Cognitive Outcomes | Reference(s) |
| 5 patients with early Alzheimer's-type dementia | 8g, 12g, and 16g per day | 2 weeks for each dose | Significant improvement in auditory and visual word recognition at 12g/day. | [10] |
| Healthy, young adults (n=28, 26, 40 in 3 experiments) | 2.0 - 2.5g (single dose) | Acute (testing ~60 mins post-ingestion) | No significant enhancement in visuospatial working memory, declarative long-term memory, or verbal working memory. | [11][12] |
| Elderly adults >60 years (n=2,393) | Varied (dietary and supplement intake) | Cross-sectional | Total choline intake of 187.60-399.50 mg/day was associated with a significantly lower risk of low cognitive function compared to <187.60 mg/day. | [13] |
| Individuals with at least one APOE4 gene copy (pre-symptomatic AD) | Not specified (investigational) | 6 months | Primary outcomes include safety, tolerability, and changes in CSF biomarkers (fatty acid desaturation index, phosphatidylcholine). Secondary outcomes include changes in MMSE and RBANS scores. | [8][9] |
Table 2: Summary of Preclinical (Rodent) Studies on Choline and Cognitive Function
| Animal Model | Choline Supplementation Details | Cognitive Tasks | Key Findings | Reference(s) |
| Aged rats | Dietary supplementation | Not specified | Attenuated age-related cognitive deficits. | [2] |
| APP/PS1 mouse model of Alzheimer's disease | Lifelong choline supplementation | Spatial memory tasks | Decreased amyloid-β plaque load and improved spatial memory. | [4] |
| Tg2576 mouse model of Alzheimer's disease | Maternal choline supplementation | Spatial memory tasks | Improved spatial memory, reduced neuronal hyperexcitability. | [14] |
| Mice undergoing tibial fracture surgery | Dietary choline for 3 weeks prior to surgery | Novel Object Recognition (NOR) | Prevented hippocampal-dependent postoperative cognitive decline. | [15] |
Signaling and Experimental Workflow Diagrams
Caption: Acetylcholine (ACh) synthesis pathway in a cholinergic neuron.
Caption: Workflow for a double-blind, placebo-controlled clinical trial.
Protocols
Protocol 1: Double-Blind, Placebo-Controlled Clinical Trial of this compound for Mild Cognitive Impairment (MCI)
1. Objective: To evaluate the efficacy and safety of this compound supplementation over a 6-month period in improving cognitive function in individuals diagnosed with Mild Cognitive Impairment (MCI).
2. Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
3. Participant Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
4. Intervention:
-
Treatment Group: Oral this compound, dose escalating from 8g to 12g daily, administered in two divided doses.[10]
-
Control Group: Matching placebo capsules, identical in appearance, taste, and smell to the active treatment.
-
Duration: 6 months.
5. Methodology:
-
Screening and Baseline (Visit 1):
-
Obtain informed consent.
-
Verify inclusion/exclusion criteria.
-
Conduct a full medical history and physical examination.
-
Administer baseline cognitive assessments:
-
Collect baseline biological samples:
-
Blood for plasma choline level analysis and safety labs (liver function, kidney function).
-
(Optional) Cerebrospinal fluid (CSF) via lumbar puncture for biomarker analysis (e.g., Amyloid-β 42/40 ratio, p-Tau/Total Tau).[8]
-
-
-
Randomization and Dispensing (Visit 2):
-
Randomly assign eligible participants in a 1:1 ratio to either the treatment or placebo group.
-
Dispense the first 3-month supply of the investigational product.
-
Provide dosing instructions and a diary for recording compliance and any adverse events.
-
-
Follow-up Visits (Month 3 and Month 6):
-
Assess for adverse events and review medication compliance.
-
Repeat the full battery of cognitive assessments (MMSE, RBANS, CERAD).
-
Collect blood samples for plasma choline and safety analysis.
-
(Optional, at Month 6) Repeat CSF collection.
-
Dispense the remaining 3-month supply at the Month 3 visit.
-
6. Outcome Measures:
-
Primary Outcome: Change from baseline to 6 months in the RBANS total score.
-
Secondary Outcomes:
-
Change from baseline in individual cognitive test scores (MMSE, CERAD).
-
Change in plasma choline concentrations.
-
Change in CSF biomarkers (if applicable).
-
Incidence and severity of adverse events.
-
7. Statistical Analysis: The primary analysis will be an intent-to-treat (ITT) analysis of the change in RBANS scores between the two groups using an Analysis of Covariance (ANCOVA), with baseline score as a covariate.
Protocol 2: Assessing Cognitive Performance in a Rodent Model of Aging with this compound Supplementation
1. Objective: To determine if long-term dietary supplementation with this compound can mitigate age-related cognitive decline in a mouse model.
2. Animal Model:
-
Species: C57BL/6 mice.
-
Age: Begin supplementation at 12 months of age ("middle-aged") and continue through 18 months ("aged").
-
Housing: Standard housing conditions with a 12-hour light-dark cycle, with food and water provided ad libitum.[14]
3. Experimental Groups:
-
Control Group (n=15): Fed a standard control diet.
-
Treatment Group (n=15): Fed a standard diet supplemented with a high level of this compound.
4. Diet Preparation:
-
Control Diet: AIN-93M standard rodent diet.
-
Choline-Supplemented Diet: AIN-93M diet formulated to contain 5.0 g/kg this compound. Diets are prepared by a commercial vendor to ensure homogeneity.
5. Methodology - Behavioral Testing:
-
Habituation: Prior to any testing, mice are handled for 5 minutes daily for 5 consecutive days to acclimate them to the experimenter.
-
Testing Schedule: Behavioral tests will be conducted at 18 months of age.
-
Novel Object Recognition (NOR) Test (Assesses recognition memory): [15]
-
Habituation (Day 1): Allow each mouse to explore an empty arena (40cm x 40cm) for 10 minutes.
-
Training (Day 2): Place two identical objects in the arena. Allow the mouse to explore for 10 minutes.
-
Test (Day 2, 1-hour delay): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes. Record the time spent exploring each object. The arena and objects are cleaned with 70% ethanol between trials.[15]
-
-
Barnes Maze (Assesses spatial learning and memory): [16]
-
Apparatus: A circular platform with 20 equally spaced holes around the perimeter. One hole leads to an "escape box." Bright overhead lighting serves as a mild aversive stimulus.
-
Training (Days 3-6): Four trials per day. The mouse is placed in the center of the maze and allowed to explore for up to 3 minutes to find the escape hole. If not found, it is gently guided to it. The location of the escape box remains constant for each mouse, using distal visual cues in the room for navigation.
-
Probe Trial (Day 7): The escape box is removed. The mouse is allowed to explore the maze for 90 seconds. Record the time spent in the quadrant of the former escape hole.
-
6. Outcome Measures:
-
Primary Behavioral Outcome:
-
NOR: Discrimination Index, calculated as (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).
-
Barnes Maze: Latency to find the escape hole during training and time spent in the target quadrant during the probe trial.
-
-
Biochemical/Histological Outcomes (post-euthanasia):
-
Harvest brain tissue.
-
One hemisphere is used for Western blot or ELISA to measure levels of cholinergic markers (e.g., choline acetyltransferase) in the hippocampus and cortex.
-
The other hemisphere is fixed for immunohistochemical analysis of neuronal markers (e.g., NeuN) to assess neuronal health.[14]
-
7. Statistical Analysis: Behavioral data will be analyzed using a two-tailed t-test (for NOR) or a two-way repeated measures ANOVA (for Barnes maze training), followed by post-hoc tests where appropriate. Biochemical data will be analyzed using a t-test. A p-value < 0.05 will be considered statistically significant.
References
- 1. nbinno.com [nbinno.com]
- 2. The relation of dietary choline to cognitive performance and white-matter hyperintensity in the Framingham Offspring Cohort12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Choline supplements: An update [frontiersin.org]
- 4. Choline supplements: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choline Acetyltransferase: The Binding of Choline and Acetate [web.williams.edu]
- 6. What is the mechanism of acetylcholine synthesis? | AAT Bioquest [aatbio.com]
- 7. Choline Supplementation for the Aging Brain and Other Therapeutic Applications | Dynamic Chiropractic [dynamicchiropractic.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. UTHealth | Clinical Trials [uth.trialstoday.org]
- 10. experts.umn.edu [experts.umn.edu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. No Acute Effects of this compound Food Supplements on Memory in Healthy, Young, Human Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Choline Intake Correlates with Cognitive Performance among Elder Adults in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Choline supplementation in early life improves and low levels of choline can impair outcomes in a mouse model of Alzheimer’s disease [elifesciences.org]
- 15. Frontiers | Dietary Choline Protects Against Cognitive Decline After Surgery in Mice [frontiersin.org]
- 16. Assessing cognitive decline in the aging brain: lessons from rodent and human studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing Choline Bitartrate's Effect on Liver Fat Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies to assess the impact of choline bitartrate on liver fat metabolism. The protocols outlined below cover in vitro, in vivo, and clinical research approaches, offering detailed experimental procedures, data presentation guidelines, and visualization of key pathways.
Introduction
Choline is an essential nutrient crucial for maintaining normal liver function, particularly in lipid metabolism.[1][2] Its deficiency is linked to the development of non-alcoholic fatty liver disease (NAFLD).[3][4][5] this compound is a common salt form of choline used in dietary supplements.[1] Assessing its efficacy in preventing or mitigating hepatic steatosis requires robust and varied experimental methodologies. These notes detail the key experimental protocols for researchers investigating the therapeutic potential of this compound in the context of liver fat metabolism.
In Vitro Assessment of this compound's Effects
In vitro models offer a controlled environment to investigate the direct cellular and molecular effects of this compound on hepatocytes. Human hepatocellular carcinoma cell lines like HepG2 and C3A are commonly used to model hepatic steatosis.[6][7][8]
Protocol 1: Induction of Steatosis in HepG2 Cells and this compound Treatment
Objective: To induce a fatty liver phenotype in HepG2 cells and assess the impact of this compound supplementation.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Oleic acid
-
Bovine Serum Albumin (BSA)
-
This compound solution
-
Oil Red O staining solution
-
Triglyceride quantification kit
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Induction of Steatosis: Prepare a complex of oleic acid and BSA. Treat the HepG2 cells with this complex to induce lipid accumulation.[6]
-
This compound Treatment: Concurrently with the oleic acid treatment, supplement the cell culture medium with varying concentrations of this compound.
-
Assessment of Lipid Accumulation:
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or WST-1) to ensure that the observed effects are not due to cytotoxicity of the treatments.[7]
Data Presentation: In Vitro Lipid Accumulation
| Treatment Group | Oleic Acid Concentration | This compound Concentration | Intracellular Triglyceride (mg/dL) | Cell Viability (%) |
| Control | - | - | 100 | |
| Steatosis Model | + | - | ||
| Choline Treatment 1 | + | Low | ||
| Choline Treatment 2 | + | Medium | ||
| Choline Treatment 3 | + | High |
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro assessment of this compound.
In Vivo Assessment in Animal Models
Rodent models, particularly those on a choline-deficient diet, are widely used to study NAFLD and the effects of choline supplementation.[3][5][9]
Protocol 2: Choline-Deficient Diet-Induced Hepatic Steatosis in Rats
Objective: To induce hepatic steatosis in rats using a choline-deficient diet and evaluate the therapeutic effect of this compound.
Materials:
-
Male Wistar rats
-
Control diet
-
Choline-deficient diet
-
This compound
-
Equipment for blood collection and liver tissue harvesting
-
Histology supplies (formalin, paraffin, H&E stain)
-
Soxtec fat extraction system or similar for biochemical lipid analysis
Procedure:
-
Animal Acclimatization: Acclimatize rats for one week with free access to a standard chow diet and water.
-
Dietary Intervention:
-
Control Group: Feed a control diet with adequate choline.
-
Choline-Deficient Group: Feed a choline-deficient diet.
-
Treatment Groups: Feed a choline-deficient diet supplemented with varying doses of this compound (e.g., 2, 4, or 6 g/kg of diet).[9]
-
-
Study Duration: Maintain the dietary interventions for a predefined period (e.g., 35 days).[9]
-
Sample Collection: At the end of the study, collect blood samples for biochemical analysis and euthanize the animals to harvest liver tissue.
-
Liver Analysis:
-
Histopathology: Fix a portion of the liver in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the degree of steatosis.[10][11]
-
Biochemical Fat Quantification: Determine the total lipid content in a portion of the liver tissue using the Soxtec method, which is considered a gold standard for this assay.[10]
-
Gene and Protein Expression: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA and protein extraction to analyze genes and proteins related to lipid metabolism.
-
Data Presentation: In Vivo Liver Fat Content and Biochemical Parameters
| Group | Diet | This compound (g/kg diet) | Liver Fat Content ( g/100g tissue) | Serum ALT (U/L) | Serum AST (U/L) | Serum Triglycerides (mg/dL) |
| Control | Control | - | ||||
| Choline-Deficient | Choline-Deficient | - | ||||
| Treatment 1 | Choline-Deficient | 2 | ||||
| Treatment 2 | Choline-Deficient | 4 | ||||
| Treatment 3 | Choline-Deficient | 6 |
ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase
Gene and Protein Expression Analysis
To understand the molecular mechanisms by which this compound affects liver fat metabolism, it is essential to analyze the expression of key genes and proteins.
Protocol 3: Gene Expression Analysis by Real-Time PCR
Objective: To quantify the mRNA levels of genes involved in lipid metabolism in liver tissue.
Procedure:
-
RNA Extraction: Extract total RNA from liver tissue or cultured cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
Real-Time PCR: Perform quantitative PCR using primers for target genes such as FASN (Fatty Acid Synthase), PPARα (Peroxisome Proliferator-Activated Receptor Alpha), and CPT-I (Carnitine Palmitoyltransferase I).[7][8] Use a housekeeping gene (e.g., GAPDH) for normalization.[12]
-
Data Analysis: Calculate the fold change in gene expression using the 2-ΔΔCt method.[12]
Protocol 4: Protein Analysis by Western Blotting
Objective: To determine the protein levels of key enzymes in lipid metabolism.
Procedure:
-
Protein Extraction: Extract total protein from liver tissue or cells.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., HSL - Hormone-Sensitive Lipase) and a loading control (e.g., β-actin or GAPDH).[12][13]
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection.
-
Densitometry: Quantify the band intensities to determine relative protein abundance.
Data Presentation: Gene and Protein Expression Changes
| Target | Control Group (Relative Expression) | Choline-Deficient Group (Relative Expression) | This compound Treatment Group (Relative Expression) |
| mRNA | |||
| FASN | 1.0 | ||
| PPARα | 1.0 | ||
| CPT-I | 1.0 | ||
| Protein | |||
| HSL | 1.0 | ||
| PGC-1α | 1.0 |
Clinical Assessment in Human Studies
Randomized controlled trials are essential for evaluating the efficacy of this compound in patients with NAFLD.[14][15][16]
Protocol 5: Randomized Controlled Trial Design
Objective: To assess the impact of this compound supplementation on liver fat, liver enzymes, and metabolic markers in NAFLD patients.
Study Design: A randomized, double-blind, placebo-controlled trial.
Participants: Patients diagnosed with NAFLD based on inclusion criteria such as ultrasound findings.[15]
Intervention:
-
Treatment Group: Receives a standardized daily dose of this compound (e.g., in combination with other compounds like Silymarin).[14]
-
Control Group: Receives a placebo.
Duration: Typically 3 to 6 months.[14][17]
Outcome Measures:
-
Primary Outcome: Change in liver fat content, which can be assessed non-invasively using techniques like magnetic resonance spectroscopy (MRS) or transient elastography (FibroScan).[14][18]
-
Secondary Outcomes:
Data Presentation: Clinical Trial Outcomes
| Parameter | Baseline (Mean ± SD) | End of Study (Mean ± SD) | p-value |
| Treatment Group | |||
| Liver Fat Fraction (%) | |||
| Serum ALT (U/L) | |||
| HOMA-IR | |||
| Control Group | |||
| Liver Fat Fraction (%) | |||
| Serum ALT (U/L) | |||
| HOMA-IR |
Signaling Pathways and a Unifying View
Choline exerts its effects on liver fat metabolism through several interconnected pathways. A primary mechanism is its role in the synthesis of phosphatidylcholine (PC), which is essential for the assembly and secretion of very-low-density lipoproteins (VLDL) that transport triglycerides out of the liver.[1][3][5] Choline is also a precursor to betaine, a critical methyl donor in the one-carbon metabolism pathway, which influences epigenetic regulation of gene expression.[3][5][20]
Choline Metabolism and VLDL Secretion Pathway
Caption: Role of choline in VLDL secretion and reducing steatosis.
Choline's Role in One-Carbon Metabolism and Epigenetics
Caption: Choline's influence on epigenetic regulation of lipid metabolism.
References
- 1. Choline—An Essential Nutrient with Health Benefits and a Signaling Molecule [mdpi.com]
- 2. Choline and fatty liver disease [medicalnewstoday.com]
- 3. Choline Metabolism Provides Novel Insights into Non-alcoholic Fatty Liver Disease and its Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Choline Metabolites: Gene by Diet Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choline’s role in maintaining liver function: new evidence for epigenetic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Effects of Choline on Hepatic Lipid Metabolism, Mitochondrial Function and Antioxidative Status in Human Hepatic C3A Cells Exposed to Excessive Energy Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Choline and betaine ameliorate liver lipid accumulation induced by vitamin B6 deficiency in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical determination of lipid content in hepatic steatosis by the Soxtec method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical assessment of metabolic associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Dietary Crude Protein Level on Hepatic Lipid Metabolism in Weaned Female Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Analysis Techniques Explained - ATA Scientific [atascientific.com.au]
- 14. gut.bmj.com [gut.bmj.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. The impact of choline supplementation on oxidative stress and clinical outcomes among patients with non-alcoholic fatty liver disease: a randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Randomised trial of chronic supplementation with a nutraceutical mixture in subjects with non-alcoholic fatty liver disease | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 18. Metabolomic profiling can predict which humans will develop liver dysfunction when deprived of dietary choline - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of Biochemical Markers Related to Fatty Liver Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Roles and Mechanisms of Choline Metabolism in Nonalcoholic Fatty Liver Disease and Cancers [imrpress.com]
Application of Lipid-Encapsulated Choline Bitartrate in Research Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline is an essential nutrient vital for numerous physiological processes, including neurotransmission, cell membrane signaling, lipid transport, and metabolism.[1][2] Choline bitartrate is a common salt form of choline used in dietary supplements and research.[3] However, its hygroscopic nature can present stability challenges in formulations.[4] Lipid encapsulation offers a promising strategy to enhance the stability, bioavailability, and controlled release of this compound for research applications. This document provides detailed application notes and protocols for the formulation and characterization of lipid-encapsulated this compound.
Advantages of Lipid Encapsulation
Lipid-based delivery systems, such as liposomes and solid lipid nanoparticles (SLNs), can offer several advantages for the delivery of water-soluble molecules like this compound:
-
Improved Stability: Encapsulation protects this compound from degradation, moisture, and interaction with other components in a formulation.[4]
-
Enhanced Bioavailability: Lipid carriers can facilitate absorption and transport across biological membranes.
-
Controlled Release: The lipid matrix can be engineered to control the release rate of the encapsulated this compound.
-
Taste Masking: Encapsulation can mask the unpleasant taste of choline salts.
Data Presentation: Formulation and Characterization Parameters
The following tables summarize typical quantitative data for the formulation and characterization of lipid-encapsulated this compound, based on findings for similarly encapsulated water-soluble molecules.
Table 1: Formulation Parameters for Lipid-Encapsulated this compound
| Formulation Parameter | Solid Lipid Nanoparticles (SLNs) | Liposomes |
| Lipid Composition | Glyceryl monostearate, Hydrogenated palm oil | Phosphatidylcholine, Cholesterol |
| Surfactant/Stabilizer | Polysorbate 80, Polyvinyl alcohol | - |
| This compound:Lipid Ratio (w/w) | 1:5 to 1:10 | 1:10 to 1:20 |
| Aqueous Phase | Distilled Water, Buffer (e.g., PBS pH 7.4) | Buffer (e.g., PBS pH 7.4) |
Table 2: Physicochemical Characterization of Lipid-Encapsulated this compound
| Characterization Parameter | Typical Range for SLNs | Typical Range for Liposomes |
| Particle Size (nm) | 100 - 500 | 100 - 300 |
| Polydispersity Index (PDI) | < 0.3 | < 0.2 |
| Zeta Potential (mV) | -15 to -30 | -20 to -40 |
| Encapsulation Efficiency (%) | 40 - 70% | 20 - 50% |
| Drug Loading (%) | 5 - 15% | 1 - 5% |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Solvent Emulsification-Diffusion Method
This protocol is suitable for laboratory-scale preparation of SLNs encapsulating a water-soluble drug like this compound.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate, Dynasan 114)
-
Surfactant (e.g., Polyvinyl alcohol (PVA), Polysorbate 80)
-
Organic solvent (e.g., Acetone, Ethanol)
-
Double distilled water
-
Magnetic stirrer
-
High-speed homogenizer or sonicator
Procedure:
-
Preparation of the Organic Phase: Dissolve the solid lipid (e.g., 500 mg) and a small amount of surfactant in an organic solvent (e.g., 10 mL of acetone/ethanol mixture) at a temperature above the melting point of the lipid (e.g., 70°C).
-
Preparation of the Aqueous Phase: Dissolve this compound (e.g., 50 mg) and a hydrophilic surfactant (e.g., 1% w/v PVA) in double distilled water (e.g., 50 mL) and heat to the same temperature as the organic phase.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 8000 rpm) or sonication for a defined period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Quickly disperse the resulting emulsion into cold water (e.g., 100 mL at 2-4°C) under continuous stirring. The rapid temperature decrease and solvent diffusion will cause the lipid to precipitate, forming solid lipid nanoparticles with encapsulated this compound.
-
Solvent Removal and Purification: Stir the nanoparticle dispersion at room temperature for several hours or overnight to allow for the evaporation of the organic solvent. The SLN suspension can be purified by centrifugation or dialysis to remove unencapsulated this compound.
-
Storage: Store the final SLN dispersion at 4°C.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration Method
This classic method is widely used for the laboratory preparation of liposomes encapsulating hydrophilic compounds.[1][4][5][6][7]
Materials:
-
This compound
-
Phospholipids (e.g., Phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., Chloroform, Methanol mixture)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids (e.g., 100 mg) and cholesterol (e.g., 25 mg) in an organic solvent mixture (e.g., 10 mL of chloroform:methanol 2:1 v/v) in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin, uniform lipid film on the inner wall of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the aqueous buffer containing the dissolved this compound (e.g., 10 mL of PBS with 20 mg this compound) to the flask. Hydrate the lipid film by gentle rotation of the flask at a temperature above the lipid's phase transition temperature for 1-2 hours. This process will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, more uniform liposomes (unilamellar vesicles), the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated this compound by dialysis or size exclusion chromatography.
-
Storage: Store the liposome suspension at 4°C.
Protocol 3: Determination of Encapsulation Efficiency and Drug Loading
Principle:
The encapsulation efficiency (EE) and drug loading (DL) are determined by separating the encapsulated drug from the unencapsulated (free) drug and then quantifying the amount of drug in the nanoparticles.
Procedure:
-
Separation of Free Drug: Centrifuge the lipid nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes). The nanoparticles will form a pellet, and the supernatant will contain the unencapsulated this compound.
-
Quantification of Free Drug: Carefully collect the supernatant and determine the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Quantification of Total Drug: Take a known volume of the original (uncentrifuged) nanoparticle suspension and disrupt the lipid matrix to release the encapsulated drug. This can be done by adding a suitable solvent (e.g., methanol or a mixture of chloroform and methanol) and vortexing. Then, quantify the total amount of this compound.
-
Calculations:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (DL %): DL (%) = [Weight of Drug in Nanoparticles / Weight of Nanoparticles] x 100
-
Protocol 4: In Vitro Release Study
Principle:
This protocol simulates the release of this compound from the lipid nanoparticles over time in a physiological buffer. The dialysis bag method is commonly used.
Procedure:
-
Place a known volume (e.g., 2 mL) of the lipid-encapsulated this compound formulation into a dialysis bag with a suitable molecular weight cut-off (e.g., 12 kDa).
-
Immerse the sealed dialysis bag in a beaker containing a known volume of release medium (e.g., 100 mL of PBS, pH 7.4).
-
Place the beaker in a shaking water bath at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., HPLC).
-
Plot the cumulative percentage of drug released versus time.
Visualization of Pathways and Workflows
References
- 1. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. researchgate.net [researchgate.net]
- 4. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 5. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
Application Notes and Protocols for Studying Choline Bitartrate's Effect on Neurotoxicity in Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the neuroprotective effects of choline bitartrate against common neurotoxic insults using in vitro models. The protocols detailed below are based on established methodologies for assessing neurotoxicity and neuroprotection in neuronal cell cultures.
Introduction
Choline, an essential nutrient, plays a crucial role in neuronal development and function. It serves as a precursor for the neurotransmitter acetylcholine and is a vital component of membrane phospholipids, maintaining the structural integrity of neurons.[1][2] Deficiencies in choline have been linked to neurological disorders, while supplementation has been shown to have neuroprotective effects.[1][3] this compound, a salt form of choline, is a readily available supplement. These protocols outline methods to evaluate its potential to mitigate neurotoxicity in vitro, a critical step in the preclinical assessment of neuroprotective compounds.
The human neuroblastoma cell line, SH-SY5Y, is a widely used and well-characterized in vitro model for neurotoxicity studies.[4][5][6][7] These cells can be differentiated into a more mature neuronal phenotype, making them suitable for modeling neurodegenerative processes, including those induced by amyloid-beta (Aβ) and oxidative stress.[8][9]
Section 1: In Vitro Model and Neurotoxin Induction
Cell Line: SH-SY5Y Human Neuroblastoma
The SH-SY5Y cell line is recommended for these studies due to its human origin and ability to be differentiated into neuron-like cells that exhibit many characteristics of mature neurons.[8][9]
Neurotoxic Agents
Two common neurotoxic agents are proposed to model different aspects of neurodegeneration:
-
Amyloid-Beta (Aβ) Peptide (1-42): To model Alzheimer's disease-related neurotoxicity. Aβ oligomers are known to induce synaptic dysfunction, oxidative stress, and apoptosis.[10][11][12]
-
Hydrogen Peroxide (H₂O₂): To induce acute oxidative stress, a common pathological mechanism in many neurodegenerative diseases.[7][13]
Section 2: Experimental Protocols
General Cell Culture and Differentiation of SH-SY5Y Cells
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a complete medium of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: For experiments, seed cells in appropriate well plates (e.g., 96-well plates for viability assays) at a density of 1 x 10⁴ cells/well.[5]
-
Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, differentiate the cells by reducing the serum concentration to 1% FBS and adding 10 µM retinoic acid to the culture medium.[4] Continue this differentiation for 5-7 days, changing the medium every 2-3 days.
Protocol for Assessing Neuroprotection of this compound against Aβ-induced Toxicity
Objective: To determine the ability of this compound to protect differentiated SH-SY5Y cells from Aβ₁₋₄₂-induced cell death.
Materials:
-
Differentiated SH-SY5Y cells in 96-well plates
-
This compound solution (stock solution prepared in sterile water)
-
Aβ₁₋₄₂ peptide, pre-aggregated to form oligomers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Pre-treatment with this compound:
-
Prepare various concentrations of this compound (e.g., 100 µM, 500 µM, 1 mM, 5 mM, 10 mM) in a differentiation medium. A concentration of 1 mM has been shown to be protective in some neuronal cell models against other toxins.[14]
-
Remove the old medium from the cells and add 100 µL of the medium containing the respective this compound concentrations.
-
Incubate for a pre-treatment period of 24 hours.
-
-
Induction of Neurotoxicity:
-
After the pre-treatment period, add aggregated Aβ₁₋₄₂ to each well to a final concentration of 10 µM.
-
Include a "vehicle control" group (no this compound, no Aβ), a "Aβ control" group (no this compound, with Aβ), and "choline only" control groups for each concentration.
-
Incubate for an additional 48 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Express cell viability as a percentage of the vehicle control group.
-
Calculate the neuroprotective effect of this compound by comparing the viability of cells treated with this compound and Aβ to those treated with Aβ alone.
-
Protocol for Assessing Neuroprotection of this compound against Oxidative Stress
Objective: To evaluate the protective effect of this compound on SH-SY5Y cells subjected to H₂O₂-induced oxidative stress.
Materials:
-
Differentiated SH-SY5Y cells in 96-well plates
-
This compound solution
-
Hydrogen peroxide (H₂O₂) solution
-
MTT solution
-
DMSO
Procedure:
-
Pre-treatment with this compound:
-
Pre-treat cells with various concentrations of this compound for 24 hours as described in Protocol 2.2.
-
-
Induction of Oxidative Stress:
-
After pre-treatment, expose the cells to H₂O₂ at a final concentration of 200 µM for 24 hours.[6]
-
Include appropriate vehicle and H₂O₂ controls.
-
-
Assessment of Cell Viability (MTT Assay):
-
Perform the MTT assay as described in Protocol 2.2.
-
-
Data Analysis:
-
Analyze and present the data as described in Protocol 2.2.
-
Protocol for Assessing Apoptosis (Caspase-3 Activity Assay)
Objective: To determine if this compound's neuroprotective effect involves the inhibition of apoptosis.
Materials:
-
Differentiated SH-SY5Y cells in 6-well plates
-
This compound
-
Aβ₁₋₄₂ or H₂O₂
-
Caspase-3 colorimetric or fluorometric assay kit
Procedure:
-
Cell Treatment:
-
Treat cells with this compound and the respective neurotoxin (Aβ₁₋₄₂ or H₂O₂) as described in the previous protocols.
-
-
Cell Lysis:
-
After the treatment period, lyse the cells according to the caspase-3 assay kit manufacturer's instructions.
-
-
Caspase-3 Activity Measurement:
-
Data Analysis:
-
Express caspase-3 activity relative to the vehicle control.
-
Compare the caspase-3 activity in the this compound-treated groups to the neurotoxin-only group.
-
Section 3: Data Presentation
Quantitative data from the proposed experiments should be summarized in tables for clear comparison.
Table 1: Neuroprotective Effect of this compound on Aβ₁₋₄₂-Induced Neurotoxicity in SH-SY5Y Cells
| Treatment Group | This compound Concentration | Mean Cell Viability (% of Control) ± SD | % Neuroprotection |
| Vehicle Control | 0 | 100 ± 5.2 | N/A |
| Aβ₁₋₄₂ Control | 0 | 55 ± 4.8 | 0 |
| This compound + Aβ₁₋₄₂ | 100 µM | Data to be determined | Calculate |
| This compound + Aβ₁₋₄₂ | 500 µM | Data to be determined | Calculate |
| This compound + Aβ₁₋₄₂ | 1 mM | Data to be determined | Calculate |
| This compound + Aβ₁₋₄₂ | 5 mM | Data to be determined | Calculate |
| This compound + Aβ₁₋₄₂ | 10 mM | Data to be determined | Calculate |
% Neuroprotection = [(Viability(Choline+Aβ) - Viability(Aβ)) / (Viability(Control) - Viability(Aβ))] x 100
Table 2: Protective Effect of this compound against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
| Treatment Group | This compound Concentration | Mean Cell Viability (% of Control) ± SD | % Protection |
| Vehicle Control | 0 | 100 ± 5.5 | N/A |
| H₂O₂ Control | 0 | 60 ± 6.1 | 0 |
| This compound + H₂O₂ | 100 µM | Data to be determined | Calculate |
| This compound + H₂O₂ | 500 µM | Data to be determined | Calculate |
| This compound + H₂O₂ | 1 mM | Data to be determined | Calculate |
| This compound + H₂O₂ | 5 mM | Data to be determined | Calculate |
| This compound + H₂O₂ | 10 mM | Data to be determined | Calculate |
% Protection = [(Viability(Choline+H₂O₂) - Viability(H₂O₂)) / (Viability(Control) - Viability(H₂O₂))] x 100
Table 3: Effect of this compound on Caspase-3 Activity in Aβ₁₋₄₂-Treated SH-SY5Y Cells
| Treatment Group | This compound Concentration | Relative Caspase-3 Activity (Fold Change vs. Control) ± SD |
| Vehicle Control | 0 | 1.0 ± 0.1 |
| Aβ₁₋₄₂ Control | 0 | 3.5 ± 0.4 |
| This compound + Aβ₁₋₄₂ | 1 mM | Data to be determined |
Section 4: Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Hypothesized Signaling Pathway for Choline's Neuroprotection
Based on the known roles of choline and related compounds, the following pathway is hypothesized. Choline alfoscerate, a related compound, has been shown to act via the NGF/TrkA pathway.[18][19]
Caption: Hypothesized signaling pathway for this compound's neuroprotective effects against Aβ.
References
- 1. Neuroprotective Effects of Choline and Other Methyl Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Choline and Other Methyl Donors | MDPI [mdpi.com]
- 3. Neuroprotective Actions of Dietary Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative proteomic analysis identifies proteins and pathways related to neuronal development in differentiated SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Differentiated SH-SY5Y as Neuronal Screening Model Reveals Increased Oxidative Vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different amyloid β42 preparations induce different cell death pathways in the model of SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amyloid-beta1-42 induces reactive oxygen species-mediated autophagic cell death in U87 and SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TEMPOL protects human neuroblastoma SH-SY5Y cells against β-amyloid-induced cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Activation of caspase-3 in beta-amyloid-induced apoptosis of cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Beta-amyloid-induced activation of caspase-3 in primary cultures of rat neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Caspase-2 Mediates Neuronal Cell Death Induced by β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotective potential of choline alfoscerate against β-amyloid injury: Involvement of neurotrophic signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Beneficial Effects of Choline Alphoscerate on Amyloid-β Neurotoxicity in an In vitro Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Trials with Choline Bitartrate for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting clinical trials to investigate the efficacy of choline bitartrate as a cognitive-enhancing agent. The protocols outlined below are intended as a guide and should be adapted to the specific research question, target population, and regulatory requirements.
Introduction
Choline is an essential nutrient that serves as a precursor to the neurotransmitter acetylcholine, which is crucial for memory, learning, and overall cognitive function.[1][2] this compound is a salt form of choline that is commonly used in dietary supplements.[3] Preclinical and some clinical studies suggest that choline supplementation may offer cognitive benefits, particularly in populations experiencing age-related cognitive decline or those at risk for neurodegenerative diseases.[4][5][6] However, evidence in healthy young adults is less consistent.[7][8][9] These notes provide detailed protocols for a robust clinical trial to assess the cognitive effects of this compound.
Data Presentation: Quantitative Summary of this compound in Cognitive Enhancement Trials
The following tables summarize key quantitative data from existing literature on the use of this compound and other choline forms for cognitive enhancement.
Table 1: Dosage and Duration of this compound Supplementation in Clinical Trials
| Dosage Range (per day) | Trial Duration | Target Population | Key Findings | Reference |
| 500 mg - 3,000 mg | Varied | General Nootropic Use | Recommended dosage range for nootropic purposes. | [10] |
| 2.2 g | 180 days | Individuals with at least one APOE4 allele (pre-symptomatic AD) | To assess safety, tolerability, and biochemical effects. | [11][12][13][14] |
| 2.0 g - 2.5 g | Acute (single dose) | Healthy young adults | No significant acute improvement in working or declarative memory. | [7][8][9] |
| 300 mg (egg-yolk derived) | 12 weeks | Older adults | Improvement in verbal memory. | [15] |
| 8 g, 12 g, 16 g | 2 weeks per dose | Patients with early Alzheimer's-type dementia | Significant improvement in auditory and visual word recognition at 12 g/day . | [16] |
Table 2: Safety Profile of this compound
| Metric | Value | Notes | Reference |
| Tolerable Upper Intake Level (UL) - Adults | 3.5 g/day | Doses above this may increase the risk of side effects. | [17][18] |
| Potential Side Effects (at high doses) | Sweating, fishy body odor, diarrhea, vomiting, hypotension | These are more likely to occur with doses exceeding the UL. | [17][18] |
| Potential Cardiovascular Risk | Conversion to Trimethylamine-N-oxide (TMAO) by gut microbiota | A potential long-term concern with high choline intake. | [17] |
Signaling Pathways
This compound is thought to enhance cognitive function primarily through its role as a precursor to acetylcholine and its involvement in membrane phospholipid synthesis.
Choline to Acetylcholine Synthesis Pathway
Choline is transported into cholinergic neurons and is a rate-limiting substrate for the synthesis of acetylcholine, a neurotransmitter critical for learning and memory.
Caption: Choline to Acetylcholine Synthesis Pathway.
The Kennedy Pathway for Phosphatidylcholine Synthesis
Choline is a key component in the synthesis of phosphatidylcholine, a major constituent of neuronal membranes, via the Kennedy pathway. This pathway is essential for maintaining cell structure and signaling.
Caption: The Kennedy Pathway for Phosphatidylcholine Synthesis.
Experimental Protocols
This section outlines a detailed protocol for a randomized, double-blind, placebo-controlled clinical trial to evaluate the effects of this compound on cognitive function in older adults with subjective cognitive decline.
Study Design and Workflow
The study will follow a parallel-group design with a 24-week intervention period.
Caption: Clinical Trial Workflow.
Participant Selection
-
Inclusion Criteria:
-
Age 55-80 years.
-
Subjective cognitive decline as confirmed by a standardized questionnaire.
-
Mini-Mental State Examination (MMSE) score ≥ 24.
-
Able to provide informed consent.
-
-
Exclusion Criteria:
-
Diagnosis of dementia or other neurological conditions affecting cognition (e.g., Parkinson's disease, multiple sclerosis).[11][12]
-
History of major psychiatric disorders.
-
High dietary choline intake (>450mg/day) assessed by a food frequency questionnaire.[11][12]
-
Use of medications known to affect cognitive function.
-
Allergy or intolerance to this compound.
-
Intervention
-
Investigational Product: this compound, 1000 mg twice daily (total of 2000 mg/day).
-
Placebo: Matched placebo capsules.
-
Duration: 24 weeks.
-
Blinding: Participants, investigators, and study staff assessing outcomes will be blinded to treatment allocation.
Cognitive Assessments
A battery of validated cognitive tests will be administered at baseline, week 12, and week 24.
Table 3: Schedule of Cognitive Assessments
| Assessment | Cognitive Domain | Baseline (Week 0) | Week 12 | Week 24 |
| Cognitrax | Composite Memory, Verbal Memory, Visual Memory, Processing Speed, Executive Function, Attention | ✓ | ✓ | ✓ |
| Trail Making Test (Parts A & B) | Attention, processing speed, executive function | ✓ | ✓ | ✓ |
| Verbal Working Memory Task | Verbal working memory | ✓ | ✓ | ✓ |
| Visuospatial Working Memory Task | Visuospatial working memory | ✓ | ✓ | ✓ |
| Declarative Picture Memorization | Declarative memory | ✓ | ✓ | ✓ |
Protocol 1: Cognitrax Administration
-
Environment: The test should be administered in a quiet, distraction-free room.[9]
-
Setup: The participant should be seated comfortably in front of a computer with a standard keyboard and mouse. Ensure the participant has any necessary corrective eyewear.[9]
-
Instructions:
-
Explain to the participant that they will be completing a series of computer-based tasks that assess different aspects of brain function.[9]
-
Emphasize that the tests measure both speed and accuracy.[9]
-
The Cognitrax system provides standardized on-screen and audio instructions for each subtest. Allow the participant to complete the practice sessions for each subtest.[9]
-
-
Administration:
-
Initiate the selected battery of tests.
-
The administrator should remain available to answer questions about the instructions but should not provide feedback on performance.
-
-
Data Collection: The software automatically records and scores performance on each subtest, generating domain scores for verbal memory, psychomotor speed, processing speed, attention, and motor speed.[19]
Protocol 2: Trail Making Test (TMT) Administration
-
Materials: TMT Part A and Part B forms, pencil, stopwatch.
-
Part A:
-
Instructions: Place the Part A form in front of the participant. Say, "On this page are numbers from 1 to 25. Begin at number 1 and draw a line from 1 to 2, then 2 to 3, and so on, in order, until you reach the end. Work as fast as you can without lifting your pencil."[1]
-
Timing: Start the stopwatch when the participant begins.
-
Error Correction: If an error is made, point to the last correct number and say, "Please continue from here." Do not stop the timer.[1]
-
Scoring: Record the time in seconds to complete the task.
-
-
Part B:
-
Instructions: Place the Part B form in front of the participant. Say, "On this page are numbers and letters. Begin at number 1 and draw a line to A, then from A to 2, then 2 to B, and so on, alternating between numbers and letters in order, until you reach the end. Work as fast as you can."[1]
-
Timing and Error Correction: Follow the same procedure as Part A.
-
Scoring: Record the time in seconds to complete the task.
-
Protocol 3: Verbal Working Memory Task
-
Materials: Computer with software to present word lists.
-
Procedure:
-
Encoding: A list of 12 words is presented on the screen one at a time.[20]
-
Immediate Recall: Immediately after the list is presented, the participant is asked to recall as many words as possible in any order.[20]
-
Recognition: The participant is then shown a list of 24 words (the original 12 plus 12 distractors) and asked to identify the words from the original list.[20]
-
Delayed Recall/Recognition: After a 20-minute delay filled with a non-verbal task, the participant is again asked to recall the original words and complete a recognition task with new distractors.[20]
-
-
Scoring: Number of correctly recalled and recognized words at each stage.
Protocol 4: Visuospatial Working Memory Task
-
Materials: Computer with specialized testing software.
-
Procedure:
-
Encoding: A grid of squares is presented on the screen. A sequence of locations is highlighted one at a time.
-
Recall: The grid is cleared, and the participant must reproduce the sequence of highlighted locations in the correct order by clicking on the squares.
-
Difficulty Adjustment: The length of the sequence increases with correct responses and decreases with incorrect responses to determine the participant's visuospatial working memory span.
-
-
Scoring: The primary outcome is the maximum sequence length the participant can correctly recall.
Protocol 5: Declarative Picture Memorization Task
-
Materials: Computer with a set of standardized images.
-
Procedure:
-
Encoding: A series of images is presented one at a time on the computer screen. For each image, the participant makes a simple judgment (e.g., "Is this an indoor or outdoor scene?") to ensure attention.[21]
-
Recognition: After a delay, the participant is shown a series of images, some of which were in the original set (old) and some are new. For each image, the participant must indicate if it is "old" or "new".[21]
-
-
Scoring: The primary measures are the hit rate (correctly identifying old items) and the false alarm rate (incorrectly identifying new items as old).
Logical Relationships in Study Design
Caption: Logical Framework of the Clinical Trial.
Statistical Analysis
The primary outcome will be the change in a composite cognitive score from baseline to week 24 between the this compound and placebo groups. The composite score will be derived from the individual cognitive tests. An Analysis of Covariance (ANCOVA) will be used to compare the groups, with the baseline cognitive score as a covariate. Secondary outcomes will be analyzed similarly. An intent-to-treat analysis will be performed.
Safety Monitoring
Adverse events will be monitored and recorded at each study visit. Vital signs will be checked, and blood samples may be collected to monitor liver function and other safety parameters. An independent Data and Safety Monitoring Board (DSMB) will review safety data periodically.
References
- 1. center-tbi.eu [center-tbi.eu]
- 2. researchgate.net [researchgate.net]
- 3. Neural signatures of Trail Making Test performance: Evidence from lesion-mapping and neuroimaging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. magistralbr.caldic.com [magistralbr.caldic.com]
- 9. cognitrax.com [cognitrax.com]
- 10. shutterstock.com [shutterstock.com]
- 11. gosset.ai [gosset.ai]
- 12. 乙酰胆碱合成及代谢 [sigmaaldrich.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acetylcholine - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. experts.umn.edu [experts.umn.edu]
- 17. Administration and interpretation of the Trail Making Test | Semantic Scholar [semanticscholar.org]
- 18. cognitrax.com [cognitrax.com]
- 19. cognitrax.com [cognitrax.com]
- 20. Cognitive Atlas [cognitiveatlas.org]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Blood-Brain Barrier Penetration of Choline Bitartrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of delivering choline bitartrate across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: Why is the blood-brain barrier penetration of this compound inherently low?
This compound is a water-soluble quaternary ammonium compound.[1][2][3] Its hydrophilic nature and positive charge at physiological pH limit its passive diffusion across the lipid-rich cell membranes of the BBB. While specific transporters for choline, such as choline transporter-like proteins 1 and 2 (CTL1/CTL2), exist at the BBB, the transport capacity can be saturated.[4] Compared to other choline forms like Alpha-GPC and CDP-Choline, this compound has lower bioavailability and is less effective at crossing the BBB, making it less potent for direct cognitive enhancement.[5][6]
Q2: What are the primary strategies to enhance the delivery of this compound to the brain?
Several advanced drug delivery strategies can be employed to overcome the low BBB penetration of this compound. These include:
-
Nanoparticle-Based Delivery: Encapsulating this compound into nanoparticles (e.g., PLGA nanoparticles, liposomes) can protect it from degradation and facilitate its transport across the BBB.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug can enhance its ability to cross the BBB, after which it is converted back to active choline within the brain.
-
Focused Ultrasound (FUS): This non-invasive technique uses ultrasound waves in conjunction with microbubbles to transiently and locally open the BBB, allowing for increased passage of substances like this compound.
-
Intranasal Delivery: Administering this compound through the nasal cavity can bypass the BBB by utilizing the olfactory and trigeminal nerve pathways for direct nose-to-brain transport.[7][8][9]
Q3: How does the BBB penetration of this compound compare to other choline supplements like Alpha-GPC and CDP-Choline?
Alpha-GPC and CDP-Choline are known to have superior BBB penetration compared to this compound. Alpha-GPC is about 40% choline by weight and readily crosses the BBB.[5] CDP-Choline, while only about 18% choline by weight, also effectively crosses the BBB and provides cytidine, which has its own neuroprotective benefits.[5][10] this compound, although containing approximately 40% choline by weight, is less efficient at crossing the BBB.[5]
Troubleshooting Guides
Issue 1: Low brain uptake of orally administered this compound in animal models.
Possible Cause: Inherent low permeability of the BBB to this compound.
Troubleshooting Steps:
-
Confirm Baseline: Ensure your analytical methods for measuring brain choline and acetylcholine levels are validated and sensitive enough to detect small changes.[11][12]
-
Consider Alternative Choline Forms: For initial studies, you might compare the effects of Alpha-GPC or CDP-Choline at equimolar doses to confirm that a cholinergic effect can be achieved with more brain-available precursors.
-
Implement Advanced Delivery Strategies:
-
Nanoparticle Encapsulation: Formulate this compound into PLGA nanoparticles or liposomes to enhance its transport across the BBB.
-
Prodrug Synthesis: Synthesize a lipophilic prodrug of this compound to improve passive diffusion into the brain.
-
Intranasal Administration: Develop a formulation suitable for intranasal delivery to bypass the BBB.
-
Issue 2: Inconsistent results with nanoparticle-formulated this compound.
Possible Cause: Suboptimal nanoparticle formulation or characterization.
Troubleshooting Steps:
-
Characterize Nanoparticles Thoroughly:
-
Size and Polydispersity Index (PDI): Ensure nanoparticles are within the optimal size range for BBB transport (typically under 200 nm) with a low PDI for uniformity.
-
Zeta Potential: Measure the surface charge to predict stability and interaction with the BBB.
-
Encapsulation Efficiency and Drug Loading: Quantify the amount of this compound successfully encapsulated to ensure adequate dosage is being administered.
-
-
Assess In Vitro Release Profile: Determine the release kinetics of this compound from the nanoparticles to ensure it will be available at the target site.
-
Evaluate In Vivo Stability: Assess the stability of the nanoparticles in biological fluids to ensure they reach the BBB intact.
Issue 3: Brain tissue damage observed after focused ultrasound (FUS) application.
Possible Cause: Inappropriate ultrasound parameters leading to inertial cavitation.
Troubleshooting Steps:
-
Optimize Acoustic Parameters:
-
Pressure Amplitude: Start with a low pressure (e.g., 0.3 MPa) and gradually increase, monitoring for BBB opening without causing damage.[13]
-
Pulse Duration and Repetition Frequency: Use shorter pulse durations and lower repetition frequencies to minimize thermal effects.
-
-
Microbubble Dosage: Ensure the correct concentration and volume of microbubbles are used, as this can significantly impact the extent and safety of BBB opening.[14]
-
Real-time Monitoring: If available, use passive cavitation detection to monitor for inertial cavitation and adjust parameters accordingly to maintain stable cavitation.
-
Histological Analysis: Perform thorough histological examination of the brain tissue post-sonication to confirm the absence of damage.
Data Presentation
Table 1: Comparison of Different Choline Forms
| Choline Form | Choline Content by Weight (%) | Key Advantages | Key Disadvantages |
| This compound | ~41%[15] | Economical | Poor BBB penetration[6] |
| Alpha-GPC | ~40%[5] | Excellent BBB penetration[16] | Higher cost |
| CDP-Choline (Citicoline) | ~18%[5] | Good BBB penetration, provides cytidine | Lower choline content by weight |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is adapted from methods for encapsulating water-soluble molecules like choline chloride into PLGA nanoparticles.[17][18][19][20][21]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, Mw 24,000-38,000)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer
Method:
-
Prepare the Aqueous Phase (W1): Dissolve 50 mg of this compound in 1 mL of deionized water.
-
Prepare the Organic Phase (O): Dissolve 100 mg of PLGA in 2 mL of DCM.
-
Form the Primary Emulsion (W1/O): Add the aqueous phase (W1) dropwise to the organic phase (O) while sonicating on ice for 60 seconds at 80% amplitude.
-
Form the Double Emulsion (W1/O/W2): Prepare a 4% (w/v) PVA solution in deionized water (W2). Add the primary emulsion (W1/O) to 8 mL of the PVA solution and sonicate for 90 seconds at 80% amplitude on ice.
-
Solvent Evaporation: Transfer the double emulsion to a beaker with 20 mL of a 0.5% (w/v) PVA solution and stir on a magnetic stirrer for 3-4 hours at room temperature to allow the DCM to evaporate.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet twice with deionized water.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours.
-
Characterization: Characterize the lyophilized nanoparticles for size, PDI, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: Intranasal Administration of Liposomal this compound in a Rodent Model
This protocol is adapted from a study on the intranasal delivery of liposomal donepezil.[7][9][22][23]
Materials:
-
Liposomal this compound formulation (prepared using a thin-film hydration method with components like DSPC, cholesterol, and PEG-DSPE)
-
Anesthetized rodent (e.g., rat)
-
Micropipette with a flexible tip
Method:
-
Animal Preparation: Anesthetize the rat (e.g., with isoflurane) and place it in a supine position.
-
Administration: Using a micropipette with a fine, flexible tip, instill a total volume of 50 µL of the liposomal this compound suspension into the nasal cavity (25 µL per nostril). Administer the formulation in small aliquots to allow for absorption and prevent runoff.
-
Post-Administration: Keep the animal in a supine position for a few minutes to ensure the formulation remains in the nasal cavity.
-
Sample Collection: At predetermined time points, collect blood samples and euthanize the animal to collect the brain.
-
Analysis: Homogenize the brain tissue and analyze both plasma and brain homogenates for choline and acetylcholine concentrations using a suitable analytical method (e.g., LC-MS/MS or a colorimetric/fluorometric assay kit).[12]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Transport and metabolism of this compound at the BBB.
Caption: Experimental workflow for nanoparticle-mediated delivery.
Caption: Mechanism of focused ultrasound for enhanced BBB permeability.
References
- 1. How chemicals called quaternary ammonium compounds may affect the brain - The Washington Post [washingtonpost.com]
- 2. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Choline - Nutrition and Traumatic Brain Injury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nootropicsexpert.com [nootropicsexpert.com]
- 6. mindlabpro.com [mindlabpro.com]
- 7. Preparation, characterization, and in vivo evaluation of intranasally administered liposomal formulation of donepezil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Intranasal Administration for Brain-Targeting Delivery: A Comprehensive Review of Lipid-Based Nanoparticles and Stimuli-Responsive Gel Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposomal Formulations for Nose-to-Brain Delivery: Recent Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurovesa.com [neurovesa.com]
- 11. How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Ultrasound-Induced Blood-Brain Barrier Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microbubble gas volume: A unifying dose parameter in blood-brain barrier opening by focused ultrasound [thno.org]
- 15. Choline supplements: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brain-feed.com [brain-feed.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. researchgate.net [researchgate.net]
- 19. Avrupa Bilim ve Teknoloji Dergisi » Makale » Choline Chloride Encapsulated PLGA Nanoparticles Labelled with Lanthanide Metals [dergipark.org.tr]
- 20. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preparation of PLGA Nanoparticles by Milling Spongelike PLGA Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Choline Bitartrate Bioavailability in Experimental Diets
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the bioavailability of choline bitartrate in experimental diets. The information is presented in a question-and-answer format to directly address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that limit the bioavailability of this compound in experimental diets?
A1: The primary factors limiting the bioavailability of this compound include:
-
Gut Microbiota Metabolism: A significant portion of ingested this compound can be metabolized by certain gut bacteria into trimethylamine (TMA).[1][2] TMA is then absorbed and converted in the liver to trimethylamine-N-oxide (TMAO), a metabolite that does not contribute to the body's choline pool and has been associated with adverse health effects.[2]
-
Form of Choline: this compound, as a water-soluble salt, has been shown to have lower bioavailability compared to lipid-soluble forms like phosphatidylcholine found naturally in sources like egg yolk and krill oil.[3][4][5] Studies indicate that phosphatidylcholine results in a more sustained release and higher plasma levels of choline and its beneficial metabolites.[3][4]
-
Hygroscopicity and Stability: this compound is hygroscopic, meaning it readily absorbs moisture from the air. This can lead to clumping and degradation in feed formulations, potentially reducing the amount of active choline available for absorption.[6][7]
-
Dietary Interactions: The presence of other dietary components can influence choline absorption. For instance, deficiencies in nutrients involved in methyl-group metabolism, such as folate and vitamin B12, can increase the body's demand for choline.[8][9]
Q2: How can I enhance the bioavailability of this compound in my experimental diet formulation?
A2: Several strategies can be employed to improve the bioavailability of this compound:
-
Microencapsulation: This technique involves coating this compound particles with a protective layer, such as a lipid.[6][10] Microencapsulation can enhance stability by protecting against moisture, mask unpleasant tastes, and potentially increase absorption by delivering choline at a micelle level for better uptake.[6]
-
Inclusion of Prebiotics: Certain prebiotics, such as galactooligosaccharides (GOS), have been shown to modulate the gut microbiota, promoting the growth of beneficial bacteria and reducing the conversion of choline to TMA.[2][11]
-
Co-supplementation with Other Nutrients: Ensuring the diet is sufficient in other methyl donors like folate, vitamin B12, and methionine can spare choline from being used in methylation pathways, making more available for other biological functions.[8][9]
-
Consider Alternative Choline Sources: If maximal bioavailability is critical, consider using phosphatidylcholine. Research consistently shows it is more efficiently absorbed and results in lower TMAO production compared to this compound.[3][4][5][12][13]
Q3: What are the signs of choline deficiency in experimental animals?
A3: Choline deficiency can manifest in several ways, depending on the animal model and the severity of the deficiency. Common signs include:
-
Fatty Liver (Hepatic Steatosis): This is a hallmark of choline deficiency, resulting from the impaired synthesis of phosphatidylcholine, which is necessary for the export of very-low-density lipoproteins (VLDL) from the liver.[12][14][15]
-
Stunted Growth: Particularly in young, growing animals, choline deficiency can lead to reduced growth rates.[16][17]
-
Perosis: In avian species like chickens, choline deficiency can cause perosis, a condition characterized by slipped tendons and leg deformities.[16][17]
-
Elevated Liver Enzymes: Blood tests may reveal elevated levels of liver enzymes such as alanine aminotransferase (ALT), indicating liver damage.[18]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High inter-individual variation in experimental outcomes related to choline status. | Differences in gut microbiota composition among animals leading to variable TMA/TMAO production.[19][1] | 1. Consider pre-treating animals with a course of antibiotics to "reset" the gut microbiome, followed by co-housing to encourage a more uniform microbial community. 2. Incorporate prebiotics like GOS into the diet to selectively promote the growth of beneficial bacteria.[2][11] 3. If feasible, analyze fecal samples to characterize the gut microbiota and correlate it with choline metabolite levels. |
| Clumping and poor flow of the experimental diet containing this compound. | Hygroscopicity of this compound leading to moisture absorption.[6] | 1. Prepare diets in a low-humidity environment. 2. Store the diet in airtight containers with desiccants. 3. Use a microencapsulated or granulated form of this compound, which is more resistant to moisture.[6][7] |
| Unexpected toxicity or adverse events (e.g., urolithiasis) in rodents on a purified diet. | The use of this compound synthesized with racemic (DL-) tartaric acid instead of the natural L(+) form has been linked to kidney and bladder stones in rats.[20] | 1. Verify the source and isomeric purity of the tartaric acid used in your this compound. Ensure it is the L(+) form.[10] 2. If in doubt, switch to choline chloride or a high-quality, verified source of this compound. |
| Lower than expected plasma choline levels despite supplementation. | Poor bioavailability of this compound compared to other forms.[3][5] | 1. Increase the dosage of this compound, being mindful of the tolerable upper intake level. 2. Switch to a more bioavailable form of choline, such as phosphatidylcholine, for comparison.[3][5][21] 3. Ensure the diet has adequate levels of folate and vitamin B12 to reduce the metabolic demand for choline.[8][9] |
Data Presentation
Table 1: Comparative Bioavailability of Phosphatidylcholine vs. This compound
| Parameter | Phosphatidylcholine (from Egg Yolk) | This compound | Reference |
| Plasma Choline Response (iAUC) | 4 times higher | Baseline | [3][5] |
| Plasma Betaine Response (iAUC) | Significantly higher | Baseline | [3] |
| Plasma Dimethylglycine Response (iAUC) | Significantly higher | Baseline | [3] |
Table 2: Pharmacokinetic Parameters of Choline and its Metabolites after a Single Dose
| Parameter | Phosphatidylcholine (from Krill Oil) | This compound | Reference |
| Choline Cmax (µmol/L) | Comparable | Comparable | [4][22] |
| Choline Tmax (h) | Significantly later | Earlier | [4][22] |
| Betaine Levels | Higher | Lower | [4][22] |
| Dimethylglycine (DMG) Levels | Higher | Lower | [4][22] |
| Trimethylamine N-oxide (TMAO) Levels | Substantially lower | Higher | [4][22] |
Experimental Protocols
Protocol 1: Preparation of a Choline-Deficient Experimental Diet
This protocol is adapted for rodent models and is based on the principle of diluting a choline-deficient chow with a control (choline-sufficient) chow to achieve a specific level of choline deficiency.
Materials:
-
Commercially available choline-deficient chow (e.g., CDE diet)
-
Commercially available control chow (choline-sufficient) from the same manufacturer
-
Sterile water
-
Grinder or blender
-
Airtight storage containers
Methodology:
-
Grinding: Grind the choline-deficient and control chows into a fine powder separately.
-
Calculating Proportions: Determine the desired final concentration of choline in the diet. Based on the manufacturer's specifications for choline content in both chows, calculate the required proportions of each. For example, to create a diet with 33% of the standard choline content, you would mix 67% choline-deficient chow with 33% control chow.
-
Mixing: In a sterile mixing bowl, combine the calculated amounts of powdered choline-deficient and control chows. Mix thoroughly to ensure a homogenous blend.
-
Reconstitution: Slowly add a small amount of sterile water (e.g., 10 ml per 100 g of chow) to the powder and mix until a dough-like consistency is achieved. This allows for the formation of pellets or a mash that is palatable to the animals.
-
Storage: Store the reconstituted diet in airtight containers at 4°C for up to one week or at -20°C for longer periods.
Protocol 2: Assessing Choline Bioavailability via Plasma Metabolite Analysis
This protocol outlines the general steps for evaluating the bioavailability of different choline forms by measuring plasma levels of choline and its key metabolites.
Materials:
-
Experimental animals (e.g., rodents)
-
Experimental diets containing different forms of choline (e.g., this compound, phosphatidylcholine)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standards for choline, betaine, DMG, and TMAO
Methodology:
-
Acclimatization and Diet Administration: Acclimate animals to a standard control diet. Divide animals into experimental groups and provide them with the respective test diets for a specified period. For acute studies, a single oral gavage of the choline compound can be administered.
-
Blood Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), collect blood samples via an appropriate method (e.g., tail vein, saphenous vein).[22] Collect blood into EDTA-coated tubes to prevent clotting.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
Sample Analysis (LC-MS/MS):
-
Thaw plasma samples on ice.
-
Precipitate proteins by adding a solvent like methanol or acetonitrile containing the internal standards.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
Quantify the concentrations of choline, betaine, dimethylglycine (DMG), and trimethylamine N-oxide (TMAO) against a standard curve.
-
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for each metabolite in each experimental group to compare the bioavailability of the different choline forms.
Mandatory Visualizations
Caption: Overview of major choline metabolism pathways.
Caption: General workflow for an in vivo bioavailability study.
References
- 1. mdpi.com [mdpi.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Natural Choline from Egg Yolk Phospholipids Is More Efficiently Absorbed Compared with this compound; Outcomes of A Randomized Trial in Healthy Adults [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Natural Choline from Egg Yolk Phospholipids Is More Efficiently Absorbed Compared with this compound; Outcomes of A Randomized Trial in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solving Choline Manufacturing Challenges with Microencapsulation [maxxperformance.com]
- 7. CN112655969A - this compound granules, tablets containing same and preparation method - Google Patents [patents.google.com]
- 8. Choline supplements: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Choline: Dietary Requirements and Role in Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. balchem.com [balchem.com]
- 11. Ex vivo study on prebiotic & choline combination to modulate gut bacteria, enhance choline bioavailability, and reduce TMA production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. lipoid.com [lipoid.com]
- 14. Choline | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 15. Choline: The Underconsumed and Underappreciated Essential Nutrient - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thepoultrysite.com [thepoultrysite.com]
- 17. poultrydvm.com [poultrydvm.com]
- 18. Choline - Dietary Reference Intakes for Thiamin, Riboflavin, Niacin, Vitamin B6, Folate, Vitamin B12, Pantothenic Acid, Biotin, and Choline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. "Effect of Choline Forms and Gut Microbiota Composition on Trimethylami" by Clara E. Cho, Niklas D. J. Aardema et al. [digitalcommons.usu.edu]
- 20. ams.usda.gov [ams.usda.gov]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. Plasma Kinetics of Choline and Choline Metabolites After A Single Dose of SuperbaBoostTM Krill Oil or this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the hygroscopic nature of choline bitartrate in laboratory settings
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the challenges associated with the hygroscopic nature of choline bitartrate in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A1: this compound is hygroscopic, which means it readily absorbs moisture from the atmosphere.[1] This can lead to the powder clumping, caking, or even liquefying over time, which can significantly impact the accuracy of weighing and the overall integrity of your experiments.[2][3]
Q2: Why is the hygroscopic nature of this compound a concern in laboratory experiments?
A2: The absorption of water can lead to several issues:
-
Inaccurate Weighing: The measured weight will be a combination of the compound and absorbed water, leading to errors in solution concentrations.
-
Altered Chemical Properties: The presence of moisture can affect the stability and reactivity of this compound.[2]
-
Difficulty in Handling: Caked or clumped material is difficult to handle, transfer, and dissolve uniformly.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize moisture absorption, this compound should be stored in a tightly sealed, airtight container in a cool, dry place.[4] For long-term storage or in humid environments, storing the container within a desiccator containing a suitable drying agent is highly recommended.
Q4: How can I accurately weigh hygroscopic this compound?
A4: To accurately weigh this compound, minimize its exposure to atmospheric moisture. Work quickly and in a low-humidity environment if possible (e.g., a glove box). For preparing standard solutions for analytical techniques like HPLC, it is crucial to first dry the this compound to a constant weight.[5][6]
Q5: What are the signs of degradation in this compound due to moisture?
A5: Physical signs of degradation due to moisture absorption include clumping, caking, discoloration, and the development of a faint fishy odor, which may indicate the formation of trimethylamine. For analytical purposes, the presence of impurities can be checked using techniques like HPLC.[7]
Troubleshooting Guide
Issue 1: this compound powder has clumped or caked.
-
Cause: Prolonged or repeated exposure to atmospheric moisture.
-
Solution:
-
Drying: Before use, dry the this compound in a vacuum oven at a controlled temperature (e.g., 102°C ± 2°C) until a constant weight is achieved.[6] This will remove the absorbed water.
-
Proper Storage: After drying, immediately transfer the compound to a desiccator to cool and store it in a tightly sealed container within the desiccator.
-
Issue 2: Inconsistent results in analytical assays (e.g., HPLC, IC).
-
Cause: Inaccurate concentration of standard solutions due to weighing moist this compound.
-
Solution:
-
Drying of Standard: Always dry the this compound standard to a constant weight before preparing your stock solution as detailed in the experimental protocol below.
-
Fresh Solutions: Prepare fresh standard solutions regularly, as the stability of aqueous solutions can be limited. A stock solution of this compound is generally stable for about one week when stored at 4°C in the dark.[5]
-
Issue 3: Difficulty in dissolving the this compound powder.
-
Cause: The powder has absorbed a significant amount of moisture, leading to the formation of larger, harder aggregates.
-
Solution:
-
Gentle Grinding: After drying, if clumps persist, gently grind the material with a mortar and pestle in a low-humidity environment to break up the aggregates before weighing and dissolving.
-
Sonication: Use of an ultrasonic bath can aid in the dissolution of stubborn particles in the solvent.[8]
-
Data Presentation
Table 1: Qualitative Impact of Humidity on this compound
| Relative Humidity (RH) | Expected Observation | Recommended Action |
| Low (<30%) | Powder remains free-flowing for short periods. | Minimize exposure time. Store in a sealed container. |
| Moderate (30-60%) | Clumping and caking may occur with repeated exposure. | Store in a desiccator. Dry before use for quantitative analysis. |
| High (>60%) | Rapid clumping, potential for deliquescence (becoming liquid). | Handle in a controlled humidity environment (glove box). Drying is essential. |
Table 2: Recommended Desiccants for Laboratory Use
| Desiccant | Efficiency | Indicator Availability | Regeneration | Notes |
| Silica Gel | Good | Yes (cobalt chloride - blue to pink; or other indicators) | Yes (by heating) | Commonly used, good general-purpose desiccant. |
| Molecular Sieves | Excellent | No | Yes (by heating under vacuum) | Higher moisture capacity at low humidity. |
| Calcium Sulfate (Drierite™) | Good | Yes (cobalt chloride) | Yes (by heating) | Insoluble in organic solvents. |
| Calcium Chloride | Very Good | No | No | Can become a liquid (deliquescent). |
Experimental Protocols
Protocol for Preparing a Stock Standard Solution of this compound (1000 mg/L) for HPLC/IC
This protocol is essential for ensuring the accuracy of quantitative analyses.
Materials:
-
This compound
-
Deionized water
-
Analytical balance
-
Weighing boat
-
Spatula
-
Vacuum oven
-
Desiccator with a suitable desiccant
-
500 mL volumetric flask (Class A)
-
Beaker
-
Magnetic stirrer and stir bar (optional)
-
Ultrasonic bath (optional)
Methodology:
-
Drying the this compound:
-
Place approximately 1.5 g of this compound in a clean, dry weighing boat.
-
Dry the this compound in a vacuum oven at 102°C ± 2°C until a constant weight is achieved. This may take several hours.[6]
-
To check for constant weight, weigh the sample, return it to the oven for another hour, and re-weigh. The weight is considered constant when the difference between two consecutive weighings is negligible (e.g., < 0.1 mg).
-
After drying, immediately transfer the weighing boat with the this compound to a desiccator to cool to room temperature. This prevents the reabsorption of moisture.
-
-
Weighing the Dried this compound:
-
Once cooled, accurately weigh approximately 1.046 g of the dried this compound.[5] Perform this step as quickly as possible to minimize exposure to air.
-
-
Dissolving the this compound:
-
Transfer the weighed this compound to a 500 mL volumetric flask.
-
Add approximately 250 mL of deionized water to the flask.
-
Swirl the flask gently to dissolve the powder. A magnetic stirrer or a brief period in an ultrasonic bath can be used to aid dissolution if necessary.[8]
-
-
Final Dilution:
-
Once the this compound is completely dissolved, add deionized water to the volumetric flask until the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the solution to a clean, labeled amber bottle to protect it from light.
-
Store the stock solution at 4°C. The solution is stable for approximately one week under these conditions.[5]
-
Visualizations
Logical Workflow for Handling this compound
Caption: Troubleshooting workflow for storing and handling this compound.
Choline Metabolism and Acetylcholine Synthesis Pathway
Caption: Overview of choline metabolism and its role in acetylcholine synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. apps.fas.usda.gov [apps.fas.usda.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. public.jenck.com [public.jenck.com]
Confounding variables in research on choline bitartrate and cognition
Welcome to the technical support center for researchers investigating the effects of choline bitartrate on cognition. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and control for common confounding variables in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical confounding variables to consider in studies on this compound and cognition?
A1: Researchers must account for a range of variables that can influence cognitive outcomes independently of this compound supplementation. The most critical confounders include:
-
Dietary Factors: The overall diet, particularly the intake of other B vitamins like folate and B12, can significantly impact choline metabolism and cognitive function. Plant-based diets, for instance, may be naturally low in choline.[1][2][3]
-
Genetic Predispositions: Genetic variations, especially in the MTHFR and PEMT genes, can alter an individual's dietary requirements for choline and affect its metabolism.[4][5][6]
-
Age of Participants: The cognitive effects of choline can differ substantially across the lifespan. Choline plays a crucial role during early neurodevelopment and in mitigating age-related cognitive decline.[7]
-
Baseline Cognitive Function: A participant's cognitive state before the intervention is a strong predictor of their response to choline supplementation.
-
The Placebo Effect: In cognitive enhancement studies, the expectation of improvement can lead to both perceived and actual performance gains, making it a significant confounder to control.[8][9][10][11]
Q2: How can I control for dietary confounders in my study?
A2: Controlling for dietary variables is essential for isolating the effects of this compound. Here are some recommended strategies:
-
Dietary Assessment: Utilize validated Food Frequency Questionnaires (FFQs) to assess the habitual dietary intake of participants. This will help you to statistically control for the intake of confounding nutrients like folate and other B vitamins.[12]
-
Dietary Records: For more detailed analysis, ask participants to maintain detailed food diaries for a set period before and during the study.
-
Controlled Feeding Studies: In a more controlled setting, provide all meals and snacks to participants to ensure a standardized intake of choline and other nutrients across all study groups.[13]
-
Statistical Adjustment: In your data analysis, include the intake of key nutrients (e.g., folate, vitamin B12) as covariates in your statistical models to mitigate their confounding effects.
Q3: What is the best way to account for genetic differences among participants?
A3: Genetic variations can significantly influence how individuals respond to choline supplementation. To address this, consider the following approaches:
-
Genotyping: Collect DNA samples from participants to genotype for common polymorphisms in genes related to choline metabolism, such as MTHFR and PEMT.
-
Stratified Analysis: Analyze your data in subgroups based on genotype. This will allow you to determine if the cognitive effects of this compound are more pronounced in individuals with specific genetic profiles.[14]
-
Inclusion/Exclusion Criteria: Depending on your research question, you might choose to include or exclude participants with specific genotypes.
-
Advanced Statistical Models: Employ statistical methods that can account for polygenic effects, which consider the influence of multiple genetic variants simultaneously.[15][16]
Q4: How should I manage the placebo effect in my clinical trial?
A4: The placebo effect is a powerful confounder in cognitive research. The following strategies can help minimize its impact:
-
Double-Blinding: Neither the participants nor the researchers interacting with them should know who is receiving this compound and who is receiving the placebo.[8][9]
-
Active Control Group: Instead of an inert placebo, use an active control that produces noticeable but unrelated effects. This helps to balance expectations between the groups.[8]
-
Measure Expectations: At the beginning and end of the study, assess participants' expectations about the potential cognitive benefits of the intervention. This data can be used as a covariate in your analysis.[8][11]
-
Neutral Language: Use neutral language when describing the study to participants to avoid creating strong expectations of improvement.[11]
Troubleshooting Guides
Guide 1: Addressing Unexpected Variability in Cognitive Outcomes
Problem: You observe high variability in cognitive test scores within your treatment group, making it difficult to detect a clear effect of this compound.
Troubleshooting Steps:
-
Assess Dietary Intake Data:
-
Action: Re-examine the FFQs or diet diaries for significant differences in the intake of folate, vitamin B12, and omega-3 fatty acids between participants.
-
Rationale: Deficiencies or high intakes of these nutrients can independently affect cognition and interact with choline metabolism.
-
-
Analyze by Genetic Subgroups:
-
Action: If you have genetic data, perform a preliminary analysis to see if participants with different MTHFR or PEMT genotypes respond differently to the intervention.
-
Rationale: Individuals with certain genetic variants have different choline requirements and may show a more pronounced response.[4][5]
-
-
Examine Baseline Cognitive Function:
-
Action: Stratify your analysis based on baseline cognitive scores (e.g., low, medium, high).
-
Rationale: Choline supplementation may have a more significant effect in individuals with lower baseline cognitive function.
-
-
Review Age Distribution:
-
Action: Check for a wide age range within your sample and consider analyzing age groups separately.
-
Rationale: The cognitive effects of choline can be age-dependent.[7]
-
Guide 2: No Significant Difference Between Choline and Placebo Groups
Problem: Your study fails to show a statistically significant improvement in cognition in the this compound group compared to the placebo group.
Troubleshooting Steps:
-
Evaluate Placebo Response:
-
Consider the Form and Dosage of Choline:
-
Action: Review the literature to ensure the dosage of this compound used was adequate and appropriate for the study population.
-
Rationale: Some studies suggest that other forms of choline, such as CDP-choline or Alpha-GPC, may be more effective for certain cognitive domains. Also, the cognitive benefits may be dose-dependent.[18]
-
-
Assess the Sensitivity of Cognitive Tests:
-
Action: Ensure the cognitive tests used are sensitive enough to detect subtle changes in the cognitive domains targeted by choline.
-
Rationale: Not all cognitive tests are equally suited to measure the specific effects of a nutritional intervention. A battery of tests covering different domains is often recommended.[19][20][21]
-
-
Check for Interactions with Other Lifestyle Factors:
-
Action: Investigate whether factors like exercise, sleep quality, or stress levels, if measured, could be interacting with the treatment.
-
Rationale: Lifestyle factors are known to influence cognitive function and could potentially modulate the effects of choline supplementation.
-
Data Presentation
Table 1: Impact of MTHFR C677T Genotype and Choline Intake on Plasma Markers
| MTHFR Genotype | Choline Intake (mg/d) | Change in Plasma SAH (nmol/L) | Change in Genomic DNA Methylation (%) |
| CC | 300 | - | ↓ |
| 550 | - | - | |
| 1100 | - | ↑ | |
| 2200 | - | ↑ | |
| TT | 300 | ↑ | - |
| 550 | ↑ | - | |
| 1100 | ↑ | - | |
| 2200 | ↑ | - |
SAH: S-adenosylhomocysteine. An increase in SAH can inhibit methyltransferases. Data synthesized from findings suggesting differential responses to choline intake based on MTHFR genotype.[4]
Table 2: Association Between Dietary Folate Intake and Cognitive Impairment
| Folate Intake Quartile | Odds Ratio (OR) for Cognitive Impairment (AFT) | 95% Confidence Interval (CI) | Odds Ratio (OR) for Cognitive Impairment (DSST) | 95% Confidence Interval (CI) |
| Q1 (< 287 µ g/day ) | 1.00 (Reference) | - | 1.00 (Reference) | - |
| Q2 (287-427 µ g/day ) | 0.85 | 0.65-1.11 | 0.78 | 0.61-0.99 |
| Q3 (428-616 µ g/day ) | 0.79 | 0.60-1.03 | 0.68 | 0.53-0.87 |
| Q4 (≥ 616.3 µ g/day ) | 0.69 | 0.52-0.93 | 0.56 | 0.44-0.70 |
AFT: Animal Fluency Test; DSST: Digit Symbol Substitution Test. Data from a cross-sectional study in older adults, adjusted for multiple confounders.[22]
Experimental Protocols & Visualizations
Experimental Workflow: Controlling for Multiple Confounders
Below is a diagram illustrating a robust experimental workflow for a double-blind, placebo-controlled trial investigating the effects of this compound on cognition, incorporating controls for key confounding variables.
References
- 1. Prenatal Folate and Choline Levels and Brain and Cognitive Development in Children: A Critical Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prenatal Folate and Choline Levels and Brain and Cognitive Development in Children: A Critical Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Choline Intake Exceeding Current Dietary Recommendations Preserves Markers of Cellular Methylation in a Genetic Subgroup of Folate-Compromised Men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Folate intake and the MTHFR C677T genotype influence choline status in young Mexican American women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Age and Gender Disparities in the Association of Long-Term Dietary Choline and Choline Compound Intakes with Incident Cognitive Decline in Middle-Aged and Older Chinese Adults: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlling for Placebo Effects in Computerized Cognitive Training Studies With Healthy Older Adults From 2016-2018: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitigating the Placebo Effect: Strategies for Reliable Research and Care - Mind the Graph Blog [mindthegraph.com]
- 10. Strategies to minimize placebo effects in research investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What can be done to control the placebo response in clinical trials? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Is dietary choline intake related to dementia and Alzheimer's disease risks? Results from the Framingham Heart Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchprotocols.org [researchprotocols.org]
- 14. Overview of techniques to account for confounding due to population stratification and cryptic relatedness in genomic data association analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Lessons in adjusting for genetic confounding in population research on education and health - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cognivia.com [cognivia.com]
- 18. nootropicsexpert.com [nootropicsexpert.com]
- 19. Recommended Measures for the Assessment of Cognitive and Physical Performance in Older Patients with Dementia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What Brain Health Assessment Test Is Best for Your Research Study or Clinical Trial? [altoida.com]
- 21. Cognitive Assessment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Association between dietary folate intake and cognitive impairment in older US adults: National Health and Nutrition Examination Survey - PubMed [pubmed.ncbi.nlm.nih.gov]
Why choline bitartrate studies show mixed results in human memory tasks
Welcome to the technical support center for researchers investigating the effects of choline bitartrate on human memory. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of mixed results in clinical studies.
Frequently Asked Questions (FAQs)
Q1: Why are the results of studies on this compound and memory so inconsistent?
The variability in outcomes from studies investigating this compound's effect on memory can be attributed to several key factors. A primary reason is its relatively low bioavailability and limited ability to cross the blood-brain barrier compared to other choline forms like Alpha-GPC or Citicoline (CDP-Choline)[1][2][3]. Consequently, a smaller amount of this compound may reach the brain to act as a precursor for acetylcholine, the neurotransmitter crucial for memory and learning[1][2][4]. Additionally, differences in study design, including dosage, duration of supplementation, the cognitive health of participants, and the specific memory tasks employed, all contribute to the conflicting findings[5][6].
Q2: What is the main issue with this compound's bioavailability?
This compound is a water-soluble form of choline combined with tartaric acid to enhance its absorption[1]. However, it is not as efficiently absorbed and utilized for brain acetylcholine synthesis as other forms[3]. Studies have shown that natural forms of choline, such as that from egg yolk phospholipids, are absorbed more efficiently than this compound[7][8]. This difference in bioavailability means that even with high doses, the amount of choline effectively crossing the blood-brain barrier might be insufficient to produce significant cognitive effects in some individuals[1][9].
Q3: How does the choice of participant population affect study outcomes?
The baseline cognitive status of the study population is a critical variable. For instance, positive effects of choline supplementation are more consistently observed in elderly patients with pre-existing cognitive decline or dementia[10]. In contrast, studies on healthy, young adults often show no significant improvement in memory performance after acute supplementation with this compound[6][11][12][13][14]. This suggests that individuals with a greater need for cholinergic support, due to age-related changes or deficiency, may be more likely to benefit from supplementation.
Q4: Are certain memory tasks more sensitive to choline supplementation than others?
Yes, the type of memory task can influence whether an effect is detected. Some studies have found associations between higher choline intake and better performance on verbal and visual memory tasks[15]. However, a comprehensive study by Lippelt et al. (2016) using a battery of tests—including visuospatial working memory, declarative long-term memory, and verbal working memory—found no acute effects of this compound supplementation[11][12]. The selection of memory assessments should be carefully considered in the experimental design, as some cognitive domains may be more responsive to changes in acetylcholine levels.
Troubleshooting Experimental Design
Issue: My study with this compound is showing no effect on memory.
If your research is yielding null results, consider the following troubleshooting steps:
-
Verify Dosage and Duration: Acute or short-term studies with a single dose are less likely to show an effect[6][12][16]. Recommended dosages for this compound can range from 500 mg to 3,000 mg per day[1]. Consider if a longer supplementation period is necessary to elicit a measurable cognitive change.
-
Evaluate the Choline Source: this compound has lower bioavailability compared to other sources[2][3][9]. For cognitive enhancement research, Alpha-GPC and Citicoline are often considered superior due to their ability to more readily cross the blood-brain barrier[2][3].
-
Assess Participant Demographics: Are your participants young and healthy? The potential for cognitive enhancement with choline may be more apparent in older adults or those with a demonstrated choline deficiency[10][15].
-
Review the Memory Tasks: Ensure the chosen cognitive assessments are sensitive enough to detect subtle changes in memory function that may result from cholinergic system modulation.
Data Presentation: Summary of Study Findings
The following tables summarize key quantitative data from various studies to facilitate comparison.
Table 1: Comparison of Human Studies on this compound and Memory
| Study | Participant Population | Dosage | Duration | Memory Tasks | Key Findings |
| Lippelt et al. (2016)[6][11][12][13] | Healthy, young adults | 2.0 - 2.5 g | Acute (single dose) | Visuospatial working memory, declarative memory, verbal working memory | No significant improvement in memory performance. |
| Naber et al. (referenced in[11]) | Healthy adults | 2 g this compound + 25 mg caffeine | Acute (single dose) | Visual and auditory memory | Significant improvement in both visual and auditory memory tasks with the combination. |
| Poly et al. (2011)[17] | Healthy adults | Not specified | Not specified | Memory and attention | Choline supplementation improved memory and attention. |
| Framingham Offspring Cohort[15] | Nondemented adults | Dietary intake | Long-term | Verbal and visual memory | Higher choline intake was associated with better memory performance. |
Table 2: Comparison of Different Choline Supplements
| Choline Form | Bioavailability | Crosses Blood-Brain Barrier? | Typical Dosage for Cognitive Support | Key Characteristics |
| This compound | Lower[2][9] | Less effectively[1][2] | 500 - 3000 mg/day[1] | Cost-effective, but less potent for cognitive effects[2]. |
| Alpha-GPC | High[3] | Readily[2][3] | 300 - 600 mg/day[9] | Considered superior for raising brain acetylcholine levels[3]. |
| Citicoline (CDP-Choline) | High[2] | Readily[2] | Not specified in provided results | Provides both choline and cytidine, supporting brain energy and neurotransmitter synthesis[2]. |
| Phosphatidylcholine | Varies (e.g., from eggs) | Yes | Not specified in provided results | A major component of cell membranes; supports both brain and liver health[2]. |
Experimental Protocols
Key Experiment: Lippelt et al. (2016) - "No Acute Effects of this compound..."
This study is often cited for its null findings and provides a robust example of a well-controlled experiment.
-
Design: Double-blind, placebo-controlled, cross-over design.
-
Participants: Healthy, young students.
-
Intervention: A single dose of 2.0-2.5 grams of this compound or a placebo.
-
Timing: Memory tasks were conducted approximately 60 minutes after ingestion.
-
Memory Assessments:
-
Experiment 1: Visuospatial working memory task.
-
Experiment 2: Declarative picture memorization task.
-
Experiment 3: Verbal working memory task, in addition to the tasks from experiments 1 and 2.
-
-
Outcome: The study found no significant enhancement in performance on any of the memory tasks after this compound supplementation compared to the placebo[6][11][12][13][14]. Bayesian analysis strongly supported the null hypothesis[6][12].
Visualizations
Signaling Pathway: Choline to Acetylcholine Synthesis
Caption: Synthesis of acetylcholine from choline within a presynaptic neuron.
Experimental Workflow: Human Memory Study
Caption: A typical workflow for a double-blind, placebo-controlled human memory trial.
Logical Diagram: Factors Influencing Mixed Results
References
- 1. nootropicsexpert.com [nootropicsexpert.com]
- 2. mindlabpro.com [mindlabpro.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. my-stack.ai [my-stack.ai]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Alpha GPC VS this compound: Which Is the Better Choline Source for Cognitive Function? | by Llord Zenjen Carame | Medium [medium.com]
- 10. Choline supplements: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. No Acute Effects of this compound Food Supplements on Memory in Healthy, Young, Human Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. No Acute Effects of this compound Food Supplements on Memory in Healthy, Young, Human Adults | PLOS One [journals.plos.org]
- 13. No Acute Effects of this compound Food Supplements on Memory in Healthy, Young, Human Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. my-stack.ai [my-stack.ai]
- 15. The relation of dietary choline to cognitive performance and white-matter hyperintensity in the Framingham Offspring Cohort12 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research-portal.uu.nl [research-portal.uu.nl]
- 17. bepurer.com [bepurer.com]
Stability of choline bitartrate in aqueous solutions for long-term experiments
Welcome to the Technical Support Center for the use of choline bitartrate in long-term experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and integrity of this compound in aqueous solutions throughout your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is freely soluble in water.[1] To prepare a stock solution, dissolve the desired amount of this compound powder in high-purity, sterile water (e.g., cell culture grade water). Gentle warming and sonication can be used to aid dissolution if needed. It is recommended to filter-sterilize the final solution using a 0.22 µm filter before use in cell culture or other sensitive applications.
Q2: What are the recommended storage conditions for aqueous this compound solutions?
A2: For long-term storage, it is recommended to aliquot stock solutions and store them frozen. Specific recommendations are:
-
-80°C: for up to 6 months.
-
-20°C: for up to 1 month.
For short-term storage (e.g., during an experiment), solutions can be stored at 4°C in the dark for a limited time, although preparing fresh solutions is ideal to minimize degradation.[2] Always seal storage containers tightly to protect from moisture, as this compound is hygroscopic.[3]
Q3: Is this compound stable in aqueous solutions at room temperature?
A3: this compound solutions are prone to degradation at room temperature, especially over extended periods. Degradation can be accelerated by factors such as light and heat.[2] One of the primary degradation pathways for choline involves the release of trimethylamine, which can result in a fishy odor.[3] Discoloration of the solution (e.g., turning amber) is another indicator of degradation.[4] For long-term experiments, maintaining solutions at room temperature is not recommended.
Q4: What is the optimal pH for aqueous solutions of this compound?
Q5: Can I autoclave my this compound solution?
A5: There is no specific data found on the stability of this compound to autoclaving. However, given that many vitamins and other small molecules are sensitive to high temperatures, autoclaving is generally not recommended.[2] Filter sterilization is the preferred method for preparing sterile aqueous solutions of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution has a fishy odor. | Degradation of choline to trimethylamine. | Discard the solution and prepare a fresh one. Ensure proper storage conditions (frozen for long-term, 4°C for short-term) and protection from light and heat. |
| Solution appears discolored (e.g., yellow or amber). | Chemical degradation of this compound. This can be accelerated by exposure to light, elevated temperatures, or interaction with other components in the medium.[4] | Discard the discolored solution. Prepare fresh solutions and store them protected from light in a refrigerator or freezer. Consider using an amber-colored storage vessel. |
| Precipitate forms in the solution upon storage. | The solution may be supersaturated, or temperature fluctuations during storage could have caused the compound to fall out of solution. Interactions with other media components could also lead to precipitation. | Gently warm the solution and agitate to redissolve the precipitate. If it persists, it may indicate a chemical reaction or contamination; in such cases, it is best to discard the solution. When preparing complex media, add this compound as one of the final components and ensure all other components are fully dissolved first. |
| Inconsistent experimental results over time. | Degradation of this compound in the working solution, leading to a decrease in the effective concentration. | Prepare fresh working solutions from a frozen stock solution for each experiment or at frequent intervals during a long-term experiment. Quantify the choline concentration in your stock solutions periodically using a suitable analytical method (e.g., HPLC) to ensure consistency. |
| Cell culture health is compromised. | Potential toxicity from degradation products of this compound or alteration of the medium's properties. | Always use freshly prepared or properly stored solutions. If you suspect an issue with a batch of this compound, test a new lot. Monitor cell morphology and viability closely. |
Data Presentation
Table 1: Recommended Storage Conditions for Aqueous this compound Stock Solutions
| Storage Temperature | Duration | Key Considerations |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use tightly sealed, sterile containers. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use tightly sealed, sterile containers. |
| 4°C | Short-term (days) | Protect from light. Best for working solutions that will be used promptly. |
| Room Temperature | Not Recommended | Prone to degradation, discoloration, and microbial growth. |
Data compiled from supplier recommendations and general laboratory best practices.[2]
Experimental Protocols
Protocol 1: Preparation of a Sterile 100 mM this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., cell culture grade, WFI)
-
Sterile conical tubes or bottles
-
0.22 µm syringe filter
-
Sterile syringes
-
Analytical balance and weighing paper
-
Sterile graduated cylinders or pipettes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 2.5325 g of this compound powder.
-
Transfer the powder to a sterile container.
-
Add a portion of the sterile water (e.g., 80 mL) to the container.
-
Gently swirl or vortex to dissolve the powder. If necessary, warm the solution slightly (to no more than 37°C) to aid dissolution.
-
Once fully dissolved, add sterile water to bring the final volume to 100 mL.
-
Draw the solution into a sterile syringe.
-
Attach the 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile storage vessel (e.g., 50 mL conical tubes for aliquoting).
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term use.
Protocol 2: Stability Assessment of this compound Solution using HPLC-UV
Objective: To determine the concentration of this compound in an aqueous solution over time under specific storage conditions.
Materials:
-
Aqueous solution of this compound to be tested
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., a C18 column or a HILIC column for polar compounds)[6][7]
-
Mobile phase (e.g., a buffered aqueous-organic mixture, to be optimized for the specific column and method)[6]
-
This compound reference standard
-
High-purity water and solvents for mobile phase and sample preparation
Procedure:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the choline peak from any potential degradation products. This may involve forced degradation studies where the solution is exposed to stress conditions (e.g., acid, base, heat, light, oxidation) to generate degradants.[8]
-
Initial Analysis (T=0):
-
Prepare a series of calibration standards from the this compound reference standard.
-
Inject the standards to generate a calibration curve.
-
Dilute the test solution to fall within the range of the calibration curve.
-
Inject the test solution in triplicate and determine the initial concentration of this compound.
-
-
Stability Study:
-
Store the test solution under the desired experimental conditions (e.g., 4°C, 25°C, 37°C, with or without light protection).
-
At predetermined time points (e.g., 1, 3, 7, 14, 30 days), withdraw an aliquot of the test solution.
-
Prepare the sample for HPLC analysis as in step 2.
-
Analyze the sample by HPLC, along with freshly prepared calibration standards.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point.
-
Express the stability as the percentage of the initial concentration remaining.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Mandatory Visualizations
Choline Signaling Pathways
Choline is a precursor for the synthesis of the neurotransmitter acetylcholine and the major membrane phospholipid, phosphatidylcholine. It also participates in one-carbon metabolism.
Caption: Overview of major choline metabolic pathways.
Experimental Workflow for Stability Testing
This workflow outlines the key steps for assessing the stability of a this compound aqueous solution.
Caption: A typical experimental workflow for stability testing.
References
- 1. Choline supplements: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. US5209858A - Stabilization of choline and its derivatives against discoloration - Google Patents [patents.google.com]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. public.jenck.com [public.jenck.com]
- 8. ajrconline.org [ajrconline.org]
Troubleshooting inconsistent results in choline bitartrate animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in animal studies using choline bitartrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant variability in the cognitive effects of this compound in our rodent model. What are the potential causes?
A1: Inconsistent cognitive outcomes in animal studies with this compound can stem from several factors. It is crucial to systematically evaluate your experimental design to pinpoint the source of variability. Key areas to investigate include:
-
Form of Choline: Choline is available in various forms, such as this compound, choline chloride, and phosphatidylcholine. These forms have different bioavailability and may be metabolized differently, leading to varied physiological effects. This compound is a common and cost-effective choice, but its absorption can be influenced by other dietary components.
-
Animal-Specific Factors:
-
Sex Differences: Male and female rodents can respond differently to choline supplementation. For instance, female rats may be less susceptible to the acute effects of choline deficiency than males. Some studies have shown a positive correlation between choline intake and bone density in male adolescent humans, with no significant correlation in females, suggesting sex-specific metabolic differences that may translate to animal models.
-
Strain and Species: Different strains and species of rodents have inherent physiological and metabolic differences that can affect their response to this compound.
-
Age: The developmental stage of the animal (e.g., prenatal, adolescent, adult, aged) can significantly impact the effects of choline supplementation. The most profound cognitive enhancements are often observed when choline is supplemented during prenatal and early postnatal periods.
-
-
Gut Microbiota: The composition of the gut microbiome plays a crucial role in choline metabolism. Certain gut bacteria metabolize choline into trimethylamine (TMA), which is then converted in the liver to trimethylamine-N-oxide (TMAO). High levels of TMAO have been associated with various health effects, and the composition of the gut microbiota can influence the amount of choline that is available for absorption and use by the host versus being converted to TMAO. This can introduce significant inter-individual variability in response to choline supplementation.
-
Dosage and Administration:
-
Dose-Response: The relationship between this compound dosage and cognitive effect may not be linear. It is essential to perform dose-response studies to identify the optimal dose for the desired outcome in your specific model.
-
Route and Frequency of Administration: The method of administration (e.g., in drinking water, diet, or via oral gavage) and the frequency of dosing can affect absorption and bioavailability. Administration in drinking water may lead to variable intake between animals.
-
Q2: Our this compound solution in the animals' drinking water seems to be degrading, leading to inconsistent dosing. How can we ensure stability?
A2: this compound is known to be sensitive to moisture, which can lead to stability issues. When administered in drinking water, several factors can contribute to its degradation:
-
pH of the Water: The stability of this compound can be affected by the pH of the water. It is advisable to use purified, pH-neutral water for preparing solutions.
-
Light Exposure: Protect the this compound solutions from light by using opaque or amber water bottles.
-
Temperature: Store stock solutions in a cool, dark place. For solutions in animal cages, maintain a consistent and controlled ambient temperature.
-
Frequency of Solution Change: To minimize degradation, prepare fresh solutions daily. If this is not feasible, conduct a stability study under your specific housing conditions (temperature, light exposure) to determine the maximum duration the solution can be used.
-
Microbial Growth: The presence of choline can promote microbial growth in the water bottles. Ensure bottles and sipper tubes are thoroughly cleaned and sterilized between uses.
An alternative to administration in drinking water is daily oral gavage, which ensures a precise dose for each animal.
Q3: We are seeing conflicting results in our behavioral assays (e.g., Morris water maze, novel object recognition) after this compound administration. How can we troubleshoot this?
A3: Inconsistent results in behavioral assays can be due to the compound's effects or the assay's execution. Here’s a troubleshooting guide:
-
Assay-Specific Considerations:
-
Morris Water Maze (MWM): This test is sensitive to motor function and anxiety levels, which could be influenced by choline. Ensure that any observed differences in escape latency are not due to changes in swim speed or thigmotaxis (wall-hugging). Include a visible platform trial to rule out visual or motor impairments.
-
Novel Object Recognition (NOR): This task is sensitive to changes in locomotion and anxiety. An animal that is hyperactive may interact with both objects more, while an anxious animal may avoid the novel object. Always analyze total exploration time to ensure that differences in the discrimination index are not due to overall changes in activity.
-
-
Timing of Behavioral Testing: The timing of your behavioral testing relative to the last dose of this compound is critical. Choline levels in the brain peak at different times depending on the form of choline administered and the animal model. Conduct pilot studies to determine the optimal time window for behavioral testing post-administration.
-
Habituation and Handling: Ensure all animals are adequately habituated to the testing room and handled consistently by the same experimenter to minimize stress-induced variability.
-
Environmental Controls: Maintain consistent lighting, noise levels, and temperature in the behavioral testing suite, as these can all impact animal performance.
Quantitative Data on Inconsistent Findings
The following tables summarize quantitative data from different studies, highlighting the variability in outcomes observed with choline supplementation.
Table 1: Inconsistent Effects of Choline Supplementation on Cognitive Performance in Rodents
| Study Reference/Model | Choline Form | Dosage | Behavioral Test | Key Finding |
| Prenatal Supplementation in Rats | Choline Chloride | 5 g/kg of diet | Differential Reinforcement of Low-Rate (DRL) Schedule | Prenatally choline-supplemented female rats emitted more reinforced responses than control females. |
| Prenatal Supplementation in Rats | Choline Chloride | 5 g/kg of diet | DRL Schedule | Prenatally choline-supplemented rats showed a lower modified response efficiency compared to control rats. |
| Adult Rats | This compound | 500 mg/kg/day | Morris Water Maze | Chronic choline administration significantly improved cognitive performance. |
| Healthy Young Human Adults | This compound | 2.0-2.5 g (single dose) | Visuospatial & Verbal Working Memory, Declarative Picture Task | No significant enhancement in memory performance compared to placebo. |
Table 2: Influence of Choline Form and Gut Microbiota on TMAO Levels
| Study Population | Choline Form | Dosage | Key Finding on TMAO Levels |
| Healthy Men | This compound | 600 mg | Yielded three-times greater plasma TMAO AUC compared to phosphatidylcholine and control. |
| Healthy Men | Phosphatidylcholine | 600 mg | No significant difference in TMAO elevation compared to no-choline control. |
| Healthy Mice | Choline Chloride | Gavage | Chronic choline treatment led to 2.8 and 1.6 times higher TMAO production compared to L-carnitine and betaine groups, respectively. |
| Healthy Adults | This compound Supplement | - | Increased TMAO concentrations from baseline. |
| Healthy Adults | Eggs (Phosphatidylcholine) | - | No change in TMAO concentrations. |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage in Mice
-
Materials:
-
This compound powder
-
Sterile, purified water or 0.9% saline
-
Weighing scale
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringes (1 mL)
-
-
Solution Preparation (Example for a 100 mg/kg dose in a 25g mouse with a 10 mL/kg gavage volume):
-
Calculate the required concentration:
-
Dose = 100 mg/kg
-
Gavage volume = 10 mL/kg = 0.01 L/kg
-
Concentration = Dose / Gavage Volume = 100 mg/kg / 0.01 L/kg = 10,000 mg/L = 10 mg/mL
-
-
To prepare 10 mL of a 10 mg/mL solution, weigh out 100 mg of this compound.
-
Add the this compound to a volumetric flask.
-
Add a portion of the vehicle (e.g., 5 mL of sterile water), and dissolve the powder completely using a magnetic stirrer.
-
Once dissolved, bring the final volume to 10 mL with the vehicle.
-
Prepare the solution fresh daily and protect it from light.
-
-
Oral Gavage Procedure:
-
Weigh the mouse to determine the exact volume to be administered (e.g., for a 25g mouse, the volume is 0.25 mL).
-
Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the corner of the mouth to the last rib).
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle. If resistance is met, withdraw and try again.
-
Once the needle is at the predetermined depth, slowly administer the solution.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes post-gavage for any signs of distress.
-
Visualizations
Signaling Pathways
Caption: Major metabolic pathways of dietary choline.
Experimental Workflow
Technical Support Center: Controlling for Dietary Choline Intake in Supplementation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to effectively control for dietary choline intake in supplementation studies.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to control for dietary choline intake in supplementation studies?
A1: Controlling for dietary choline intake is essential for several reasons. Choline is an essential nutrient with significant inter-individual variability in dietary requirements.[1][2] The background diet of study participants can significantly influence their baseline choline status and their response to supplementation. Failure to control for dietary intake can introduce confounding variables, making it difficult to ascertain whether the observed effects are due to the supplement or variations in dietary choline.
Q2: What are the primary methods for controlling dietary choline intake?
A2: The two primary methods for controlling dietary choline intake in research settings are:
-
Providing a controlled diet: This involves supplying all meals and snacks to participants with a known and consistent amount of choline. This can be a choline-sufficient diet to standardize intake or a choline-deficient diet to study the effects of supplementation in a depleted state.[3][4]
-
Assessing habitual dietary intake: This involves using validated dietary assessment tools, such as food frequency questionnaires (FFQs), to estimate participants' usual choline intake. This information can then be used to statistically adjust for dietary choline as a covariate in the analysis.
Q3: What is a choline-deficient diet and when should it be used?
A3: A choline-deficient diet is a specially formulated diet containing very low levels of choline, typically less than 50 mg per day.[3] It is used in clinical research to safely induce a state of choline deficiency in healthy volunteers. This allows researchers to investigate the physiological and metabolic effects of choline depletion and to test the efficacy of choline supplements in repleting choline status.[2][4] Due to the potential for adverse effects, the use of choline-deficient diets should be restricted to a clinical research setting with careful monitoring.[3]
Q4: How can I assess the habitual choline intake of my study participants?
A4: Validated food frequency questionnaires (FFQs) are a common and effective tool for assessing habitual choline intake. These questionnaires contain a list of foods with known choline content, and participants report their frequency of consumption over a specific period. The USDA Database for the Choline Content of Common Foods is a key resource for quantifying choline intake from these questionnaires.
Troubleshooting Guides
Managing Potential Side Effects of a Choline-Deficient Diet
Issue: A participant on a choline-deficient diet develops elevated liver enzymes (ALT and AST).
Solution:
-
Immediate Action: The participant should be immediately switched to a choline-replete diet.[1]
-
Monitoring: Monitor liver function tests closely until they return to the normal range. In a study where healthy men were fed a choline-deficient diet, liver damage, as indicated by elevated serum alanine aminotransferase (ALT) activity, was observed.[4]
-
Reporting: Document the adverse event thoroughly and report it to the principal investigator and the institutional review board (IRB).
Issue: A participant reports muscle pain or weakness.
Solution:
-
Assessment: Assess serum creatine phosphokinase (CPK) levels, as choline deficiency can also lead to muscle damage.[2][5]
-
Intervention: If CPK levels are elevated, discontinue the choline-deficient diet and provide a choline-sufficient diet.
-
Follow-up: Monitor symptoms and CPK levels until they resolve.
Ensuring Dietary Compliance
Issue: You are concerned about participants' adherence to the provided controlled diet.
Solution:
-
Education and Simplification: Clearly educate participants on the importance of dietary adherence for the study's validity. Keep the dietary instructions as simple and clear as possible.[6][7][8]
-
Regular Check-ins and Support: Maintain regular contact with participants to address any challenges they may be facing. Providing practical tips and encouragement can improve compliance.[8]
-
Self-Monitoring: Encourage participants to keep a food diary to track their intake. This can enhance their awareness and adherence.[8]
-
Biomarker Monitoring: In some cases, monitoring plasma choline levels can provide an objective measure of compliance, although it's important to remember that these levels are homeostatically regulated.[9]
Data Presentation
The following table summarizes the quantitative effects of controlled choline diets on key biomarkers from human clinical trials.
| Biomarker | Dietary Intervention | Duration | Effect Size | Reference |
| Plasma Free Choline | Choline-deficient diet (<50 mg/day) | 3 weeks | Decreased | [4] |
| Choline supplementation (2g/day) in TPN patients | 24 weeks | Increased | [10] | |
| Graded choline intake (300, 550, 1100, 2200 mg/d) | Not specified | Dose-dependent increase | [11] | |
| Serum Alanine Aminotransferase (ALT) | Choline-deficient diet (<50 mg/day) | 3 weeks | Significantly increased | [4] |
| Choline supplementation (2g/day) in TPN patients | 6-24 weeks | Significantly decreased | [10] | |
| Hepatic Steatosis (Fatty Liver) | Choline-deficient diet in TPN patients | Not specified | Development of steatosis | [2][10] |
| Choline supplementation (2g/day) in TPN patients | 4-24 weeks | Reversal of steatosis | [10] |
Experimental Protocols
Protocol for a Choline-Deficient Diet in a Clinical Research Setting
This protocol is a general guideline and should be adapted and approved by an Institutional Review Board (IRB) before implementation.
1. Diet Composition:
-
The diet should be designed to provide less than 50 mg of choline per 70 kg of body weight per day.[3]
-
All other essential nutrients should meet the recommended daily allowances.
-
The diet is typically composed of purified ingredients, such as amino acid mixtures, sucrose, cornstarch, and vegetable oil, to precisely control nutrient content.
-
A detailed recipe for a soy-protein-based beverage used in choline-defined diets has been described, with adjustments in fat content to maintain caloric goals.[3]
2. Participant Monitoring:
-
Participants should be housed in a clinical research center for the duration of the diet to ensure strict adherence.[4]
-
Baseline and regular monitoring of liver function tests (ALT, AST) and creatine phosphokinase (CPK) is mandatory.[2][4][10]
-
Plasma choline and its metabolites should be measured at baseline and at regular intervals.
3. Repletion Phase:
-
Following the depletion phase, participants should be gradually repleted with choline. One study described a repletion phase with graded increases in choline intake (e.g., 25%, 50%, 75%, and 100% of the Adequate Intake) for 10 days at each level until organ dysfunction resolves.[12]
Mandatory Visualizations
Choline Metabolism Signaling Pathway
References
- 1. Choline | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. ovosbrasil.com.br [ovosbrasil.com.br]
- 3. monell.org [monell.org]
- 4. Choline: Human Requirements and Effects on Human Performance - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Choline: Dietary Requirements and Role in Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient compliance to dietary recommendations: tips and tricks to improve compliance rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. theptdc.com [theptdc.com]
- 8. Improving Your Client’s Dietary Adherence, According to Science [blog.thatcleanlife.com]
- 9. Low plasma free choline is prevalent in patients receiving long term parenteral nutrition and is associated with hepatic aminotransferase abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Choline deficiency causes reversible hepatic abnormalities in patients receiving parenteral nutrition: proof of a human choline requirement: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adequate Intake levels of choline are sufficient for preventing elevations in serum markers of liver dysfunction in Mexican American men but are not optimal for minimizing plasma total homocysteine increases after a methionine load - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Choline Bitartrate Delivery in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the delivery methods for choline bitartrate in preclinical research. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate informed decisions and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for administering this compound in preclinical research?
A1: The most common delivery methods for this compound in preclinical research include dietary supplementation, oral gavage, and parenteral injections (subcutaneous or intraperitoneal). The choice of method depends on the research objectives, the desired dosing regimen (acute vs. chronic), and the specific animal model.
Q2: How do I choose the optimal delivery method for my study?
A2: The selection of a delivery method should be based on several factors:
-
Study Duration: For long-term studies, dietary supplementation is often preferred for its non-invasive nature.[1] For acute or short-term dosing, oral gavage or injections are more suitable.
-
Dosing Accuracy: Oral gavage and injections offer precise dose administration, which is critical for pharmacokinetic and dose-response studies.[2]
-
Bioavailability: The route of administration can influence the bioavailability of choline. While oral forms are readily absorbed, parenteral routes bypass first-pass metabolism, potentially leading to higher bioavailability.
-
Animal Welfare: Minimizing stress to the animals is crucial. Dietary supplementation is the least stressful method, while injections and gavage require proper handling and technique to minimize discomfort.[3][4]
Q3: Are there different forms of this compound I should be aware of?
A3: Yes, it is critical to use the natural L-(+)-tartaric acid isomer of this compound. The synthetic DL-tartaric acid mixture (racemic form) has been associated with the formation of urolithiasis (kidney stones) in rats.[5]
Q4: What is the recommended vehicle for preparing this compound solutions for injection?
A4: this compound is freely soluble in water.[6] For injections, sterile saline (0.9% sodium chloride) is a commonly used and appropriate vehicle. For oral gavage, this compound can be dissolved in sterile water.
Q5: How does this compound administration impact the gut microbiota?
A5: Choline can be metabolized by the gut microbiota to produce trimethylamine (TMA), which is then converted in the liver to trimethylamine-N-oxide (TMAO).[7][8][9][10] Elevated TMAO levels have been linked to an increased risk of cardiovascular disease in some studies.[7] The form of choline administered can influence TMAO production, with some studies suggesting that this compound may lead to higher TMAO levels compared to phosphatidylcholine.[8][10][11][12]
Troubleshooting Guides
Dietary Supplementation
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent food intake | Poor palatability of the supplemented diet. | - Gradually introduce the supplemented diet to allow for acclimatization.- Ensure the this compound is thoroughly and evenly mixed into the feed to prevent taste aversion.- Monitor food consumption daily to ensure adequate dosing. |
| Urolithiasis (Kidney Stones) | Use of racemic (DL) this compound. | - Immediately discontinue the use of the current this compound supply. - Verify with the supplier that the product is the natural L-(+)-tartaric acid isomer.[5]- Monitor animals for signs of urinary distress. |
| Variable plasma choline levels | Differences in individual food consumption patterns. | - House animals individually to accurately measure food intake per animal.- Consider a different delivery method, such as oral gavage, for more precise dosing if required by the study design. |
Oral Gavage
| Issue | Possible Cause | Troubleshooting Steps |
| Animal distress or injury during gavage | Improper restraint or gavage technique. | - Ensure proper training in animal handling and oral gavage techniques.[3]- Use appropriately sized and flexible gavage needles.- Pre-coating the gavage needle with a sucrose solution may help pacify the animal and ease administration.[3] |
| Aspiration of the solution | Accidental administration into the trachea. | - Immediately stop the procedure. - Monitor the animal for respiratory distress.- Ensure the gavage needle is inserted along the roof of the mouth and gently advanced into the esophagus. |
| Regurgitation of the administered dose | Exceeding the maximum recommended gavage volume. | - Adhere to institutional guidelines for maximum oral gavage volumes based on the animal's weight.[13]- Administer the solution slowly and steadily. |
| Esophageal irritation | High concentration or improper pH of the solution. | - Ensure the this compound solution is at a physiological pH (around 7.0-7.4).[14]- Do not exceed the solubility limit of this compound in the vehicle. |
Parenteral Injections (Subcutaneous & Intraperitoneal)
| Issue | Possible Cause | Troubleshooting Steps |
| Leakage from the injection site | Improper injection technique or excessive volume. | - Ensure the needle is fully inserted into the subcutaneous space or peritoneal cavity before injecting.- Adhere to recommended maximum injection volumes for the specific site and animal size.[15][16]- Apply gentle pressure to the injection site after withdrawing the needle.[17] |
| Skin irritation or inflammation | Non-sterile solution or repeated injections at the same site. | - Prepare this compound solutions under sterile conditions using sterile saline.- Use a new sterile needle and syringe for each animal.[4][15]- Rotate injection sites if multiple injections are required.[18] |
| Inadvertent injection into an organ (IP) | Incorrect needle placement. | - Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.[16][19]- Angle the needle at approximately 30-45 degrees.[16][19]- Aspirate before injecting to ensure a blood vessel or organ has not been punctured.[15] |
| Variable absorption (SC) | Dehydration or poor peripheral circulation. | - Ensure animals are adequately hydrated.- Gently massage the injection site to aid dispersion of the solution. |
Data Presentation
Table 1: Comparison of this compound Delivery Methods in Preclinical Research
| Parameter | Dietary Supplementation | Oral Gavage | Parenteral Injection (SC/IP) |
| Dosing Regimen | Chronic | Acute or Chronic | Acute or Chronic |
| Dosing Precision | Low to Moderate | High | High |
| Invasiveness/Stress | Low | Moderate to High | Moderate |
| Bioavailability | Subject to first-pass metabolism | Subject to first-pass metabolism | Bypasses first-pass metabolism |
| Labor Intensity | Low | High | Moderate |
| Key Advantage | Non-invasive, suitable for long-term studies.[1] | Precise dosing for pharmacokinetic studies.[2] | Rapid systemic availability. |
| Key Disadvantage | Inaccurate dosing for individual animals. | Stressful for animals, requires skilled technicians.[3] | Potential for injection site reactions. |
Table 2: Recommended Dosages of this compound in Rodent Studies
| Species | Delivery Method | Dosage Range | Study Focus | Reference |
| Rat | Oral Gavage | 100 - 800 mg/kg/day | Neuroprotection after ischemia | [20] |
| Rat | Dietary Supplementation | 1% of diet | TMAO production | [21] |
| Rat | Dietary Supplementation | 2% of diet | Traumatic brain injury | [22] |
| Mouse | Subcutaneous Injection | 100 mg/kg/day | Hypoxia-ischemia | [23] |
| Mouse | Oral Gavage | 160 mg/kg | Pharmacokinetics | [2] |
Note: Dosages should be optimized based on the specific research question and animal model.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage in Rats
Materials:
-
This compound (L-(+)-tartaric acid form)
-
Sterile distilled water
-
Appropriately sized, sterile oral gavage needles (flexible tip recommended)
-
Sterile syringes
-
Analytical balance and weigh boats
-
Vortex mixer
Procedure:
-
Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Weigh the this compound accurately.
-
Dissolve the this compound in a known volume of sterile distilled water. This compound is freely soluble in water.[6]
-
Vortex the solution until the this compound is completely dissolved.
-
-
Animal Handling and Gavage:
-
Gently restrain the rat, ensuring a firm but not restrictive grip.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
With the animal's head tilted slightly upwards, gently insert the gavage needle into the esophagus. Do not force the needle.
-
Administer the solution slowly and steadily.
-
Carefully withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Preparation and Administration of this compound via Subcutaneous Injection in Mice
Materials:
-
This compound (L-(+)-tartaric acid form)
-
Sterile saline (0.9% NaCl)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)[24]
-
70% ethanol or other skin disinfectant
-
Analytical balance and weigh boats
-
Vortex mixer
Procedure:
-
Solution Preparation:
-
Under sterile conditions, calculate and weigh the required amount of this compound.
-
Dissolve the this compound in a known volume of sterile saline.
-
Vortex until fully dissolved and draw the solution into sterile syringes.
-
-
Injection Procedure:
-
Restrain the mouse securely.
-
Wipe the injection site (typically the loose skin over the back or flank) with 70% ethanol.
-
Gently lift a fold of skin to create a "tent".
-
Insert the sterile needle, bevel up, into the base of the tented skin, parallel to the body.[15][18]
-
Aspirate briefly to ensure a blood vessel has not been entered.[15]
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the site if needed.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Visualizations
Caption: Decision tree for selecting a this compound delivery method.
Caption: Key metabolic pathways of choline.
References
- 1. Chronic dietary choline supplementation modulates attentional change in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative disposition of dimethylaminoethanol and choline in rats and mice following oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchanimaltraining.com [researchanimaltraining.com]
- 5. researchgate.net [researchgate.net]
- 6. Choline supplements: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Choline supplements: An update [frontiersin.org]
- 8. "Effect of Choline Forms and Gut Microbiota Composition on Trimethylami" by Clara E. Cho, Niklas D. J. Aardema et al. [digitalcommons.usu.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. oaepublish.com [oaepublish.com]
- 12. Plasma Kinetics of Choline and Choline Metabolites After A Single Dose of SuperbaBoostTM Krill Oil or this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. research.vt.edu [research.vt.edu]
- 18. mcgill.ca [mcgill.ca]
- 19. uac.arizona.edu [uac.arizona.edu]
- 20. magistralbr.caldic.com [magistralbr.caldic.com]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. Choline Improves Neonatal Hypoxia-Ischemia Induced Changes in Male but Not Female Rats [mdpi.com]
- 24. animalcare.ubc.ca [animalcare.ubc.ca]
Potential for choline bitartrate to elevate TMAO levels in research subjects
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the impact of choline bitartrate on trimethylamine-N-oxide (TMAO) levels.
Frequently Asked Questions (FAQs)
Q1: What is the established relationship between this compound supplementation and plasma TMAO levels?
A1: Supplementation with this compound has been shown to significantly increase plasma and urinary TMAO levels.[1][2][3][4][5][6][7] This is in contrast to other forms of choline, such as phosphatidylcholine (the primary form found in foods like eggs), which do not appear to significantly elevate TMAO levels.[1][3][5][8]
Q2: What is the mechanism behind this compound elevating TMAO levels?
A2: Choline from this compound is metabolized by certain gut bacteria into trimethylamine (TMA).[2][9] TMA is then absorbed into the bloodstream and transported to the liver, where the enzyme flavin-containing monooxygenase 3 (FMO3) oxidizes it into TMAO.[1][9]
Q3: How does the gut microbiome influence the conversion of this compound to TMAO?
A3: The composition of an individual's gut microbiota is a critical factor in determining the extent of TMAO production from choline.[1][4][7] Individuals with a higher abundance of specific bacterial lineages, such as Clostridium from the Ruminococcaceae and Lachnospiraceae families, are often "high-TMAO producers".[1][4][6][7] The ratio of Firmicutes to Bacteroidetes in the gut has also been associated with higher TMAO responses.[1][10]
Q4: What is the typical dose of this compound used in studies that have observed an increase in TMAO?
A4: Studies have reported significant increases in TMAO with daily doses of this compound ranging from approximately 450 mg to 1000 mg of choline.[2][11] For instance, a dose of 500 mg of this compound twice a day (providing about 450 mg of choline daily) resulted in a more than 10-fold increase in plasma TMAO levels after one month.[2][11]
Q5: Are there any known interventions that can mitigate the increase in TMAO from this compound?
A5: One study noted that low-dose aspirin (81 mg/day) attenuated the increase in both plasma TMAO levels and platelet aggregation associated with this compound supplementation.[2][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in baseline TMAO levels across subjects. | - Lack of dietary control prior to the study. Consumption of TMAO-rich foods (e.g., fish, seafood) or precursors (e.g., red meat, eggs) can influence baseline levels.[12] - Individual differences in gut microbiota composition.[1][4][7] - Variations in renal function, which affects TMAO excretion. | - Implement a washout period with a standardized diet low in choline and L-carnitine for several days before baseline measurements.[12] - Advise subjects to avoid fish and seafood for at least 24 hours prior to sample collection.[12] - Characterize the baseline gut microbiome of subjects to identify potential "high" or "low" TMAO producers.[1][4][6][7] - Screen participants for normal renal function.[3][5] |
| Inconsistent or lower-than-expected TMAO response to this compound. | - Concurrent use of antibiotics, which can alter the gut microbiota composition.[12] - Individual is a "low-TMAO producer" due to their gut microbiome.[1][4][6][7][13] - Issues with supplement adherence or bioavailability. | - Exclude subjects who have recently used antibiotics.[12] - Stratify subjects based on their baseline TMAO production capacity or gut microbiome profile.[6][13] - Monitor supplement adherence through pill counts or other methods. |
| Sample degradation leading to inaccurate TMAO measurements. | - Improper sample handling and storage. | - Process blood samples promptly to separate plasma or serum. - Store plasma, serum, and urine samples at -80°C for long-term stability.[14] - Avoid repeated freeze-thaw cycles of samples.[14] |
| Analytical issues in TMAO quantification. | - Matrix effects from other components in the biological sample.[15] - Improper calibration or lack of an appropriate internal standard for mass spectrometry.[14][16] | - Utilize stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification.[14] - Employ an internal standard, such as d9-TMAO, to correct for matrix effects and variations in instrument response.[14] - Perform spike and recovery experiments to assess assay accuracy.[14][15] |
Data Presentation
Table 1: Effect of this compound vs. Phosphatidylcholine on Plasma TMAO Levels
| Study | Choline Form | Dosage | Duration | Key Finding |
| Zhu et al. (2017) | This compound | ~450 mg choline/day | 2 months | >10-fold increase in plasma TMAO.[2][11] |
| Miller et al. (2020) | This compound | 600 mg choline (single meal) | 6 hours | 3-times greater plasma TMAO Area Under the Curve (AUC) compared to control.[1][4][6][7] |
| Miller et al. (2020) | Phosphatidylcholine | 600 mg choline (single meal) | 6 hours | No significant difference in TMAO increase compared to no-choline control.[1][4][6][7] |
| Wilcox et al. (2021) | This compound | Not specified | 4 weeks | Significant increase in plasma TMAO levels.[3][5] |
| Wilcox et al. (2021) | Phosphatidylcholine | Not specified | 4 weeks | No significant increase in plasma TMAO levels.[3][5] |
Table 2: Baseline and Post-Supplementation Plasma TMAO Levels (µM)
| Study | Group | Baseline (Mean) | 1 Month (Mean) | 2 Months (Mean) |
| Zhu et al. (2017) | Vegans/Vegetarians | 2.6 | 27 | 29 |
| Zhu et al. (2017) | Omnivores | 2.5 | 36 | 27 |
Data from a study providing ~450 mg choline/day via this compound supplements.[2]
Experimental Protocols
1. Protocol for this compound Supplementation Study
-
Subject Recruitment: Recruit healthy volunteers with normal renal function.[3][5] Screen for factors that could influence TMAO levels, such as recent antibiotic use or a diet rich in fish.[12]
-
Washout Period: Institute a 1-2 week washout period where subjects consume a controlled diet low in choline and other TMAO precursors.
-
Baseline Sampling: Collect fasting blood and urine samples at the beginning of the study.
-
Intervention: Administer a standardized daily dose of this compound (e.g., 500 mg twice daily).[2][11]
-
Follow-up Sampling: Collect fasting blood and urine samples at specified intervals (e.g., 1 and 2 months) to measure changes in TMAO levels.[2][11]
-
Sample Processing and Storage: Process blood to obtain plasma or serum. Aliquot and store all samples at -80°C until analysis.[14]
2. Protocol for TMAO Quantification by LC-MS/MS
-
Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
To 20 µL of sample, add 80 µL of a methanol solution containing a known concentration of an internal standard (e.g., 10 µM d9-TMAO).[14]
-
Vortex for 1 minute to precipitate proteins.[14]
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.[14]
-
Transfer the supernatant to an autosampler vial for analysis.[14]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate TMAO and the internal standard using a suitable chromatography column and gradient.
-
Detect and quantify TMAO and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Determine the peak areas for TMAO and the internal standard.
-
Calculate the ratio of the TMAO peak area to the internal standard peak area.
-
Quantify the TMAO concentration by comparing this ratio to a standard curve generated with known concentrations of TMAO.[14]
-
Visualizations
Caption: Metabolic pathway of this compound to TMAO.
References
- 1. Effect of Choline Forms and Gut Microbiota Composition on Trimethylamine-N-Oxide Response in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. Dietary Choline Supplements, but Not Eggs, Raise Fasting TMAO Levels in Participants with Normal Renal Function: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Choline Forms and Gut Microbiota Composition on Trimethylamine- N-Oxide Response in Healthy Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary Choline Supplements, but Not Eggs, Raise Fasting TMAO Levels in Participants with Normal Renal Function: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. incredibleegg.org [incredibleegg.org]
- 9. The Importance of Gut Microbiota on Choline Metabolism in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microbiota Effect on Trimethylamine N-Oxide Production: From Cancer to Fitness—A Practical Preventing Recommendation and Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. clevelandheartlab.com [clevelandheartlab.com]
- 13. Effect of Choline Forms and Gut Microbiota Composition on Trimethylamine-N-Oxide Response in Healthy Men [mdpi.com]
- 14. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive Guide to TMAO Analysis: Methods & Quality Control [metabolomics.creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Choline Bitartrate Protocols for Neurodevelopmental Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing choline bitartrate in neurodevelopmental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in neurodevelopmental studies?
A1: this compound is a salt form of choline, an essential nutrient vital for numerous physiological functions.[1][2] It is frequently used in research due to its stability, high bioavailability, and its role as a precursor to acetylcholine, a key neurotransmitter involved in memory, learning, and overall brain development.[1][2][3] Studies suggest that choline supplementation, particularly during critical neurodevelopmental periods, may offer protection against neurodevelopmental disorders and improve cognitive outcomes.[3][4][5][6]
Q2: How should I prepare a this compound solution for my experiments?
A2: this compound is freely soluble in water.[7] To prepare a stock solution, dissolve the desired amount of this compound powder in sterile, purified water (e.g., Milli-Q or equivalent) or a suitable buffer like PBS.[2] For cell culture experiments, the final solution should be filter-sterilized through a 0.22 µm filter before being added to the culture medium. It's recommended to prepare fresh solutions for each experiment to ensure stability and prevent contamination.[2]
Q3: What are the recommended storage conditions for this compound powder and solutions?
A3: this compound powder is hygroscopic, meaning it readily absorbs moisture from the air.[7][8] Therefore, it should be stored in a tightly sealed container in a cool, dry place, protected from direct sunlight.[8][9] Stock solutions should be stored at 2-8°C for short-term use. For long-term storage, it is advisable to aliquot the solution and store it at -20°C or below to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: Are there different forms of choline? Is this compound the best choice?
A4: Yes, other forms of choline supplements include choline chloride, citicoline, and phosphatidylcholine. This compound is often chosen for research due to its cost-effectiveness and high bioavailability of the choline cation.[1] While different forms have been used in studies, a direct comparison of four common choline supplements, including this compound, showed no significant difference in the resulting plasma choline concentrations.[10] The best choice may depend on the specific experimental design and goals.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Variability in Experimental Results | Inconsistent solution preparation. Degradation of this compound. Biological variability in animal models. | Ensure precise and consistent weighing and dissolving of this compound for each experiment. Prepare fresh solutions for each use or store aliquots at -20°C or below to prevent degradation.[2] Use age- and weight-matched animals and ensure consistent environmental conditions. |
| Low Cell Viability in Culture | Incorrect concentration of this compound. Contamination of the stock solution. pH shift in the culture medium. | Perform a dose-response study to determine the optimal, non-toxic concentration for your specific cell line. Always filter-sterilize the this compound solution before adding it to the cell culture medium. Measure the pH of the medium after adding the this compound solution and adjust if necessary. The pH of a 1 in 10 solution should be between 3.0 and 4.0.[7][11] |
| Precipitate Formation in Solution | Low solubility in the chosen solvent. Solution is too concentrated. Interaction with other components in the medium. | This compound is freely soluble in water.[7] If using a different solvent, check its solubility. Prepare a less concentrated stock solution and adjust the volume added to your experiment accordingly. Prepare the final solution in the same base medium used for the experiment to check for compatibility. |
| Unexpected Animal Behavior (e.g., hyperactivity) | High dosage of this compound. Individual animal sensitivity. | Review the dosage based on established literature. High doses can lead to side effects.[12][13] Reduce the dosage and monitor the animals closely for any adverse reactions. If side effects persist, consider an alternative form of choline. |
| Difficulty Detecting Effects on Neurodevelopment | Insufficient duration of supplementation. Timing of supplementation is outside the critical neurodevelopmental window. Insensitive outcome measures. | Neurodevelopmental changes can take time. Ensure the supplementation period is adequate based on the model system and developmental stage being studied.[14] Research indicates that the perinatal period is a critical window for choline's effects on brain development.[4][5] Utilize a battery of sensitive and specific behavioral and molecular assays to assess neurodevelopmental outcomes. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM)
Materials:
-
This compound powder (MW: 253.25 g/mol )[9]
-
Sterile, purified water (e.g., Milli-Q) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm syringe filter
-
Sterile syringes
Procedure:
-
Weigh out 2.5325 g of this compound powder.
-
Transfer the powder to a 100 mL sterile volumetric flask.
-
Add approximately 80 mL of sterile water or PBS and dissolve the powder completely by gentle swirling or vortexing.
-
Bring the final volume to 100 mL with sterile water or PBS.
-
For cell culture applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller, sterile tubes for single use to avoid repeated freeze-thaw cycles.
-
Label the aliquots with the name of the solution, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage or at 4°C for short-term use (up to one week).
Protocol 2: High-Affinity Choline Uptake (HACU) Assay
This protocol is adapted from established methods for measuring choline uptake in neuronal cultures or synaptosomes.[15][16]
Materials:
-
Neuronal cell culture or prepared synaptosomes
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-Choline chloride
-
Non-radiolabeled choline chloride
-
Hemicholinium-3 (HC-3) for determining non-specific uptake
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell/Synaptosome Preparation: Plate neuronal cells at a suitable density and allow them to differentiate. If using synaptosomes, prepare them from brain tissue according to standard protocols.[15]
-
Pre-incubation: Wash the cells/synaptosomes with KRH buffer. Pre-incubate them in KRH buffer for 10-15 minutes at 37°C. For determining non-specific uptake, add a maximally effective concentration of HC-3 to a subset of samples.[15]
-
Initiate Uptake: Start the uptake by adding KRH buffer containing a known concentration of [³H]-choline chloride (and non-radiolabeled choline to achieve the desired final concentration).
-
Incubation: Incubate for a short period (e.g., 2-10 minutes) at 37°C. The optimal time should be determined empirically to be within the linear range of uptake.
-
Terminate Uptake: Stop the reaction by rapidly washing the cells/synaptosomes with ice-cold KRH buffer.
-
Lysis and Scintillation Counting: Lyse the cells/synaptosomes and transfer the lysate to scintillation vials containing scintillation fluid.
-
Quantification: Measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the specific high-affinity choline uptake by subtracting the non-specific uptake (in the presence of HC-3) from the total uptake (in the absence of HC-3).[15]
Mandatory Visualizations
Caption: General experimental workflow for studying the effects of this compound.
Caption: Simplified signaling pathways of choline in neurodevelopment.
References
- 1. This compound | 87-67-2 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Role of Choline in Neurodevelopmental Disorders—A Narrative Review Focusing on ASC, ADHD and Dyslexia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Choline, Neurological Development and Brain Function: A Systematic Review Focusing on the First 1000 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Choline, Neurological Development and Brain Function: A Systematic Review Focusing on the First 1000 Days [mdpi.com]
- 7. This compound Manufacturers, with SDS [mubychem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. This compound Coated, China Reliable this compound Coated Manufacturer and Supplier - Pengbo Biotechnology [choline-betaine.com]
- 10. Choline supplements: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound [drugfuture.com]
- 12. Choline | VCA Animal Hospitals [vcahospitals.com]
- 13. Choline: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 14. Long-term follow-up of a randomized controlled trial of choline for neurodevelopment in fetal alcohol spectrum disorder: corpus callosum white matter microstructure and neurocognitive outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nonoisotopic Assay for the Presynaptic Choline Transporter Reveals Capacity for Allosteric Modulation of Choline Uptake - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Translating Choline Bitartrate Research from Animal Models to Humans
Welcome to the technical support center for researchers, scientists, and drug development professionals working with choline bitartrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when translating findings from animal studies to human applications.
Frequently Asked Questions (FAQs)
Q1: Why do the cognitive-enhancing effects of this compound observed in rodent models often fail to translate to acute human studies?
A1: The discrepancy in cognitive effects between rodent and human studies is a significant challenge. In rodents, particularly in models of cognitive impairment or during developmental stages, choline supplementation has shown promise in improving memory and learning.[1][2][3] However, acute studies in healthy young humans have often failed to replicate these cognitive enhancements.[1] Several factors contribute to this translational gap:
-
Baseline Choline Levels: Animal studies often use diets with controlled, and sometimes deficient, levels of choline to demonstrate a significant effect of supplementation. In contrast, human participants typically have a varied dietary intake, potentially masking the effects of acute supplementation.
-
Duration of Supplementation: Many animal studies involve chronic or lifelong choline supplementation, leading to long-term neurodevelopmental or neuroprotective effects.[2][4] Acute, single-dose studies in humans may not be sufficient to induce similar changes.
-
Cognitive Load and Task Complexity: The cognitive tasks used in animal studies (e.g., Morris water maze, novel object recognition) may not have direct equivalents in human cognitive testing. The complexity and nature of cognitive assessments differ significantly between species.
-
Species-Specific Metabolism and Pharmacokinetics: As detailed in the tables below, there are differences in how rodents and humans absorb, distribute, metabolize, and excrete this compound, which can influence its bioavailability and central nervous system effects.
Q2: What are the key differences in this compound pharmacokinetics between rodents and humans that I should consider in my experimental design?
A2: Understanding the pharmacokinetic differences is crucial for dose selection and timing of assessments. While comprehensive comparative data with identical oral gavage of this compound is limited, available studies with different choline forms and administration routes highlight key distinctions.
-
Absorption and Peak Concentration (Tmax): In rats, orally administered choline generally reaches peak plasma concentrations relatively quickly. In humans, the Tmax for this compound can be influenced by the formulation and co-ingested nutrients.[5]
-
Metabolism and Bioavailability (AUC): The overall exposure to choline, as measured by the Area Under the Curve (AUC), can vary. While one human study showed no significant difference in AUC between different choline supplements, including this compound, another study suggested that choline from egg phospholipids is more efficiently absorbed than this compound.[6][7] Species-specific differences in gut microbiota and liver enzyme activity also play a role in choline metabolism.[8]
Q3: How does this compound supplementation affect Trimethylamine N-oxide (TMAO) levels in animals versus humans, and what are the implications?
A3: this compound is known to be a precursor to the gut microbiota-dependent metabolite Trimethylamine N-oxide (TMAO), which has been linked to an increased risk of cardiovascular disease.
-
TMAO Production: Both animal and human studies consistently show that supplementation with this compound significantly increases plasma and urine TMAO levels.[9][10][11][12] This is in contrast to other forms of choline, such as phosphatidylcholine from food sources like eggs, which do not appear to raise TMAO levels to the same extent.[12]
-
Species and Individual Variability: The composition of the gut microbiome is a critical factor in TMAO production and can vary significantly between species and even among individuals of the same species.[13] This variability can lead to different TMAO responses to the same dose of this compound, complicating the translation of findings related to TMAO-associated risks.
Troubleshooting Guides
Issue 1: Inconsistent or highly variable results in cognitive behavioral assays in rodents supplemented with this compound.
| Potential Cause | Troubleshooting Steps |
| Dietary Control | Ensure a standardized and controlled diet for all animal groups. The baseline choline content of the chow can significantly impact the outcomes. Consider using a choline-deficient diet in a control group to establish a clear baseline. |
| Administration Method | Oral gavage ensures precise dosing but can be stressful for the animals, potentially affecting behavioral tests. Administration in drinking water or food is less stressful but may lead to variability in intake. Choose a method and remain consistent. For oral gavage, ensure all technicians are properly trained to minimize stress and injury. |
| Timing of Behavioral Testing | The timing of cognitive testing relative to this compound administration is critical. Consider the Tmax of choline in your animal model to ensure testing occurs when plasma and brain choline levels are expected to be elevated. |
| Animal Handling and Habituation | Insufficient habituation to the testing environment and handling can lead to stress-induced behavioral changes that confound the results. Implement a thorough habituation protocol before starting any behavioral experiments. |
| Sex Differences | Choline metabolism and its effects on the brain can be sex-dependent. Analyze and report data for male and female animals separately. |
Issue 2: Difficulty in determining the appropriate human equivalent dose (HED) from animal study data.
| Potential Cause | Troubleshooting Steps |
| Direct mg/kg Conversion | Do not use a direct mg/kg conversion from rodents to humans. This method does not account for the significant differences in body surface area and metabolic rate between species. |
| Allometric Scaling | Utilize allometric scaling based on body surface area to calculate the HED. The following formula is a commonly used starting point: HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km) , where Km is a conversion factor. |
| Pharmacokinetic Data | Whenever possible, use pharmacokinetic data (AUC) from both species to inform dose selection. This approach provides a more accurate estimation of equivalent exposure. |
| Safety Factors | Always apply a safety factor when determining the first-in-human dose, even after allometric scaling. The magnitude of the safety factor depends on the novelty of the compound, the severity of any observed toxicity in animals, and the therapeutic indication. |
Data Presentation
Table 1: Comparative Pharmacokinetics of this compound in Humans
| Parameter | This compound | Phosphatidylcholine (from Krill Oil) | Reference |
| Cmax (μmol/L) | Comparable to Phosphatidylcholine | Comparable to this compound | [5] |
| Tmax (h) | Significantly shorter | Significantly longer | [5] |
| AUC0–24h (μmol/L*h) | Comparable to Phosphatidylcholine | Comparable to this compound | [5] |
Table 2: Comparative Plasma TMAO Response to this compound in Humans and Mice
| Species | Intervention | Plasma TMAO Fold Increase (vs. Control) | Reference |
| Human | This compound Supplement | ~3-fold (AUC) | [11] |
| Mouse (ApoE-/-) | High-Choline Diet | ~8.9-fold | [9] |
| Mouse (Ldlr-/-) | High-Choline Diet | ~2.9-fold | [9] |
Note: The studies used different forms of choline administration (supplement vs. diet) and different baseline conditions, so direct comparison should be made with caution. However, it highlights the significant increase in TMAO with this compound in both species.
Experimental Protocols
1. Oral Gavage of this compound in Rats
This protocol is a standard method for the precise oral administration of this compound solution to rats.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water or saline)
-
Appropriately sized gavage needle (flexible or stainless steel with a ball tip)
-
Syringe
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the concentration of the solution.
-
Dissolve the this compound powder in the vehicle. Ensure it is fully dissolved.
-
-
Animal Preparation:
-
Weigh the rat to determine the precise volume of the solution to be administered. The maximum recommended gavage volume for rats is typically 10 ml/kg.
-
Gently restrain the rat. For a one-person procedure, hold the rat in one hand, securing the head and neck to prevent movement.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The rat should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. If resistance is met, do not force it. Withdraw and re-attempt.
-
-
Administration:
-
Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the solution.
-
Administer the solution at a steady pace to avoid regurgitation.
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
-
2. Novel Object Recognition (NOR) Test in Mice
The NOR test is a widely used behavioral assay to assess recognition memory in rodents.
Materials:
-
Open field arena (e.g., a 40 cm x 40 cm x 40 cm box)
-
Two identical objects (familiar objects)
-
One novel object (different in shape, color, and texture from the familiar objects)
-
Video recording and tracking software
Procedure:
-
Habituation (Day 1):
-
Place each mouse individually into the empty open field arena and allow it to explore freely for 5-10 minutes. This reduces anxiety and novelty-induced exploratory behavior on the testing day.
-
-
Training/Familiarization Phase (Day 2):
-
Place the two identical familiar objects in the arena.
-
Place the mouse in the center of the arena, equidistant from both objects, and allow it to explore for a set period (e.g., 5-10 minutes).
-
Record the time the mouse spends actively exploring each object (sniffing, touching with the nose).
-
-
Retention Interval:
-
Return the mouse to its home cage for a specific retention interval (e.g., 1 hour to 24 hours).
-
-
Testing Phase (Day 2):
-
Replace one of the familiar objects with the novel object. The position of the remaining familiar object and the novel object should be counterbalanced across animals.
-
Place the mouse back into the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects) .
-
A positive DI indicates that the mouse remembers the familiar object and spends more time exploring the novel one.
-
Mandatory Visualizations
Caption: Acetylcholine Signaling Pathway.
Caption: Experimental Workflow for the Novel Object Recognition (NOR) Test.
References
- 1. No Acute Effects of this compound Food Supplements on Memory in Healthy, Young, Human Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The relation of dietary choline to cognitive performance and white-matter hyperintensity in the Framingham Offspring Cohort12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Review of the Dietary Choline Impact on Cognition from a Psychobiological Approach: Insights from Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Choline supplements: An update [frontiersin.org]
- 5. Plasma Kinetics of Choline and Choline Metabolites After A Single Dose of SuperbaBoostTM Krill Oil or this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential metabolism of choline supplements in adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C9H19NO7 | CID 6900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Plasma levels of trimethylamine-N-oxide can be increased with ‘healthy’ and ‘unhealthy’ diets and do not correlate with the extent of atherosclerosis but with plaque instability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Differential metabolism of choline supplements in adult volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative genome-wide association studies in mice and humans for trimethylamine N-oxide, a proatherogenic metabolite of choline and L-carnitine. [escholarship.org]
Adjusting choline bitartrate dosage based on subject body mass index
Technical Support Center: Choline Bitartrate Dosage Adjustment
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding the adjustment of this compound dosage based on subject body mass index (BMI) for experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Is there an established protocol for adjusting this compound dosage based on a subject's BMI?
A1: Currently, there are no universally established guidelines from regulatory agencies for adjusting this compound dosage based on BMI in clinical or research settings. Most studies with adult human subjects utilize a fixed-dose approach. However, principles of pharmacokinetics suggest that for water-soluble compounds like this compound, dosage adjustments based on body composition may be theoretically appropriate to ensure comparable systemic exposure across individuals with varying amounts of adipose tissue.
Q2: Why is it important to consider BMI when determining this compound dosage in a research setting?
A2: Body Mass Index (BMI) is an indicator of body fatness. This compound is a water-soluble compound. In individuals with a higher BMI, a larger proportion of their total body weight (TBW) is adipose tissue, which has lower water content compared to lean tissue. The volume of distribution for water-soluble drugs does not significantly increase with excess adipose tissue.[1][2][3] Therefore, dosing based on TBW in obese individuals could potentially lead to higher plasma concentrations and an increased risk of side effects compared to individuals with a lower BMI receiving the same mg/kg dose. Adjusting the dose based on a metric that better reflects lean body mass, such as Ideal Body Weight (IBW) or Lean Body Weight (LBW), may provide more consistent plasma concentrations across different BMI categories.[4][5]
Q3: How can I calculate a starting dosage for this compound based on a subject's body composition?
A3: As a starting point for research purposes, you can calculate a dosage based on Ideal Body Weight (IBW) or Lean Body Weight (LBW) rather than Total Body Weight (TBW). This approach is intended to normalize the dose to the metabolically active tissue.
-
Ideal Body Weight (IBW) Calculation:
-
Males: IBW (kg) = 50 kg + 2.3 kg for each inch over 5 feet.
-
Females: IBW (kg) = 45.5 kg + 2.3 kg for each inch over 5 feet.
-
-
Lean Body Weight (LBW) Calculation (using the Boer formula):
-
Males: LBW (kg) = (0.407 * TBW in kg) + (0.267 * height in cm) - 19.2
-
Females: LBW (kg) = (0.252 * TBW in kg) + (0.473 * height in cm) - 48.3
-
Once you have calculated the IBW or LBW, you can apply a literature-derived dose. For example, some studies in children have used weight-based dosing of approximately 19 mg/kg.[6]
Disclaimer: These are theoretical calculations for research and investigational purposes only and should not be used for clinical decision-making.
Q4: What are the recommended general dosages for this compound in clinical trials?
A4: Published clinical trials have used a range of dosages for this compound, typically between 500 mg to 3,000 mg per day.[7] A recent study investigating the effects of choline on individuals at risk for Alzheimer's Disease used a daily dose of 2.2 g of choline, administered as this compound.[8]
Troubleshooting Guide
Issue 1: High inter-individual variability in plasma choline levels despite standardized dosing.
-
Possible Cause: Differences in body composition (i.e., the ratio of fat mass to lean mass) among subjects can affect the volume of distribution of this compound. Subjects with a higher BMI and greater adipose tissue mass may have a smaller volume of distribution for water-soluble compounds relative to their total body weight, leading to higher plasma concentrations.
-
Troubleshooting Steps:
-
Analyze Data by BMI Categories: Stratify your pharmacokinetic data by BMI categories (e.g., Normal Weight: 18.5-24.9 kg/m ², Overweight: 25.0-29.9 kg/m ², Obese: ≥30.0 kg/m ²).
-
Consider Dosing Based on IBW or LBW: For future studies, consider calculating dosages based on Ideal Body Weight (IBW) or Lean Body Weight (LBW) to potentially reduce variability in plasma exposure.
-
Measure Body Composition: If feasible, use methods like Dual-Energy X-ray Absorptiometry (DEXA) or Bioelectrical Impedance Analysis (BIA) to get a more accurate measure of lean body mass for dosage calculations.
-
Issue 2: Increased incidence of adverse events (e.g., gastrointestinal distress, fishy body odor) in a subset of the study population.
-
Possible Cause: The Tolerable Upper Intake Level (UL) for choline in adults is 3.5 grams per day.[9] Higher plasma concentrations of choline, potentially due to dosing based on total body weight in individuals with high BMI, may lead to an increased risk of side effects.
-
Troubleshooting Steps:
-
Correlate Adverse Events with BMI and Plasma Levels: Investigate if there is a correlation between the incidence of adverse events, subject BMI, and measured plasma choline concentrations.
-
Implement a Dose-Titration Protocol: In your study design, consider starting with a lower dose and gradually titrating upwards while monitoring for adverse events.
-
Re-evaluate Dosing Strategy: If a correlation is found, consider adjusting the dosing protocol to be based on IBW or LBW for subsequent cohorts or studies.
-
Data Presentation: Hypothetical Dosage Adjustment Framework
The following tables provide a hypothetical framework for adjusting this compound dosage based on BMI for research purposes. These are not established guidelines.
Table 1: Subject BMI Categories
| Category | BMI ( kg/m ²) |
| Underweight | < 18.5 |
| Normal Weight | 18.5 - 24.9 |
| Overweight | 25.0 - 29.9 |
| Obese (Class I) | 30.0 - 34.9 |
| Obese (Class II) | 35.0 - 39.9 |
| Obese (Class III) | ≥ 40.0 |
Table 2: Hypothetical this compound Dosage Adjustment Based on Body Weight Metric
| BMI Category | Dosing Metric Recommendation (for research) | Rationale |
| Normal Weight | Total Body Weight (TBW) | In individuals with a healthy body composition, TBW is a reasonable metric for dosing. |
| Overweight | Ideal Body Weight (IBW) or Adjusted Body Weight* | To account for the increased proportion of adipose tissue. |
| Obese (All Classes) | Ideal Body Weight (IBW) or Lean Body Weight (LBW) | To minimize the risk of overdosing due to the low distribution of water-soluble choline into excess adipose tissue.[1][2][3] |
*Adjusted Body Weight (AdjBW) = IBW + 0.4 * (TBW - IBW)
Experimental Protocols
Protocol: Investigating the Pharmacokinetics of this compound with BMI-Adjusted Dosing
1. Objective: To compare the plasma pharmacokinetics of this compound in healthy adult subjects across different BMI categories using a dosage adjustment strategy based on Ideal Body Weight (IBW).
2. Study Design: A single-dose, parallel-group pharmacokinetic study.
3. Subject Population: Healthy male and female volunteers, aged 18-55, stratified into three BMI groups: Normal Weight (18.5-24.9 kg/m ²), Overweight (25.0-29.9 kg/m ²), and Obese (30.0-39.9 kg/m ²).
4. Investigational Product: this compound (e.g., 500 mg capsules).
5. Dosing Regimen:
- Normal Weight Group: A fixed dose of 1000 mg this compound.
- Overweight and Obese Groups: A dose of this compound calculated to be equivalent to 15 mg/kg of their Ideal Body Weight (IBW).
6. Procedures:
- Screening Visit: Obtain informed consent, medical history, physical examination, and baseline laboratory tests. Measure height and weight to calculate BMI and IBW.
- Dosing Visit: Subjects will arrive at the clinical research unit after an overnight fast. A baseline blood sample will be collected. Subjects will then receive their calculated dose of this compound with 240 mL of water.
- Pharmacokinetic Sampling: Blood samples will be collected at pre-dose (0 hours), and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
- Sample Processing: Plasma will be separated by centrifugation and stored at -80°C until analysis.
- Bioanalysis: Plasma concentrations of choline and its major metabolites (e.g., betaine, TMAO) will be determined using a validated LC-MS/MS method.
7. Pharmacokinetic Analysis: The following pharmacokinetic parameters will be calculated for each subject: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC0-t (area under the plasma concentration-time curve from time 0 to the last measurable concentration), and AUC0-inf (area under the curve extrapolated to infinity).
8. Statistical Analysis: Pharmacokinetic parameters will be compared between the BMI groups using appropriate statistical methods (e.g., ANOVA or ANCOVA).
Mandatory Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for pharmacokinetic study.
References
- 1. litfl.com [litfl.com]
- 2. Drug pharmacokinetics in the obese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of drugs in obesity. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Drug dosing in obese adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. nootropicsexpert.com [nootropicsexpert.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. examine.com [examine.com]
Validation & Comparative
Choline Bitartrate vs. Alpha-GPC: A Comparative Guide to Increasing Brain Acetylcholine Levels
For Researchers, Scientists, and Drug Development Professionals
Choline is an essential nutrient and a precursor to the neurotransmitter acetylcholine (ACh), which plays a critical role in cognitive functions such as memory, learning, and attention. Consequently, supplementation with choline prodrugs is a key strategy in neuroscience research and the development of nootropics and therapies for neurodegenerative diseases. This guide provides a detailed, objective comparison of two popular choline supplements, Choline Bitartrate and Alpha-Glycerylphosphorylcholine (Alpha-GPC), in their efficacy at increasing brain acetylcholine levels, supported by available experimental data.
Executive Summary
Alpha-GPC generally demonstrates superior bioavailability and efficacy in increasing brain acetylcholine levels compared to this compound. This is primarily attributed to its ability to more readily cross the blood-brain barrier. While direct comparative studies measuring brain ACh levels are limited, preclinical and clinical data suggest that Alpha-GPC leads to more significant and reliable increases in central cholinergic activity. This compound, while an effective source of systemic choline, appears to have limited penetration into the central nervous system, potentially requiring higher doses to achieve modest cognitive effects.
Quantitative Data Comparison
Due to a lack of direct head-to-head studies measuring brain acetylcholine levels under identical experimental conditions, the following tables summarize data from separate studies on this compound and Alpha-GPC.
Table 1: Effects of Alpha-GPC on Brain Acetylcholine Levels and Cognitive Function
| Parameter | Species/Model | Dosage | Brain Region | Quantitative Change | Study Reference |
| Acetylcholine Levels | Rat | 600 mg/kg (oral) | Hippocampus, Cortex | Partially counteracted scopolamine-induced decrease in ACh levels | [1] |
| Acetylcholine Release | Rat | 300 mg/kg | Hippocampal Slices | Dose-dependently increased potassium-stimulated ACh release | [2] |
| Cognitive Function | Human (with cognitive fatigue) | Not specified | - | Significantly improved attention and mental performance | [3] |
| Cognitive Function | Human (stroke patients) | 1,000 mg/day for 28 days, then 1,200 mg/day for 5 months | - | Confirmed therapeutic role on cognitive recovery | [4] |
Table 2: Effects of this compound on Choline Levels and Cognitive Function
| Parameter | Species/Model | Dosage | Brain Region | Quantitative Change | Study Reference |
| Plasma Choline Levels | Human | 2.0-2.5 g | - | Increases plasma choline levels within 1 hour | [5] |
| Memory Performance | Human (healthy young adults) | 2.0-2.5 g | - | No significant acute effects on declarative or working memory | [5] |
| Cognitive Function | Human (pre-symptomatic Alzheimer's) | 2.2 g/day for 6 months | - | Ongoing study to evaluate effects on lipid metabolism and phosphatidylcholine levels | [6] |
Mechanism of Action and Bioavailability
Alpha-GPC (L-Alpha-Glycerylphosphorylcholine) is a phospholipid-derived compound that is a natural intermediate in choline metabolism. It is considered a highly bioavailable source of choline.[3] After oral administration, Alpha-GPC is thought to be hydrolyzed into choline and glycerophosphate. Its structure allows it to readily cross the blood-brain barrier, delivering choline directly to the central nervous system for the synthesis of acetylcholine and incorporation into neuronal membranes.[3][7]
This compound is a salt form of choline combined with tartaric acid. While it serves as a source of choline for the body, its ability to cross the blood-brain barrier is considered less efficient compared to Alpha-GPC.[3][8] This limitation may result in a less pronounced direct impact on brain acetylcholine levels.
Signaling Pathways and Experimental Workflows
Acetylcholine Synthesis Pathway
The following diagram illustrates the conversion of choline from its precursors to acetylcholine within a cholinergic neuron.
Caption: Acetylcholine synthesis from choline precursors.
Experimental Workflow: In Vivo Brain Acetylcholine Measurement
This diagram outlines a typical experimental workflow for measuring brain acetylcholine levels in rodents following oral administration of a choline supplement.
Caption: Workflow for brain acetylcholine measurement.
Detailed Experimental Protocols
Key Experiment 1: Effect of Alpha-GPC on Scopolamine-Induced Amnesia and Brain Acetylcholine in Rats
-
Objective: To investigate the effect of orally administered Alpha-GPC on scopolamine-induced amnesia and brain acetylcholine levels.
-
Subjects: Male Wistar rats.
-
Methodology:
-
Drug Administration: Alpha-GPC was administered orally (IG) at a dose of 600 mg/kg, 5 hours before behavioral training. Scopolamine (a muscarinic antagonist that induces amnesia) was administered to induce a cholinergic deficit.
-
Behavioral Testing: A passive avoidance test was used to assess memory.
-
Acetylcholine Measurement: Brain acetylcholine levels were measured in the hippocampus, cortex, and striatum. The specific method for ACh quantification was not detailed in the abstract but likely involved HPLC with electrochemical detection after tissue extraction.[1] In a separate ex vivo experiment, hippocampal slices were stimulated with potassium to measure acetylcholine release.[1]
-
-
Key Findings: Oral Alpha-GPC reversed the amnesia caused by scopolamine and partially counteracted the scopolamine-induced decrease in acetylcholine levels in the hippocampus and cortex.[1] Furthermore, Alpha-GPC increased the potassium-stimulated release of acetylcholine from hippocampal slices.[1][2]
Key Experiment 2: Acute Effects of this compound on Memory in Healthy Humans
-
Objective: To investigate the acute effects of this compound supplementation on memory performance in healthy young adults.
-
Subjects: Healthy young students.
-
Methodology:
-
Study Design: A double-blind, placebo-controlled, cross-over design was used.
-
Supplementation: Participants received either 2.0-2.5 grams of this compound or a placebo dissolved in orange juice.
-
Cognitive Testing: A battery of memory tasks, including visuospatial working memory, declarative picture memorization, and verbal working memory tasks, were administered approximately 60 minutes after supplement ingestion.
-
-
Key Findings: this compound supplementation did not significantly enhance memory performance in any of the tasks compared to placebo.[5] The authors suggest that this compound may not effectively cross the blood-brain barrier to an extent that acutely impacts central cholinergic functions in healthy individuals.[5]
Conclusion
Based on the available evidence, Alpha-GPC is a more effective precursor for increasing brain acetylcholine levels than this compound. Its superior ability to cross the blood-brain barrier allows for more direct and potent effects on central cholinergic neurotransmission, which is supported by preclinical studies demonstrating increased acetylcholine levels and release in key brain regions associated with cognition. While this compound can elevate systemic choline levels, its impact on brain acetylcholine and cognitive function appears to be limited, particularly in acute settings. For researchers and drug development professionals aiming to modulate central cholinergic activity, Alpha-GPC represents a more reliable and potent option. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of their relative efficacies.
References
- 1. Effect of a new cognition enhancer, alpha-glycerylphosphorylcholine, on scopolamine-induced amnesia and brain acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-alpha-glycerylphosphorylcholine antagonizes scopolamine-induced amnesia and enhances hippocampal cholinergic transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. becomelucid.com [becomelucid.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. No Acute Effects of this compound Food Supplements on Memory in Healthy, Young, Human Adults | PLOS One [journals.plos.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. news-medical.net [news-medical.net]
- 8. mindlabpro.com [mindlabpro.com]
Phosphatidylcholine Demonstrates Superior Bioavailability Over Choline Bitartrate
A comprehensive review of comparative studies indicates that phosphatidylcholine, a phospholipid-bound form of choline, is more efficiently absorbed and metabolized in the human body compared to the salt form, choline bitartrate. This guide synthesizes key findings from clinical trials, presenting a detailed comparison of their bioavailability, experimental protocols, and metabolic fates.
Choline is an essential nutrient vital for numerous physiological functions, including neurotransmitter synthesis, cell membrane signaling, and lipid transport. It is available in various forms, with this compound and phosphatidylcholine being two common sources in dietary supplements and functional foods. Understanding their comparative bioavailability is crucial for researchers, scientists, and drug development professionals in optimizing choline delivery for therapeutic and nutritional applications.
Quantitative Comparison of Bioavailability
Recent studies have consistently shown that the bioavailability of choline is significantly influenced by its chemical form. Phosphatidylcholine, particularly from natural sources like egg yolk, leads to a more sustained increase in plasma choline levels compared to this compound.
A randomized, double-blind, cross-over trial involving 18 healthy adults demonstrated that the plasma choline response, as measured by the incremental area under the curve (iAUC), was four times higher after consumption of an egg yolk phospholipid drink (containing phosphatidylcholine) compared to a drink with an equivalent amount of choline from this compound.[1] This suggests a more efficient absorption of choline when it is bound to phospholipids.[1][2]
Another study comparing phosphatidylcholine from krill oil with this compound found that while both sources increased plasma choline levels, the peak concentration (Cmax) was reached significantly later with phosphatidylcholine.[3][4] This delayed peak may indicate a more gradual and sustained release of choline into the bloodstream.
Furthermore, the metabolic fate of choline from these two sources differs significantly. Supplementation with phosphatidylcholine has been shown to result in higher levels of the beneficial metabolites betaine and dimethylglycine (DMG), while leading to substantially lower levels of trimethylamine N-oxide (TMAO), a metabolite linked to adverse cardiovascular effects, when compared to this compound.[3][4][5]
| Parameter | Phosphatidylcholine (from Egg Yolk) | This compound | Reference |
| Incremental Area Under the Curve (iAUC) for Plasma Choline | ~4x higher | Baseline | [1] |
| Peak Plasma Choline Concentration (Cmax) | Delayed Peak | Earlier Peak | [3][4][6][7] |
| Metabolite Levels (Betaine, DMG) | Higher | Lower | [3][4][5] |
| Metabolite Levels (TMAO) | Substantially Lower | Higher | [3][5][8] |
Table 1: Comparative Bioavailability and Metabolism of Phosphatidylcholine and this compound.
Experimental Protocols
The findings presented in this guide are based on rigorous clinical trial methodologies. Below are summaries of the typical experimental protocols used in these comparative bioavailability studies.
Study Design: The majority of studies employ a randomized, double-blind, cross-over design. This design minimizes bias as each participant serves as their own control, receiving both the phosphatidylcholine and this compound formulations in a randomized order with a washout period in between.
Participants: Studies typically recruit healthy adult volunteers. Exclusion criteria often include pregnancy, lactation, known allergies to the test products, and the use of medications or supplements that could interfere with choline metabolism.
Intervention: Participants are administered a single dose of either phosphatidylcholine (e.g., from egg yolk phospholipids or krill oil) or this compound, with the total amount of choline being equivalent in both interventions. The supplements are often provided in a drink or capsule form.
Blood Sampling: Blood samples are collected at baseline (before supplementation) and at multiple time points post-ingestion (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). This allows for the determination of the pharmacokinetic profile of choline and its metabolites.
Analytical Methods: Plasma concentrations of choline and its key metabolites (betaine, dimethylglycine, and TMAO) are quantified using validated analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Analysis: The primary pharmacokinetic parameters calculated include:
-
Cmax: The maximum (peak) plasma concentration of the analyte.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total exposure to the analyte over time.
Caption: Experimental workflow for a comparative bioavailability study.
Absorption and Metabolic Pathways
The differential bioavailability of this compound and phosphatidylcholine can be attributed to their distinct absorption and metabolic pathways.
This compound is a water-soluble salt that is absorbed in the small intestine.[9] In contrast, phosphatidylcholine is a lipid-soluble molecule that undergoes digestion in the small intestine, where it is broken down into lysophosphatidylcholine and a fatty acid.[2] These components are then absorbed by the intestinal cells. This difference in the initial processing and absorption mechanism likely contributes to the observed variations in their pharmacokinetic profiles.
The metabolic pathway of choline also plays a critical role. A significant portion of ingested choline can be metabolized by gut microbiota to produce trimethylamine (TMA), which is then absorbed and oxidized in the liver to TMAO.[7] Studies suggest that phosphatidylcholine is less susceptible to this microbial degradation compared to this compound, leading to lower TMAO production.[3][8]
Caption: Simplified signaling pathway of choline absorption and metabolism.
References
- 1. research.wur.nl [research.wur.nl]
- 2. mdpi.com [mdpi.com]
- 3. Plasma Kinetics of Choline and Choline Metabolites After A Single Dose of SuperbaBoostTM Krill Oil or this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Differential metabolism of choline supplements in adult volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Which Type of Choline Works Best with Your Genes? [geneticlifehacks.com]
- 9. lilyandloaf.com [lilyandloaf.com]
Unveiling the Cognitive-Enhancing Potential of Choline Bitartrate: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cognitive-enhancing effects of choline bitartrate observed in in vivo studies. We delve into the available experimental data, comparing its performance against other choline sources and placebo controls, and provide detailed methodologies for key behavioral assays. This document aims to equip researchers with a comprehensive understanding of this compound's efficacy and its underlying neurochemical mechanisms.
Executive Summary
Choline is an essential nutrient and a precursor to the neurotransmitter acetylcholine, which plays a pivotal role in learning, memory, and overall cognitive function. This compound is a common and cost-effective salt form of choline used in dietary supplements. In vivo research in rodent models suggests that chronic supplementation with this compound can lead to significant improvements in cognitive performance across various behavioral tasks. These enhancements are associated with positive neurochemical changes, including increased cholinergic neurotransmission and reduced oxidative stress. However, it is crucial to note that other forms of choline, such as Alpha-Glycerylphosphorylcholine (Alpha-GPC), are often considered more potent due to their higher bioavailability and superior ability to cross the blood-brain barrier. This guide will present the available data for this compound and provide context for its performance relative to other cholinergic agents.
Comparative Performance Data
The following tables summarize quantitative data from in vivo studies investigating the effects of this compound on cognitive performance.
Table 1: Morris Water Maze (MWM) - Spatial Learning and Memory
| Treatment Group | Animal Model | Duration of Supplementation | Key Findings | Quantitative Data (Example) |
| This compound | Rats | 5 weeks | Significantly improved spatial learning and memory.[1] | Reduced escape latency compared to control group (Specific latency values not provided in abstract). |
| Control | Rats | 5 weeks | Baseline performance.[1] | N/A |
Table 2: Passive Avoidance Test - Fear-Motivated Learning and Memory
| Treatment Group | Animal Model | Duration of Supplementation | Key Findings | Quantitative Data (Example) |
| This compound | Rats | 5 weeks | Significantly enhanced retention of fear memory.[1] | Increased step-through latency compared to control group (Specific latency values not provided in abstract). |
| Choline-Enriched Diet | Mice | 4.5 months | Superior retention of learning compared to choline-deficient diet.[2] | Performed as well as 3-month-old mice, while choline-deficient mice performed as poorly as senescent mice. |
| Control | Rats/Mice | N/A | Baseline performance.[1][2] | N/A |
Table 3: Novel Object Recognition (NOR) Test - Recognition Memory
| Treatment Group | Animal Model | Duration of Supplementation | Key Findings | Quantitative Data (Example) |
| This compound | Rats | 5 weeks | Significantly improved recognition memory.[1] | Increased discrimination index compared to control group (Specific discrimination index values not provided in abstract). |
| Choline-Enriched Diet | Adult Rats | 10 weeks | Enhanced preference for the novel object after a 48-hour delay compared to controls.[3] | Control subjects showed no evidence of retention at 48h, while the supplemented group continued to show a preference for the changed object. |
| Control | Rats | N/A | Baseline performance.[1][3] | N/A |
Table 4: Neurochemical Changes
| Treatment Group | Animal Model | Duration of Supplementation | Key Findings |
| This compound | Rats | 5 weeks | Enhanced cholinergic neurotransmission, increased monoamine levels, and reduced oxidative stress in the brain.[1] |
Experimental Protocols
Detailed methodologies for the key behavioral experiments cited are provided below to facilitate replication and further research.
Morris Water Maze (MWM) Protocol
The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents.
Apparatus:
-
A circular pool (typically 1.5-2.0 meters in diameter) filled with water made opaque with non-toxic paint or milk powder.
-
An escape platform submerged 1-2 cm below the water surface.
-
Visual cues are placed around the room to serve as spatial references for the animal.
Procedure:
-
Acquisition Phase (4-5 days):
-
Animals are subjected to 4 trials per day.
-
For each trial, the animal is placed into the pool at one of four randomized starting positions (North, South, East, West).
-
The animal is allowed to swim freely to find the hidden platform.
-
If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds to observe the visual cues.
-
The time taken to reach the platform (escape latency) and the path taken are recorded using a video tracking system.
-
-
Probe Trial (Day after last acquisition day):
-
The escape platform is removed from the pool.
-
The animal is allowed to swim freely for a fixed duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location are measured as indices of spatial memory retention.
-
Passive Avoidance Test Protocol
The passive avoidance task assesses fear-motivated learning and memory.
Apparatus:
-
A two-chambered apparatus with a light and a dark compartment separated by a guillotine door.
-
The floor of the dark compartment is equipped with a grid capable of delivering a mild foot shock.
Procedure:
-
Training Phase (Day 1):
-
The animal is placed in the light compartment.
-
After a brief habituation period, the door to the dark compartment is opened.
-
Rodents have a natural aversion to bright light and will typically enter the dark compartment.
-
Once the animal enters the dark compartment, the door is closed, and a mild, brief foot shock is delivered.
-
The animal is then removed from the apparatus.
-
-
Retention Test (Typically 24 or 48 hours later):
-
The animal is again placed in the light compartment.
-
The door to the dark compartment is opened.
-
The latency to enter the dark compartment (step-through latency) is recorded.
-
A longer step-through latency indicates better retention of the fear memory associated with the dark compartment.
-
Novel Object Recognition (NOR) Test Protocol
The NOR test evaluates an animal's ability to recognize a novel object in a familiar environment.
Apparatus:
-
An open-field arena.
-
Two sets of identical objects and one set of novel objects. The objects should be of similar size but differ in shape and texture.
Procedure:
-
Habituation Phase (1-2 days):
-
The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on consecutive days to acclimate to the environment.
-
-
Familiarization/Training Phase:
-
Two identical objects are placed in the arena.
-
The animal is allowed to explore the objects for a fixed duration (e.g., 5-10 minutes).
-
The time spent exploring each object is recorded. Exploration is typically defined as sniffing or touching the object with the nose.
-
-
Test Phase (After a retention interval, e.g., 1-24 hours):
-
One of the familiar objects is replaced with a novel object.
-
The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.
-
A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
-
Signaling Pathways and Experimental Workflow
The cognitive-enhancing effects of choline are primarily attributed to its role as a precursor to acetylcholine (ACh). The following diagrams illustrate the cholinergic signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: Cholinergic signaling pathway.
Caption: In vivo experimental workflow.
Conclusion
The available in vivo evidence strongly suggests that chronic supplementation with this compound can produce significant cognitive-enhancing effects in rodent models. These benefits are observed across a range of learning and memory paradigms, including spatial, fear-motivated, and recognition memory tasks. The underlying mechanisms appear to involve the enhancement of the cholinergic system and a reduction in oxidative stress within the brain.
For researchers and drug development professionals, this compound represents a readily available and cost-effective compound for investigating the role of the cholinergic system in cognitive function. However, when considering therapeutic applications, it is essential to weigh its efficacy against other choline donors like Alpha-GPC, which may offer superior bioavailability and more pronounced cognitive benefits. Further head-to-head comparative studies with detailed quantitative data are warranted to fully elucidate the relative potencies of different choline supplements.
References
A Comparative Analysis of Choline Bitartrate and CDP-Choline (Citicoline)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common choline supplements, Choline Bitartrate and CDP-Choline (Citicoline), focusing on their pharmacokinetic profiles, mechanisms of action, and demonstrated effects. The information is supported by experimental data to assist in research and development decisions.
Introduction: Understanding the Choline Sources
Choline is an essential nutrient vital for numerous physiological processes, including neurotransmitter synthesis, cell membrane signaling, and lipid transport.[1][2] It serves as a precursor to the neurotransmitter acetylcholine (ACh), which is crucial for memory, muscle control, and mood regulation, and to the phospholipid phosphatidylcholine (PC), a primary component of cell membranes.[2][3] While the body can synthesize choline de novo, dietary intake is necessary to meet demands.[1][2]
Two of the most common forms of supplemental choline are this compound and Cytidine 5'-diphosphocholine (CDP-Choline), also known as Citicoline. Although both supply the body with choline, their chemical structures, metabolic pathways, and ultimate biological effects differ significantly. This guide will dissect these differences to provide a clear comparative framework.
Pharmacokinetics and Bioavailability: A Tale of Two Pathways
The primary distinction between this compound and CDP-Choline lies in how they are absorbed and delivered to the brain.
This compound is a simple salt form, combining choline with tartaric acid to enhance its stability and bioavailability.[4] It is an economical source of choline, containing approximately 41% choline by weight.[2] However, its ability to cross the blood-brain barrier is considered less efficient compared to other forms, which may limit its direct nootropic effects.[4][5]
CDP-Choline (Citicoline) is a more complex, naturally occurring intermediate in the synthesis of phosphatidylcholine.[6][7][8] When administered orally, it is hydrolyzed in the intestine and liver into its two main components: choline and cytidine .[6][9][10] These two molecules readily cross the blood-brain barrier and are then re-synthesized back into CDP-Choline within brain cells.[9][11] This mechanism is highly efficient, with oral CDP-Choline demonstrating a bioavailability of nearly 100%, comparable to intravenous administration.[12]
Metabolic Fate of this compound vs. CDP-Choline
Quantitative Data Summary
The following tables summarize the key quantitative and qualitative differences between the two compounds.
| Feature | This compound | CDP-Choline (Citicoline) | Reference |
| Choline Content | ~41% by weight | ~18% by weight | [2][4] |
| Primary Form | Choline salt | Phospholipid intermediate | [4][7] |
| Oral Bioavailability | Good systemic absorption | Nearly 100% | [1][12] |
| Blood-Brain Barrier | Limited crossing | Efficient crossing (via metabolites) | [4][5][9] |
| Metabolites | Choline | Choline and Cytidine (Uridine) | [6][9] |
| Primary Use | General choline supplementation | Nootropic, neuroprotection | [5][13] |
| Cost | Economical | More expensive | [4][5] |
| Mechanism | This compound | CDP-Choline (Citicoline) | Reference |
| Acetylcholine Synthesis | Direct precursor (provides choline) | Direct precursor (provides choline) | [3][8] |
| Phospholipid Synthesis | Provides choline for the pathway | Provides choline AND stimulates the rate-limiting step via cytidine/uridine conversion to CTP (Kennedy Pathway) | [6][8][9] |
| Neuroprotection | Indirectly, by preventing choline depletion from membranes | Multiple mechanisms: membrane stabilization, reduces phospholipase A2 activity, restores mitochondrial function, increases glutathione synthesis | [9][10][12][14] |
| Other Effects | Supports general liver and muscle function | Modulates dopamine and noradrenaline levels; increases Sirtuin1 (SIRT1) expression | [1][12][15] |
Detailed Mechanism of Action
This compound 's primary mechanism is straightforward: it increases the systemic pool of free choline.[1] This choline can then be used throughout the body for various functions, including the synthesis of acetylcholine and phosphatidylcholine.[3] Its effectiveness for central nervous system applications depends on how much of this free choline can effectively cross the blood-brain barrier.
CDP-Choline offers a more sophisticated, multi-faceted mechanism of action.
-
Dual Precursor Supply : It provides not only choline for ACh and PC synthesis but also cytidine.[6] Cytidine is converted to uridine in the body, which is then phosphorylated to form cytidine triphosphate (CTP).[6][16]
-
Stimulation of the Kennedy Pathway : The synthesis of PC via the Kennedy pathway is rate-limited by the enzyme CTP-phosphocholine cytidylyltransferase, which requires CTP.[8][9] By supplying both choline and the precursor to CTP, CDP-Choline effectively enhances the entire PC synthesis process, crucial for building and repairing neuronal membranes.[6][11]
-
Membrane Stabilization and Neuroprotection : In conditions of ischemia or neuronal damage, membrane phospholipids are broken down, releasing free fatty acids. CDP-Choline has been shown to inhibit the activity of phospholipase A2, the enzyme responsible for this breakdown, thereby preserving membrane integrity.[9][12][14] It also helps restore levels of key mitochondrial membrane components like cardiolipin.[9]
CDP-Choline's Role in the Kennedy Pathway
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Choline supplements: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choline - Dietary Reference Intakes for Thiamin, Riboflavin, Niacin, Vitamin B6, Folate, Vitamin B12, Pantothenic Acid, Biotin, and Choline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nootropicsexpert.com [nootropicsexpert.com]
- 5. mindlabpro.com [mindlabpro.com]
- 6. What is the mechanism of Citicoline? [synapse.patsnap.com]
- 7. Citicoline (CDP-Choline) | Musculoskeletal Key [musculoskeletalkey.com]
- 8. examine.com [examine.com]
- 9. Citicoline - Wikipedia [en.wikipedia.org]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Neuroprotective Properties of Citicoline: Facts, Doubts and Unresolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDP-choline: pharmacological and clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. becomelucid.com [becomelucid.com]
- 14. CDP-choline: neuroprotection in transient forebrain ischemia of gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Citicoline (CDP-choline) increases Sirtuin1 expression concomitant to neuroprotection in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Citicoline: A Superior Form of Choline? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Neuroprotective Properties of Choline Bitartrate and Other Choline-Based Nootropics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro neuroprotective properties of choline bitartrate against two other widely researched choline-based nootropics: Alpha-Glycerophosphocholine (Alpha-GPC) and Citicoline (CDP-Choline). While this compound is a common and cost-effective choline supplement, the available in vitro evidence for its direct neuroprotective effects is limited compared to Alpha-GPC and Citicoline. This guide summarizes the existing experimental data, details relevant methodologies, and visualizes the key signaling pathways implicated in the neuroprotective actions of these compounds.
Comparative Analysis of Neuroprotective Effects
The following table summarizes the available in vitro data on the neuroprotective effects of this compound, Alpha-GPC, and Citicoline against common neurotoxic insults. It is important to note that direct comparative studies including all three compounds are scarce in the published literature.
| Neuroprotective Assay | This compound | Alpha-GPC | Citicoline (CDP-Choline) |
| Cell Viability (MTT Assay) | Limited direct evidence. One study on a porcine intestinal cell line (IPEC-J2) showed that choline chloride promoted cell proliferation[1]. | In SH-SY5Y neuroblastoma cells, pre-treatment with Alpha-GPC (0.1, 1, 10, and 50 mM) significantly reversed the decrease in cell survival induced by amyloid-beta (Aβ)[2]. | In primary retinal cultures, Citicoline (up to 1000 µM) did not negatively affect cell viability. At 100 µM, it counteracted neuronal cell damage induced by glutamate and high glucose[3]. |
| Apoptosis (TUNEL Assay) | Limited direct evidence. A study using choline chloride on IPEC-J2 cells showed an increase in the anti-apoptotic protein Bcl-2 and a decrease in Caspase-3 activity, suggesting an anti-apoptotic effect[1]. | In SH-SY5Y cells, Alpha-GPC was shown to reduce apoptotic cell death induced by β-amyloid[4]. | In primary retinal cultures, 100 µM Citicoline reversed the increase in apoptosis caused by high glucose treatment[3]. It also reduced apoptotic changes in a model of chronic glutamate excitotoxicity in motor neurons[5]. |
| Oxidative Stress | Limited direct evidence. It is generally understood that as a precursor to acetylcholine, it may contribute to cholinergic anti-inflammatory pathways that can mitigate oxidative stress. | Alpha-GPC has been shown to reduce oxidative and nitrosative stress and improve mitochondrial function[6]. | A fixed combination of Citicoline, Coenzyme Q10, and Vitamin B3 was effective in reducing oxidative stress in hypothalamic cells and isolated hypothalamic specimens challenged with hydrogen peroxide[7]. |
| Synapse Integrity | No direct in vitro evidence found. | In SH-SY5Y cells, Alpha-GPC sustained the expression of synaptic vesicle proteins like synaptophysin in the presence of Aβ[6]. | In primary retinal cultures, 100 µM Citicoline prevented the decrease in synaptophysin expression induced by high glucose and glutamate[3]. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the choline compound (e.g., this compound, Alpha-GPC, or Citicoline) for a specified duration (e.g., 1-24 hours).
-
Introduce the neurotoxic agent (e.g., amyloid-beta oligomers, glutamate, or H2O2) to the wells, with and without the choline compound.
-
After the incubation period with the neurotoxin (e.g., 24-72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment: Cells (e.g., primary neurons or SH-SY5Y) are cultured on coverslips in a multi-well plate and treated with the choline compounds and neurotoxins as described for the MTT assay.
-
Experimental Procedure:
-
After treatment, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature[8].
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber[8].
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the cell nuclei with a DNA-binding dye such as DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
-
Data Analysis: The percentage of apoptotic cells (TUNEL-positive) is determined by counting the number of fluorescently labeled nuclei relative to the total number of nuclei (DAPI-stained).
Protein Expression Analysis: Western Blot for Bcl-2 and Bax
This technique is used to measure the levels of specific proteins involved in the apoptotic pathway, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
-
Cell Culture and Lysate Preparation:
-
Culture and treat cells as previously described.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
-
Experimental Procedure:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C[5].
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[5].
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the expression of Bcl-2 and Bax to the loading control. The Bax/Bcl-2 ratio can then be calculated to assess the apoptotic potential.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the neuroprotective effects of choline compounds and a typical experimental workflow for their in vitro validation.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Comparing the efficacy of synthetic vs. natural sources of choline
An objective review of the performance and supporting experimental data for researchers, scientists, and drug development professionals.
Choline, an essential nutrient vital for numerous physiological processes, is available through dietary intake of natural sources and as synthetic supplements. This guide provides a comprehensive comparison of the efficacy of synthetic versus natural sources of choline, focusing on their bioavailability, metabolic fate, and physiological impact. The information is supported by experimental data from peer-reviewed studies to assist researchers, scientists, and professionals in the field of drug development in making informed decisions.
Bioavailability and Metabolism: A Tale of Two Sources
The primary distinction between natural and synthetic choline lies in their chemical forms, which significantly influences their absorption and metabolic pathways. Natural choline is predominantly found as phosphatidylcholine (PC), a phospholipid integrated into cell membranes, particularly abundant in foods like eggs and soy.[1] Synthetic choline is commonly available as water-soluble salts, such as choline bitartrate and choline chloride.[2]
A key differentiator in their metabolism is the production of trimethylamine-N-oxide (TMAO), a gut microbiota-dependent metabolite that has been associated with an increased risk of cardiovascular disease.[3] Clinical studies have demonstrated that water-soluble synthetic choline supplements lead to a rapid and significant increase in plasma TMAO levels. In contrast, supplementation with egg-derived phosphatidylcholine (egg-PC) does not result in a similar elevation of TMAO.[4][5] This suggests that the metabolic route of natural, lipid-integrated choline may mitigate the production of this potentially harmful compound.
While some studies indicate no significant difference in the overall area under the curve (AUC) of plasma choline concentrations after intake of various choline supplements, the kinetics of absorption and the resulting metabolite profiles differ.[2][4] For instance, plasma choline concentrations peak later after the consumption of egg-PC compared to water-soluble forms.[4][5] Furthermore, research suggests that choline from egg yolk phospholipids is more efficiently absorbed, leading to a four-fold higher plasma choline response compared to this compound.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies on synthetic and natural choline sources.
| Choline Source | Peak Plasma Choline Time | Plasma TMAO Increase | Relative Bioavailability | Reference |
| This compound (Synthetic) | Rapid | Significant | Lower than Egg-PC | [4][6] |
| Choline Chloride (Synthetic) | Rapid | Significant | Similar to other water-soluble forms | [4] |
| α-Glycerophosphocholine (GPC) (Synthetic) | Rapid | Significant | Similar to other water-soluble forms | [4] |
| Egg-Phosphatidylcholine (Natural) | Delayed (≈3 hours) | Not Significant | Higher than this compound | [4][5][6] |
| Metabolite | Effect of this compound | Effect of Egg-Phosphatidylcholine | Reference |
| Plasma Choline | Increased | Increased (higher response) | [6] |
| Plasma Betaine | Increased | Increased (higher response) | [6] |
| Plasma Dimethylglycine | Increased | Increased (higher response) | [6] |
| Plasma TMAO | Significantly Increased | Not Significantly Increased | [4][5] |
Key Signaling and Metabolic Pathways
The metabolism of choline is central to several critical biological pathways, including the synthesis of the neurotransmitter acetylcholine, the formation of cell membranes via phosphatidylcholine, and one-carbon metabolism through its metabolite betaine.[1][8]
Choline Metabolism and its Major Functions
Caption: Overview of choline metabolism and its key functional outputs.
Experimental Protocols
This section details the methodologies employed in key studies comparing synthetic and natural choline sources.
Study 1: Comparative Metabolism of Choline Supplements
-
Objective: To compare the plasma concentration and kinetics of choline and its metabolites after supplementation with four different choline forms.[4]
-
Study Design: A prospective, randomized, cross-over study.[4]
-
Participants: Six healthy adult men.[4]
-
Intervention: Participants received a single dose of 550 mg of choline equivalent in the form of choline chloride, this compound, α-glycerophosphocholine (GPC), and egg-PC in a randomized sequence, with at least a one-week washout period between each supplement.[4]
-
Data Collection: Blood samples were collected at baseline and at multiple time points up to 6 hours after supplement intake.[4]
-
Analysis: Plasma concentrations of choline, betaine, TMAO, and total phosphatidylcholine were analyzed using tandem mass spectrometry.[4]
Study 2: Bioavailability of Natural vs. Synthetic Choline
-
Objective: To evaluate if choline uptake is improved after consumption of an egg yolk phospholipid drink compared to a this compound drink.[6]
-
Study Design: A randomized, double-blind, cross-over trial.[6]
-
Participants: Eighteen healthy adults.[6]
-
Intervention: Participants consumed a drink containing 3g of phospholipid-bound choline from egg yolk or a control drink with 3g of this compound.[6]
-
Data Collection: Plasma choline, betaine, and dimethylglycine concentrations were measured before and up to six hours after consumption.[6]
-
Analysis: The incremental area under the curve (iAUC) was calculated to compare the plasma choline response between the two interventions.[6]
Experimental Workflow for Comparative Choline Bioavailability Studies
Caption: A typical crossover experimental design for comparing choline bioavailability.
Implications for Research and Development
The evidence suggests that the source of choline is a critical factor in determining its metabolic fate and potential physiological effects. For researchers and drug development professionals, these findings have several implications:
-
Formulation of Choline Supplements: When developing choline-based therapeutics or supplements, particularly for long-term use, formulations that mimic the natural, lipid-bound state of choline may be preferable to minimize the production of TMAO.
-
Clinical Trial Design: Studies investigating the effects of choline on health outcomes should carefully consider and report the specific form of choline used, as different forms are not metabolically equivalent.
-
Personalized Nutrition: The inter-individual variability in gut microbiota composition could influence the extent of TMAO production from synthetic choline sources, suggesting a potential for personalized nutritional recommendations.
References
- 1. Choline | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Choline supplements: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choline • The Nutrition Source [nutritionsource.hsph.harvard.edu]
- 4. Differential metabolism of choline supplements in adult volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Choline Metabolites and Derivatives Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
A Researcher's Guide: Choline Bitartrate vs. Choline Chloride for Experimental Applications
For researchers, scientists, and drug development professionals, the selection of a chemical reagent is a critical decision that can influence experimental accuracy and reproducibility. Choline, an essential nutrient, is a fundamental component in numerous research applications, primarily as a precursor to the neurotransmitter acetylcholine and the membrane phospholipid, phosphatidylcholine.[1][2] It is most commonly available in salt forms, with choline bitartrate and choline chloride being two of the most prevalent choices for laboratory use.[3]
This guide provides an objective comparison of this compound and choline chloride, focusing on their chemical properties, practical handling considerations, and suitability for various research contexts. The information presented is intended to help researchers make an informed decision based on the specific requirements of their experimental designs.
Chemical and Physical Properties
The foundational differences between this compound and choline chloride lie in their chemical and physical properties. These characteristics directly impact calculations for solution preparation, handling procedures, and stability.
| Property | This compound | Choline Chloride |
| Molecular Formula | C₉H₁₉NO₇[4][5] | C₅H₁₄ClNO[6][7] |
| Molecular Weight | 253.25 g/mol [4][5][8][9] | 139.62 g/mol [6][10] |
| Choline Content (% w/w) | ~41.1%[8][11] | ~74.6% (calculated from molar masses)[11] |
| Appearance | White crystalline powder[4][12][13] | White hygroscopic crystals[6][10] |
| Taste | Acidic[4][12] | - |
| Solubility in Water | Freely soluble[8][12][14] | Very soluble (>650 g/L), miscible[6][10][15] |
| Solubility in Alcohol | Slightly soluble[8][14][16] | Very soluble[10] |
| Hygroscopicity | Hygroscopic, but lower than choline chloride[4][8][11][17] | Extremely hygroscopic, deliquescent[6][11][15][17] |
| pH (10% aq. solution) | 3.0 - 4.0[5][14] | ~4.7 (Practically neutral)[10][15] |
| Melting Point | 149 - 153°C[4][8][13] | 302 - 305°C (decomposes)[6][18] |
Comparative Analysis for Research Use
The choice between these two choline salts extends beyond their chemical structures and involves practical considerations for laboratory work.
Choline Content and Dosing Accuracy
Choline chloride contains a significantly higher percentage of the active choline cation by weight (~74.6%) compared to this compound (~41.1%).[8][11] This is a critical factor for experimental design. To achieve the same molar concentration of choline, a researcher would need to use more than 1.8 times the mass of this compound compared to choline chloride. For studies where high concentrations of choline are required, or when administering the compound to animal models where volume is a constraint, choline chloride offers a more concentrated source.
Handling and Stability
A primary practical distinction is their hygroscopicity. Choline chloride is extremely hygroscopic and deliquescent, meaning it readily absorbs moisture from the atmosphere to the point of dissolving.[6][17] This property can make accurate weighing challenging without a controlled environment (e.g., a glove box or a low-humidity room) and can lead to clumping and degradation if not stored properly in a desiccator.[17]
In contrast, this compound is also hygroscopic but to a much lesser extent, making it significantly easier to handle and weigh under standard laboratory conditions.[4][8][11] This improved handling characteristic is a key reason for its increased use in formulations where manufacturing and stability are priorities.[8][19]
Solubility and Solution pH
Both salts are highly soluble in water, though choline chloride is often described as "very soluble" or "miscible," while this compound is "freely soluble".[6][10][14] This difference is generally minor for preparing standard stock solutions.
A more significant consideration is the pH of the resulting solution. A 10% solution of this compound is acidic, with a pH between 3.0 and 4.0.[14] This acidity must be considered in pH-sensitive applications, such as cell culture, where the addition of unbuffered this compound could alter the pH of the medium and affect cell viability. The solution may require neutralization before use. Choline chloride forms a nearly neutral aqueous solution, which is often preferable for biological experiments to avoid confounding effects from pH changes.[10][15]
Bioavailability
For in vivo studies, the bioavailability of the choline cation is paramount. A prospective randomized crossover study that compared different choline supplements, including choline chloride and this compound, found no significant difference in the plasma choline concentration curves after administration.[8] This suggests that once dissolved and ingested, both salts provide choline to the system with similar efficiency.
Experimental Workflow and Protocols
The following section provides a generalized protocol for preparing a sterile stock solution and diagrams key biological pathways involving choline.
References
- 1. Choline - Wikipedia [en.wikipedia.org]
- 2. Choline Chloride and this compound [jubilantingrevia.com]
- 3. Choline | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. usbio.net [usbio.net]
- 6. Choline chloride - Wikipedia [en.wikipedia.org]
- 7. Choline chloride [sitem.herts.ac.uk]
- 8. Choline supplements: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Choline Chloride | C5H14NO.Cl | CID 6209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. This compound | C9H19NO7 | CID 6900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. This compound Manufacturers, with SDS [mubychem.com]
- 15. Choline chloride | 67-48-1 [chemicalbook.com]
- 16. This compound | 87-67-2 [chemicalbook.com]
- 17. US2729672A - Non-hygroscopic choline salts - Google Patents [patents.google.com]
- 18. Choline chloride FCC 67-48-1 [sigmaaldrich.com]
- 19. nbinno.com [nbinno.com]
A head-to-head study of different choline salts on plasma choline levels
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Choline Bioavailability
Choline is an essential nutrient vital for numerous physiological functions, including neurotransmitter synthesis, cell membrane signaling, and lipid transport. Its supplementation is of growing interest in various fields, from cognitive enhancement to liver health. However, the market offers a variety of choline salts, each with claims of superior bioavailability and efficacy. This guide provides a comprehensive, data-driven comparison of different choline salts, focusing on their impact on plasma choline levels as a key indicator of absorption and availability.
Comparative Analysis of Plasma Choline Levels
The following tables summarize quantitative data from head-to-head clinical studies that investigated the effects of different oral choline supplements on plasma choline concentrations and its key metabolites in healthy adults.
Study 1: Phosphatidylcholine vs. Choline Bitartrate
This study compared the pharmacokinetics of choline from phosphatidylcholine (PC) derived from krill oil against this compound.
Table 1: Pharmacokinetic Parameters of Plasma Choline and Metabolites after a Single Dose of Phosphatidylcholine (Krill Oil) vs. This compound [1][2]
| Parameter | Choline | Betaine | Dimethylglycine (DMG) | Trimethylamine N-oxide (TMAO) |
| Cmax (µmol/L) | ||||
| Phosphatidylcholine | Comparable to this compound | Higher than this compound | Higher than this compound | Substantially lower than this compound |
| This compound | Comparable to Phosphatidylcholine | Lower than Phosphatidylcholine | Lower than Phosphatidylcholine | Substantially higher than Phosphatidylcholine |
| Tmax (h) | ||||
| Phosphatidylcholine | Significantly later than this compound | - | - | Comparable to this compound |
| This compound | Earlier than Phosphatidylcholine | - | - | Comparable to Phosphatidylcholine |
| AUC (Area Under the Curve) | ||||
| Phosphatidylcholine | No significant difference from this compound | Higher AUC0–12h than this compound | Slightly higher AUC0-12h than this compound | Significantly lower than this compound |
| This compound | No significant difference from Phosphatidylcholine | Lower AUC0–12h than Phosphatidylcholine | Slightly lower AUC0-12h than Phosphatidylcholine | Significantly higher than this compound |
Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC: Area under the plasma concentration-time curve.
Study 2: Choline Chloride vs. This compound vs. α-GPC vs. Egg-PC
This prospective randomized cross-over study compared the effects of four different choline supplements on plasma choline and its metabolites. A key finding was that while the kinetics differed, the overall absorption of choline (as measured by AUC) was not significantly different between the tested supplements.[3][4][5][6]
Table 2: Plasma Kinetics of Choline and Metabolites Following Administration of Different Choline Supplements [3][4]
| Choline Salt | Peak Plasma Choline Concentration (Time to Peak) | Plasma Betaine Levels | Plasma TMAO Levels |
| Choline Chloride | ≈ 1-2 hours | Increased | Rapidly increased |
| This compound | ≈ 1-2 hours | Increased | Rapidly increased |
| Alpha-GPC (α-GPC) | ≈ 1-2 hours | Increased | Rapidly increased |
| Egg Phosphatidylcholine (Egg-PC) | ≈ 3 hours (latest peak) | Increased | Did not increase |
Alpha-GPC vs. Citicoline: Insights from Available Data
-
An intramuscular study showed that L-alpha-glycerylphosphorylcholine (alpha-GPC) resulted in a more rapid and significantly higher increase in free plasma choline levels compared to citicoline when both were administered at a 1,000 mg dose.[5]
-
One study on oral Alpha-GPC reported that a 1,000 mg dose increased plasma choline from a baseline of 8.1 µmol/L to 12.1 µmol/L (a 49% increase) at 60 minutes post-ingestion in healthy young men.[7]
-
Citicoline is well-absorbed orally and is metabolized into choline and cytidine, leading to increased blood choline levels.[8][9]
While both Alpha-GPC and Citicoline are considered highly bioavailable and able to cross the blood-brain barrier, the existing data suggests that Alpha-GPC may lead to a more immediate and pronounced spike in plasma choline.[3][10][11][12][13]
Experimental Protocols
Study 1: Phosphatidylcholine (Krill Oil) vs. This compound (Mödinger et al., 2019)[1][2]
-
Study Design: This was a randomized, single-dose, parallel-group study in healthy volunteers.
-
Participants: Healthy male and female volunteers were recruited.
-
Intervention: Participants received a single dose of either phosphatidylcholine from SuperbaBoostTM krill oil or this compound.
-
Blood Sampling: Blood samples were collected at baseline (0h) and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing.
-
Analytical Method: Plasma concentrations of free choline, betaine, dimethylglycine (DMG), and trimethylamine N-oxide (TMAO) were analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, Tmax, and AUC were calculated from the plasma concentration-time data.
Study 2: Choline Chloride vs. This compound vs. α-GPC vs. Egg-PC (Gindner et al., 2021)[3][4]
-
Study Design: A prospective, randomized, cross-over study.
-
Participants: Six healthy adult men participated in the study.
-
Intervention: Each participant received a single oral dose of 550 mg of choline equivalent from four different supplements: choline chloride, this compound, α-glycerophosphocholine (GPC), and egg-phosphatidylcholine (egg-PC). The administrations were in a randomized sequence with a washout period of at least one week between each.
-
Blood Sampling: Blood samples were collected at baseline and at various time points up to 6 hours after supplement intake.
-
Analytical Method: Plasma concentrations of choline, betaine, and TMAO were analyzed by tandem mass spectrometry.
-
Data Analysis: The area under the curve (AUC) of plasma concentrations was calculated to compare the total absorption of choline from the different supplements.
Visualizing Choline Metabolism
The following diagrams illustrate key aspects of choline metabolism and the experimental workflow for assessing the bioavailability of different choline salts.
Figure 1. Simplified Choline Metabolism Pathway.
Figure 2. Experimental Workflow for Bioavailability Study.
References
- 1. mdpi.com [mdpi.com]
- 2. simplynootropics.com.au [simplynootropics.com.au]
- 3. partiqlar.com [partiqlar.com]
- 4. cereflexlabs.com [cereflexlabs.com]
- 5. A comparative study of free plasma choline levels following intramuscular administration of L-alpha-glycerylphosphorylcholine and citicoline in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Choline supplements: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. examine.com [examine.com]
- 8. dovepress.com [dovepress.com]
- 9. Citicoline for Supporting Memory in Aging Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mindlabpro.com [mindlabpro.com]
- 11. nz.simplynootropics.com [nz.simplynootropics.com]
- 12. article.imrpress.com [article.imrpress.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Choline Bitartrate and its Alternatives for Attenuating Scopolamine-Induced Amnesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of choline bitartrate and other cholinergic compounds in their ability to mitigate scopolamine-induced amnesia, a common animal model for memory impairment. We will delve into the experimental data, detailed protocols, and underlying signaling pathways to offer an objective evaluation for research and development purposes.
Introduction to Scopolamine-Induced Amnesia and Cholinergic Pathways
Scopolamine is a muscarinic receptor antagonist that induces a temporary state of amnesia by blocking acetylcholine (ACh) signaling in the brain, particularly in regions crucial for memory formation like the hippocampus.[1][2] This makes the scopolamine-induced amnesia model a valuable tool for screening and validating potential nootropic and anti-amnesic compounds. The central cholinergic system, originating from the basal forebrain, plays a pivotal role in cognitive functions, including learning and memory.[3][4] Enhancing cholinergic transmission is a key strategy for combating memory deficits.
Comparative Efficacy of this compound and Alternatives
This section compares the performance of this compound with three prominent alternatives: Alpha-GPC, Huperzine A, and Citicoline, in reversing scopolamine-induced memory impairment.
This compound
This compound is a salt of choline and is a readily available and cost-effective choline supplement.[5] It serves as a precursor to acetylcholine. However, its efficacy in cognitive enhancement is debated, primarily due to its limited ability to cross the blood-brain barrier, which may result in a less pronounced impact on brain acetylcholine levels compared to other choline forms.[5][6] While it contributes to the overall choline pool in the body, direct and robust experimental evidence validating its role in attenuating scopolamine-induced amnesia in animal models is not as extensively documented as for its alternatives. One human study found that 14g of choline given in divided doses did not reverse the amnestic effects of scopolamine, suggesting that increased dietary choline may have a transient and small effect on enhancing cholinergic activity.[7]
Alpha-Glycerylphosphorylcholine (Alpha-GPC)
Alpha-GPC is a natural choline compound that is highly bioavailable and readily crosses the blood-brain barrier.[6][8] This allows for more efficient delivery of choline to the brain for acetylcholine synthesis.[5] Studies have shown that Alpha-GPC can effectively antagonize scopolamine-induced amnesia in rats.[9] Oral administration of Alpha-GPC has been demonstrated to prevent learning impairment and reverse retrograde amnesia induced by scopolamine in a dose-dependent manner, with a maximal effect observed at 300 mg/kg.[9] The mechanism of action is linked to its ability to increase hippocampal acetylcholine synthesis and release.[9]
Huperzine A
Huperzine A is a reversible acetylcholinesterase (AChE) inhibitor extracted from the club moss Huperzia serrata.[10] By inhibiting the enzyme that breaks down acetylcholine, Huperzine A increases the levels and duration of action of acetylcholine in the synaptic cleft.[11] It has been shown to be a potent and selective AChE inhibitor.[12] Numerous studies have demonstrated its effectiveness in reversing scopolamine-induced memory deficits in various animal models, including the radial arm maze and passive avoidance tasks.[11][13] Research indicates that Huperzine A improves working memory deficits induced by scopolamine more effectively than other AChE inhibitors like tacrine and E2020 (donepezil).[12]
Citicoline (CDP-Choline)
Citicoline is a naturally occurring compound that serves as a precursor for the synthesis of phosphatidylcholine, a major component of neuronal membranes, and also provides choline for acetylcholine synthesis. While direct comparative studies with this compound in the scopolamine model are limited, citicoline has been investigated for its neuroprotective and cognitive-enhancing properties.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies investigating the effects of these compounds on scopolamine-induced amnesia.
Table 1: Effects on Morris Water Maze Performance
| Compound | Animal Model | Scopolamine Dose | Treatment Dose | Key Findings | Reference |
| Alpha-GPC | Rat | Not Specified | 300 mg/kg (oral) | Prevented learning impairment induced by scopolamine. | [9] |
| Huperzine A | Rat | 0.2 mg/kg | 0.1-0.4 mg/kg (p.o.) | Reversed scopolamine-induced memory deficits. | [12] |
| Generic Compound | Mouse | 2 mg/kg (i.p.) | Not Specified | Scopolamine increased escape latency, treatment reversed this effect. | [14] |
| Generic Compound | Rat | Not Specified | Not Specified | Scopolamine worsened performance, co-administration of donepezil alleviated the effect. | [15] |
| Generic Compound | Mouse | Not Specified | Not Specified | Scopolamine increased escape latency, treatment shortened it. | [16] |
Table 2: Effects on Passive Avoidance Test Performance
| Compound | Animal Model | Scopolamine Dose | Treatment Dose | Key Findings | Reference |
| Alpha-GPC | Rat | Not Specified | 300 mg/kg (oral) | Completely reversed retrograde amnesia induced by scopolamine. | [9] |
| Huperzine A | Chick | 100 ng (intracranial) | 25 ng (intracranial) | Reversed memory deficits induced by scopolamine. | [11][17] |
| Generic Compound | Mouse | 1 mg/kg | Not Specified | Scopolamine induced a strong amnesia 1 and 3 days post-training. | [18] |
| Generic Compound | Mouse | 3 mg/kg (i.p.) | Not Specified | Scopolamine administered pre-training induced a very strong amnesia. | [19] |
| Generic Compound | Rat | 2 mg/kg/day | Not Specified | Scopolamine decreased escape latency, treatment reversed this. | [20] |
Table 3: Effects on Radial Arm Maze Performance
| Compound | Animal Model | Scopolamine Dose | Treatment Dose | Key Findings | Reference |
| Huperzine A | Rat | 0.15 mg/kg (i.p.) | 0.2-0.4 mg/kg (p.o.) | Had greater efficacy than E2020 and tacrine in improving working and reference memory errors. | [13] |
| Huperzine A | Rat | 0.2 mg/kg | 0.1-0.4 mg/kg (p.o.) | Reversed scopolamine-induced memory deficits. | [12] |
| Generic Compound | Rat | 0.03-0.3 mg/kg (i.p.) | Not Specified | Reduced accuracy of first four selections and increased total within-session errors. | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Scopolamine-Induced Amnesia Model
-
Animals: Male Wistar rats or Swiss Webster mice are commonly used.
-
Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Scopolamine Administration: Scopolamine hydrobromide is dissolved in saline and administered intraperitoneally (i.p.) at doses ranging from 0.15 to 2 mg/kg, typically 30 minutes before the behavioral task.[13][14]
Behavioral Tests
-
Morris Water Maze (MWM): This test assesses spatial learning and memory. A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface. Animals are trained over several days to find the platform using distal cues in the room. Scopolamine is administered before the training or probe trials. Key parameters measured include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (when the platform is removed).[14][15]
-
Passive Avoidance Test: This test evaluates fear-motivated memory. The apparatus consists of a light and a dark compartment connected by a door. On the training day, the animal is placed in the light compartment and receives a mild foot shock upon entering the dark compartment. In the retention test, the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive experience. Scopolamine can be administered before training or before the retention test.[11][19]
-
Radial Arm Maze (RAM): This maze consists of a central platform with several arms radiating outwards. Some arms are baited with a food reward. The test assesses spatial working and reference memory by measuring the animal's ability to visit all baited arms without re-entering previously visited arms (working memory error) or entering unbaited arms (reference memory error). Scopolamine is typically administered before the trial.[13][21]
-
T-Maze Test: The T-maze is a simple maze shaped like the letter 'T'. It is used to assess spatial working memory through spontaneous alternation. A healthy animal will tend to alternate its choice of arms on successive trials. A lower alternation rate after scopolamine administration indicates impaired working memory.[22]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the cholinergic signaling pathway and the mechanisms by which scopolamine and the discussed compounds exert their effects.
Conclusion
The scopolamine-induced amnesia model is a robust tool for evaluating compounds with the potential to enhance cognitive function. While this compound is a known choline precursor, the existing body of scientific literature provides more substantial and consistent evidence for the efficacy of Alpha-GPC and Huperzine A in attenuating scopolamine-induced memory impairment.
-
Alpha-GPC demonstrates strong potential due to its high bioavailability and direct role in acetylcholine synthesis in the brain.[5][6]
-
Huperzine A offers a different but highly effective mechanism by inhibiting acetylcholine degradation, thereby increasing its availability.[10][11]
For researchers and drug development professionals, Alpha-GPC and Huperzine A represent more validated and promising avenues for further investigation in the context of cholinergic enhancement and memory improvement. Future studies directly comparing the efficacy of this compound with these alternatives using standardized protocols are warranted to definitively establish its role in mitigating scopolamine-induced amnesia.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. Qualitative analysis of scopolamine-induced amnesia [pubmed.ncbi.nlm.nih.gov]
- 3. CHOLINERGIC CIRCUITS AND SIGNALING IN THE PATHOPHYSIOLOGY OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basal Forebrain Cholinergic Circuits and Signaling in Cognition and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha GPC VS this compound: Which Is the Better Choline Source for Cognitive Function? | by Llord Zenjen Carame | Medium [medium.com]
- 6. nbinno.com [nbinno.com]
- 7. Interaction of choline and scopolamine in human memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. partiqlar.com [partiqlar.com]
- 9. L-alpha-glycerylphosphorylcholine antagonizes scopolamine-induced amnesia and enhances hippocampal cholinergic transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Japanese Huperzia serrata extract and the constituent, huperzine A, ameliorate the scopolamine-induced cognitive impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Huperzine A, a novel promising acetylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reversal of scopolamine-induced deficits in radial maze performance by (-)-huperzine A: comparison with E2020 and tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amelioration of Scopolamine-Induced Learning and Memory Impairment by α-Pinene in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Huperzine A reverses scopolamine- and muscimol-induced memory deficits in chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Strength of scopolamine-induced amnesia as a function of time between training and testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Effects of scopolamine on repeated acquisition of radial-arm maze performance by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP - PMC [pmc.ncbi.nlm.nih.gov]
Choline Bitartrate vs. Lecithin: A Comparative Analysis of their Effects on Cognitive Function
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing scientific literature provides a comparative analysis of two common choline supplements, choline bitartrate and lecithin (phosphatidylcholine), on cognitive function. This guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals an objective overview of their respective mechanisms and observed effects.
Choline is an essential nutrient vital for numerous physiological processes, including the synthesis of the neurotransmitter acetylcholine, which plays a crucial role in memory, learning, and other cognitive functions. Both this compound and lecithin serve as precursors to acetylcholine, yet their metabolic pathways and potential cognitive effects exhibit notable differences.
Summary of Comparative Effects on Cognitive Function
The available clinical data on the direct comparative cognitive effects of this compound and lecithin is limited. However, by examining individual studies, an indirect comparison can be drawn. Research on this compound in healthy young adults has not demonstrated significant improvements in memory. Similarly, studies on lecithin in normal adult populations have also shown a lack of significant impact on memory. Conversely, some research indicates that lecithin-derived phosphatidylserine (PS) and phosphatidic acid (PA) may offer memory benefits to the elderly. Furthermore, observational studies suggest a correlation between higher dietary intake of phosphatidylcholine (the primary component of lecithin) and better performance on certain cognitive tests.[1]
| Compound | Study Population | Dosage | Cognitive Domain Assessed | Key Findings | Citation |
| This compound | Healthy young adults | 2.0-2.5g (single dose) | Visuospatial working memory, Declarative long-term memory, Verbal working memory | No significant improvement in memory performance compared to placebo. | [2][3] |
| Lecithin (Phosphatidylcholine) | Normal adult volunteers (22-55 years) | 20g (single dose) | Serial learning, Word recognition, Paired associates learning, Retrieval by category | No significant change in memory performance.[4] | [4] |
| Lecithin (Egg yolk-derived) | Older Japanese adults (60-80 years) with forgetfulness | 300 mg/day for 12 weeks | Verbal memory (Cognitrax test) | Better verbal memory scores compared to the placebo group.[5] | [5] |
| Soy Lecithin-derived Phosphatidylserine (PS) and Phosphatidic Acid (PA) | Elderly with memory problems | 300 mg PS + 240 mg PA/day for 3 months | Memory (Wechsler Memory Scale) | Significantly improved memory compared to pre-test scores. | [6] |
Experimental Protocols
This compound Study Protocol (Adapted from Lippelt et al., 2016)
-
Objective: To investigate the acute effects of this compound supplementation on memory functions in healthy young adults.[2][3]
-
Design: Double-blind, placebo-controlled, crossover study.[2][3]
-
Participants: Healthy university students.
-
Intervention: Participants received a single dose of either 2.0-2.5 grams of this compound or a placebo.
-
Cognitive Assessment: A battery of tests was administered approximately 60-120 minutes post-ingestion, including:
-
Outcome Measures: Performance accuracy and reaction times on the cognitive tasks were compared between the this compound and placebo conditions.
Lecithin (Phosphatidylcholine) Study Protocol (Adapted from Harris et al., 1983)
-
Objective: To evaluate the effect of a single oral dose of lecithin on memory test performance in normal adults.[4]
-
Design: Double-blind, placebo-controlled, crossover study.[4]
-
Participants: Nine healthy paid volunteers (age range 22-55 years).[4]
-
Intervention: Participants consumed a single oral dose of 20 grams of lecithin or a placebo 5 hours before cognitive testing.[4]
-
Cognitive Assessment: A series of memory tests were administered, including:
-
Categorized serial learning task.
-
Word recognition task.
-
Paired associates learning task.
-
Test of retrieval by category.[4]
-
-
Outcome Measures: Performance on the memory tasks was compared between the lecithin and placebo conditions. Plasma choline levels were also measured.[4]
Signaling Pathways and Mechanisms
The cognitive effects of both this compound and lecithin are primarily attributed to their role as precursors for acetylcholine synthesis. However, their absorption and metabolic pathways differ.
Choline Transport and Acetylcholine Synthesis
Choline from this compound is directly absorbed and transported across the blood-brain barrier to be used for the synthesis of acetylcholine in cholinergic neurons. This process is crucial for neuronal communication and cognitive processes.
Caption: Acetylcholine synthesis from this compound.
Lecithin Metabolism and the Kennedy Pathway
Lecithin, which is primarily composed of phosphatidylcholine, is hydrolyzed in the gut to release choline. This choline can then be used for acetylcholine synthesis. Additionally, phosphatidylcholine itself is a crucial component of cell membranes and can be synthesized endogenously via the Kennedy pathway, which utilizes choline as a substrate.
Caption: Kennedy pathway for phosphatidylcholine synthesis.
Experimental Workflow
The general workflow for clinical trials investigating the cognitive effects of choline supplements involves several key stages, from participant recruitment to data analysis.
Caption: General experimental workflow for cognitive studies.
Conclusion
While both this compound and lecithin serve as sources of choline for acetylcholine synthesis, the current body of evidence does not provide a clear consensus on their comparative efficacy for cognitive enhancement in the general healthy population. Lecithin, as a source of phosphatidylcholine, may offer broader benefits due to its role in cell membrane structure and its potential for more sustained choline delivery. However, some studies with lecithin-derived compounds have shown promise in specific populations, such as the elderly with age-related memory concerns. Further direct, head-to-head comparative clinical trials with standardized methodologies and cognitive assessment tools are warranted to definitively elucidate the relative cognitive effects of this compound and lecithin.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. No Acute Effects of this compound Food Supplements on Memory in Healthy, Young, Human Adults | PLOS One [journals.plos.org]
- 3. No Acute Effects of this compound Food Supplements on Memory in Healthy, Young, Human Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of lecithin on memory in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. examine.com [examine.com]
- 6. Positive Effects of Soy Lecithin-Derived Phosphatidylserine plus Phosphatidic Acid on Memory, Cognition, Daily Functioning, and Mood in Elderly Patients with Alzheimer’s Disease and Dementia - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Findings on Choline Bitartrate and Improved Visuomotor Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of choline bitartrate on visuomotor performance, contextualized by findings on other potential cognitive enhancers. While direct replication studies on this compound's specific impact on visuomotor accuracy are limited, this document synthesizes the available evidence and juxtaposes it with data from studies on caffeine, L-theanine, creatine, and omega-3 fatty acids.
This compound and Visuomotor Performance: The Index Study
A pivotal study by Naber et al. (2015) investigated the acute effects of this compound supplementation on human visuomotor performance. The findings from this placebo-controlled, double-blind study are central to the current understanding of choline's role in this cognitive domain. The study reported that a single 2-gram dose of this compound led to participants hitting targets more centrally, indicating an improvement in action precision.[1][2][3] However, this gain in accuracy was accompanied by slower reaction times, suggesting a trade-off between speed and precision.[2][3] The researchers also observed a significant decrease in pupil size after choline intake, which correlated with the changes in visuomotor performance, pointing towards an alteration of cholinergic functions in the nervous system.[1][2][3]
Comparative Analysis with Alternative Supplements
While research on other forms of choline, such as citicoline and alpha-GPC, has shown promise in cognitive function, particularly in elderly populations, direct comparisons with this compound on visuomotor tasks are scarce.[4][5] Therefore, this guide expands the comparison to other widely researched supplements known to influence cognitive and psychomotor functions.
Data Presentation: Quantitative Comparison of Supplement Effects on Visuomotor and Cognitive Performance
| Supplement | Dosage | Key Findings on Visuomotor & Cognitive Performance | Study Population | Citation |
| This compound | 2 grams | - Improved hitting accuracy (more central hits)- Slower reaction times- Decreased pupil size | Healthy young adults | [1][2][3] |
| Caffeine | 4 mg/kg body weight | - Improved accuracy and speed in identifying moving targets- Reduced reaction times- Increased alertness and feelings of wakefulness | Healthy adults | [6][7] |
| L-Theanine | 100-200 mg | - Improved simple reaction times in visuomotor tasks- No significant effect on more complex sustained attention or inhibitory control tasks | Healthy young adults | [8][9][10] |
| Creatine | 20 g/day for 7 days | - Improved performance on Stroop task (prolonged cognitive performance)- Did not counteract mental fatigue-induced impairments in short sport-specific psychomotor tasks | Healthy participants | [11][12] |
| Omega-3 Fatty Acids (EPA-rich) | Not specified | - Faster choice reaction times- No effect on simple reaction times | Healthy young adults | [13][14] |
Experimental Protocols
This compound Visuomotor Performance Study (Naber et al., 2015)
-
Design: A placebo-controlled, double-blind, within-subjects crossover study.
-
Participants: 28 healthy young adults.
-
Intervention: Participants ingested either 2 grams of this compound dissolved in orange juice or a placebo (orange juice alone) in two separate sessions.
-
Timing: The visuomotor task was performed 70 minutes after ingestion.[1][2][3]
-
Task: A visuomotor aiming task where participants had to rapidly and accurately move a cursor to hit the center of targets appearing on a screen.
-
Primary Outcome Measures:
-
Hit Distance: The distance from the center of the target to the point of impact.
-
Reaction Time: The time taken to initiate the movement towards the target.
-
Misses: The number of times the participant failed to hit the target.
-
-
Secondary Outcome Measures: Pupil size was measured as a biomarker for cholinergic activity.
Caffeine and Dynamic Visual Acuity Study
-
Design: A placebo-controlled, double-blind, balanced-crossover study.
-
Participants: 21 low caffeine consumers.
-
Intervention: Participants ingested either a caffeine capsule (4 mg/kg body weight) or a placebo capsule.
-
Timing: Dynamic visual acuity was measured 60 minutes after ingestion.
-
Task: A computer-based test to assess dynamic visual acuity, which is the ability to resolve fine details of a moving target.
-
Outcome Measures: Accuracy and speed of identifying moving stimuli.[6][7]
L-Theanine and Attentional Tasks Study
-
Design: A double-blind, placebo-controlled, counterbalanced, four-way crossover study.
-
Participants: 32 healthy young adults.
-
Intervention: Participants received one of three doses of L-theanine (100 mg, 200 mg, or 400 mg) or a placebo (distilled water).
-
Timing: Attentional tasks were performed 50 minutes after dosing.
-
Tasks: A battery of tests from the Cambridge Neuropsychological Test Automated Battery (CANTAB), including a Reaction Time (RTI) task for visuomotor speed.[8]
-
Outcome Measures: Simple and choice reaction times.
Mandatory Visualizations
Caption: Experimental workflow for the this compound visuomotor performance study.
Caption: Simplified overview of the cholinergic signaling pathway.
Discussion and Future Directions
The available evidence suggests that this compound may enhance visuomotor accuracy, albeit with a potential reduction in speed. This finding, while singular, is significant for understanding the role of the cholinergic system in fine motor control. In contrast, stimulants like caffeine appear to improve both the speed and accuracy of responses to moving stimuli. Other supplements like L-theanine and creatine show more domain-specific effects on visuomotor and cognitive tasks.
The lack of direct replication studies for the visuomotor effects of this compound is a notable gap in the literature. Future research should aim to:
-
Replicate the Naber et al. (2015) study to confirm the findings on visuomotor accuracy and the speed-accuracy trade-off.
-
Conduct comparative studies directly evaluating the effects of different forms of choline (bitartrate, citrate, alpha-GPC) on visuomotor performance.
-
Investigate the dose-response relationship of this compound on visuomotor tasks.
-
Explore the underlying neural mechanisms through neuroimaging techniques to further elucidate the role of the cholinergic system in these effects.
By addressing these research questions, a more comprehensive understanding of the potential of this compound as a visuomotor performance enhancer can be achieved, providing valuable insights for the fields of neuroscience, nutrition, and drug development.
References
- 1. Improved human visuomotor performance and pupil constriction after choline supplementation in a placebo-controlled double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved human visuomotor performance and pupil constriction after choline supplementation in a placebo-controlled double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Choline supplements: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Choline supplements: An update [frontiersin.org]
- 6. Coffee time: Caffeine improves reaction to moving targets | Optometry & Vision Science | University of Waterloo [uwaterloo.ca]
- 7. Effects of caffeine ingestion on dynamic visual acuity: a placebo-controlled, double-blind, balanced-crossover study in low caffeine consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-response effect of L-theanine on psychomotor speed, sustained attention, and inhibitory control: a double-blind, placebo-controlled, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Can Creatine Combat the Mental Fatigue-associated Decrease in Visuomotor Skills? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Omega-3 fatty acids modify human cortical visual processing--a double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study on the cost-effectiveness of different choline supplements in research
For Researchers, Scientists, and Drug Development Professionals
Choline, an essential nutrient, plays a critical role in numerous physiological processes, including neurotransmitter synthesis, cell membrane signaling, and lipid metabolism. In the research and drug development landscape, various forms of choline supplements are utilized to investigate their effects on cognitive function, liver health, and neurological disorders. This guide provides a comparative analysis of the cost-effectiveness of three common choline supplements: Choline Bitartrate, Alpha-GPC (L-Alpha-glycerylphosphorylcholine), and Citicoline (CDP-Choline), supported by available experimental data and methodologies.
Comparative Analysis of Choline Supplements
The choice of a choline supplement in a research setting is often a balance between cost, bioavailability, and desired physiological outcome. The following table summarizes the key quantitative data for this compound, Alpha-GPC, and Citicoline to facilitate an informed decision.
| Feature | This compound | Alpha-GPC (L-Alpha-glycerylphosphorylcholine) | Citicoline (CDP-Choline) |
| Approx. Bulk Price (USD/kg) | ~$100 | ~$144 | ~$265 |
| Choline Content by Weight | ~41%[1][2] | ~40%[1][3] | ~18-21%[1][3] |
| Typical Daily Dosage (Research) | 500 - 3000 mg[1] | 300 - 1200 mg[4] | 500 - 2000 mg[5][6][7] |
| Bioavailability | Lower, less efficient at crossing the blood-brain barrier[8] | High, readily crosses the blood-brain barrier[8][9][10] | High, readily crosses the blood-brain barrier[9][10][11] |
| Approx. Cost per Gram of Choline | ~$0.24 | ~$0.36 | ~$1.33 |
| Approx. Cost per Day (at mid-range dose) | ~$0.37 (at 1500 mg) | ~$0.29 (at 800 mg) | ~$1.33 (at 1000 mg) |
Note: Bulk prices are estimates for research-grade powders and can vary based on supplier and quantity. Cost per day is calculated based on the mid-range of typical research dosages and the estimated cost per gram of the supplement.
Key Signaling Pathways
Choline exerts its biological effects through several key metabolic and signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
The synthesis of the neurotransmitter acetylcholine (ACh) is a primary pathway through which choline supplementation is thought to impact cognitive function.[1][12][13][14] As depicted, choline from supplements and acetyl coenzyme A (acetyl-CoA) are converted to acetylcholine by the enzyme choline acetyltransferase (ChAT).
The Kennedy pathway, or CDP-choline pathway, is the primary route for the de novo synthesis of phosphatidylcholine (PC), a crucial component of cell membranes.[4][5][6] This pathway highlights the direct role of Citicoline (CDP-Choline) as an intermediate.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are outlines of key experimental methodologies cited in the comparison of choline supplements.
Quantification of Plasma Choline Levels
A common method for assessing the bioavailability of different choline supplements is to measure the concentration of choline and its metabolites in plasma over time following administration.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Collection: Blood samples are typically collected from participants at baseline (before supplementation) and at various time points post-ingestion (e.g., 30 minutes, 1, 2, 4, 6, 8, 12, and 24 hours). Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Sample Preparation:
-
An internal standard (e.g., deuterated choline, d9-choline) is added to the plasma samples for accurate quantification.
-
Proteins are precipitated from the plasma, often using a solvent like methanol or acetonitrile, and then removed by centrifugation.
-
The resulting supernatant, containing choline and its metabolites, is collected for analysis.
-
-
LC-MS/MS Analysis:
-
The prepared samples are injected into a liquid chromatography system coupled with a tandem mass spectrometer.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) is often used to separate the polar choline compounds.[13]
-
The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for choline and its metabolites, allowing for their precise and sensitive quantification.[1]
-
-
Data Analysis: A calibration curve is generated using standards of known choline concentrations to quantify the choline levels in the plasma samples. The area under the curve (AUC) for the plasma concentration-time profile is calculated to determine the total absorption of choline from the supplement.
Assessment of Cognitive Function
Randomized, double-blind, placebo-controlled clinical trials are the gold standard for evaluating the efficacy of choline supplements on cognitive performance.
Typical Clinical Trial Design:
-
Participant Recruitment: A cohort of participants meeting specific inclusion criteria (e.g., age, health status) is recruited. For studies on age-associated memory impairment, participants may be screened for self-reported memory loss.
-
Randomization and Blinding: Participants are randomly assigned to receive either the choline supplement or a placebo in a double-blind manner, where neither the participants nor the researchers know who is receiving the active supplement.
-
Intervention: Participants take the assigned supplement or placebo daily for a specified period (e.g., 12 weeks).[5][12]
-
Cognitive Assessment: A battery of validated cognitive tests is administered at baseline and at the end of the intervention period. Common tests include:
-
Cognitrax: A computerized battery of tests assessing various cognitive domains, including memory, attention, and executive function.[5]
-
Stroop Test: Measures selective attention and cognitive flexibility.
-
Trail Making Test: Assesses visual attention and task switching.[5]
-
Psychomotor Vigilance Test (PVT): Measures sustained attention and reaction time.[4]
-
-
Statistical Analysis: The changes in cognitive scores from baseline to the end of the study are compared between the supplement and placebo groups to determine the efficacy of the choline supplement.
Conclusion
The selection of a choline supplement for research purposes requires careful consideration of cost, the specific research question, and the required biological action.
-
This compound is the most economical option for studies where the primary goal is to increase systemic choline levels and where blood-brain barrier penetration is not a critical factor.
-
Alpha-GPC presents a cost-effective choice when a highly bioavailable form of choline that readily enters the central nervous system is required, particularly for research focused on cognitive enhancement and acetylcholine synthesis.
-
Citicoline (CDP-Choline) , while the most expensive per gram of choline, offers a unique dual-action mechanism by providing both choline and cytidine. This makes it a compelling candidate for studies investigating not only cholinergic pathways but also neuronal membrane integrity and brain energy metabolism.
Researchers should base their decision on a thorough evaluation of their experimental needs and budget, leveraging the comparative data and methodological insights provided in this guide.
References
- 1. lcms.cz [lcms.cz]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Choline Intake Correlates with Cognitive Performance among Elder Adults in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. examine.com [examine.com]
- 6. Citicoline for Cognitive Performance · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Differential metabolism of choline supplements in adult volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Citicoline and Memory Function in Healthy Older Adults: A Randomized, Double-Blind, Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Frontiers | Association between choline supplementation and Alzheimer’s disease risk: a systematic review protocol [frontiersin.org]
- 12. Acute Alpha-Glycerylphosphorylcholine Supplementation Enhances Cognitive Performance in Healthy Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Choline Bitartrate and Liver Health: A Comparative Analysis of Its Impact on Hepatic Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of choline bitartrate and other choline forms, primarily phosphatidylcholine, in their effects on crucial markers of liver health. The following sections detail the available experimental data, outline methodologies from key studies, and illustrate the metabolic pathways and experimental workflows involved.
Comparative Analysis of Choline Formulations on Liver Health Markers
Choline is an essential nutrient vital for maintaining normal liver function, with deficiencies linked to the development of non-alcoholic fatty liver disease (NAFLD).[1][2] Various forms of choline supplements are available, with this compound and phosphatidylcholine being the most common. This section compares their efficacy in modulating liver enzymes—alanine aminotransferase (ALT), aspartate aminotransferase (AST), gamma-glutamyl transferase (GGT), and alkaline phosphatase (ALP)—which are key indicators of liver stress and damage.
A randomized controlled study investigating the effects of phosphatidylcholine on patients with NAFLD provides significant insights. While this study does not directly compare phosphatidylcholine with this compound in a head-to-head trial, its findings on the efficacy of phosphatidylcholine are crucial for a comparative assessment.
Table 1: Impact of Phosphatidylcholine Supplementation on Liver Enzymes in NAFLD Patients
| Marker | Baseline (Mean ± SD) | After 12 Weeks (Mean ± SD) | Mean Change | p-value |
| ALT (U/L) | 75.8 ± 23.5 | 49.6 ± 15.2 | -26.2 | < 0.001 |
| AST (U/L) | 58.9 ± 18.7 | 42.3 ± 12.1 | -16.6 | 0.004 |
| GGT (U/L) | 62.4 ± 20.1 | 45.8 ± 14.9 | -16.6 | < 0.001 |
Data synthesized from a randomized controlled trial on phosphatidylcholine supplementation in NAFLD patients.[3]
Another large-scale observational study involving 2,843 patients with NAFLD and metabolic comorbidities demonstrated that adjuvant treatment with polyenylphosphatidylcholine (PPC) led to significant reductions in liver enzymes over 24 weeks.[4][5][6]
Table 2: Mean Reduction in Liver Enzymes with Polyenylphosphatidylcholine (PPC) Treatment in NAFLD Patients with Comorbidities
| Marker | Mean Drop at 24 Weeks (U/L) |
| ALT | 19.7 - 22.0 |
| AST | 16.9 - 18.4 |
| GGT | 17.2 - 18.7 |
Data from a real-life observational study on polyenylphosphatidylcholine as an adjunctive therapy.[4][5][6]
Pharmacokinetic studies have indicated differences in the absorption and metabolism of various choline forms. One study found that while different choline supplements, including this compound and phosphatidylcholine, increase plasma choline levels, phosphatidylcholine from natural sources like egg yolk is more efficiently absorbed compared to this compound.[8] Furthermore, supplementation with this compound has been associated with higher levels of trimethylamine N-oxide (TMAO), a gut microbiota-derived metabolite linked to cardiovascular disease risk, compared to phosphatidylcholine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies investigating the impact of choline on liver health.
Protocol 1: Randomized Controlled Trial of Phosphatidylcholine in NAFLD Patients
-
Objective: To assess the impact of phosphatidylcholine supplementation on oxidative stress, inflammation, and clinical outcomes in patients with NAFLD.[3]
-
Study Design: A randomized, controlled, single-blinded study.[3]
-
Participants: Eligible NAFLD patients were randomized into two groups: a choline group (n=39) and a control group (n=40).[3]
-
Intervention: The choline group received conventional management plus phosphatidylcholine (PC) at a daily dose of 2400 mg for 12 weeks. The control group received only conventional management.[3]
-
Data Collection: Anthropometric, clinical, and laboratory evaluations were performed at baseline and after the 12-week treatment period.[3]
-
Primary Outcome Measures: The primary outcome was the change in serum levels of thiobarbituric acid reactive substances (TBARS) as a marker of oxidative stress.[9]
-
Secondary Outcome Measures: Secondary outcomes included changes in serum leptin concentrations (inflammatory marker), liver enzyme levels (ALT, AST), and lipid profiles.[9]
-
Laboratory Analysis: Serum samples were collected in a fasting state for a complete blood count, HbA1c, HOMA-IR, lipid profile, ALT, AST, TBARS, and leptin. Phosphatidylcholine levels were also measured.[9]
Protocol 2: Animal Model of Choline Deficiency and Supplementation
-
Objective: To investigate the role of dietary choline in preventing liver damage in a mouse model with genetic predispositions to metabolic dysfunction.[10]
-
Animal Model: Pemt(-/-)/Ldlr(-/-) mice, which lack the ability to synthesize choline de novo and have impaired lipoprotein clearance.[10]
-
Dietary Intervention: At 10-12 weeks of age, mice were divided into three groups:
-
HF(+/+): Wild-type control mice fed a high-fat diet with normal choline (1.3 g/kg).
-
HF(-/-): Pemt(-/-)/Ldlr(-/-) mice fed a high-fat diet with normal choline.
-
HFCS(-/-): Pemt(-/-)/Ldlr(-/-) mice fed a high-fat diet supplemented with choline (5 g/kg). The high-fat diet contained 60% of calories from fat and 1% cholesterol, and the feeding period was 16 days.[10]
-
-
Data Collection and Analysis:
-
Body weight and liver weight were recorded.
-
Liver tissue was collected for histological analysis (to assess steatohepatitis) and measurement of free cholesterol, cholesterol esters, and triglycerides.
-
Gene expression analysis was performed on liver tissue to evaluate markers of cholesterol transport, esterification, macrophage infiltration, oxidative stress, and fibrosis.[10]
-
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
Caption: A typical workflow for a randomized controlled trial.
Caption: Simplified signaling pathway of choline in the liver.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. The impact of choline supplementation on oxidative stress and clinical outcomes among patients with non-alcoholic fatty liver disease: a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness of phosphatidylcholine as adjunctive therapy in improving liver function tests in patients with non-alcoholic fatty liver disease and metabolic comorbidities: real-life observational study from Russia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Effectiveness of phosphatidylcholine as adjunctive therapy in improving liver function tests in patients with non-alcoholic fatty liver disease and metabolic comorbidities: real-life observational study from Russia | Semantic Scholar [semanticscholar.org]
- 7. examine.com [examine.com]
- 8. Effectiveness of phosphatidylcholine in alleviating steatosis in patients with non-alcoholic fatty liver disease and cardiometabolic comorbidities (MANPOWER study) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The impact of choline supplementation on oxidative stress and clinical outcomes among patients with non-alcoholic fatty liver disease: a randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Choline Bitartrate: A Comparative Analysis of its Effects in Young vs. Aged Animal Models
For Immediate Release
This guide provides a comprehensive comparative analysis of the effects of choline bitartrate supplementation in young versus aged animal models, targeted towards researchers, scientists, and drug development professionals. The information presented herein is based on a review of preclinical studies and aims to elucidate the age-dependent efficacy of this compound on cognitive function, neurogenesis, and physiological parameters.
Executive Summary
Choline, an essential nutrient, plays a critical role in various physiological processes, including neurotransmitter synthesis, cell membrane integrity, and methyl group metabolism.[1][2][3][4] Its supplementation, often in the form of this compound, has been investigated for its potential to enhance cognitive function and mitigate age-related decline. This guide synthesizes findings from animal studies to compare the effects of this compound in young and aged subjects, highlighting key differences in cognitive, neurological, and physiological outcomes.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the effects of this compound supplementation in young and aged animal models.
Table 1: Cognitive Performance
| Parameter | Young Animal Models | Aged Animal Models | Key Findings & Citations |
| Spatial Memory (Morris Water Maze) | Improved performance with chronic supplementation.[5] | Attenuates age-related deficits in spatial memory.[5][6] | Choline supplementation appears to both enhance existing spatial memory function in young animals and counteract age-related decline in older animals. |
| Recognition Memory (Novel Object Recognition) | Enhanced long-term recognition memory with chronic supplementation.[5][7] | Improves performance, indicating enhanced retention of object information.[7] | Supplementation benefits recognition memory across the lifespan in rodent models. |
| Working Memory | Mixed results in acute supplementation studies in healthy young adults.[8] | Limited direct data on this compound in aged animal models for this specific parameter. | The impact on working memory may be more pronounced in the context of pre-existing cognitive decline. |
Table 2: Neurological Effects
| Parameter | Young Animal Models | Aged Animal Models | Key Findings & Citations |
| Hippocampal Neurogenesis (BrdU labeling) | Prenatal choline supplementation enhances adult neurogenesis.[9] | Prenatal choline supplementation preserves hippocampal plasticity and increases cell proliferation in aged rats.[10] | The benefits of choline on neurogenesis appear to be most pronounced when administered early in life, with lasting effects into old age. |
| Acetylcholine Levels | Chronic supplementation enhances cholinergic neurotransmission.[5] | May help restore cholinergic function, which is often diminished with age.[6] | A primary mechanism of choline's cognitive benefits is likely through its role as a precursor to acetylcholine.[4][11] |
| BDNF Levels | Choline up-regulates BDNF expression in cortical neurons.[12] | May counteract age-related declines in BDNF, a key molecule for neuronal survival and plasticity.[9][13] | The neuroprotective effects of choline are, in part, mediated by its influence on neurotrophic factors like BDNF.[14] |
Table 3: Physiological Effects
| Parameter | Young Animal Models | Aged Animal Models | Key Findings & Citations |
| Liver Function | Choline supplementation protects against liver damage and normalizes cholesterol metabolism in models of liver disease.[15][16][17] | Choline deficiency is linked to fatty liver disease; supplementation is crucial for maintaining liver health.[2][18] | Choline is essential for hepatic lipid metabolism and its requirements may be particularly critical in the context of age-related metabolic changes. |
| Muscle Function | Insufficient choline can negatively impact muscle function and strength gains with exercise. | Low choline intake is associated with diminished strength gains in older adults undergoing resistance training.[19] | Adequate choline intake is important for maintaining muscle health and function, particularly in the context of physical activity in aging populations.[20] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
Morris Water Maze (Spatial Memory)
The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (typically 1.5-2.0 meters in diameter) is filled with opaque water. A small escape platform is submerged just below the water's surface in a fixed location. Visual cues are placed around the room to serve as spatial references.
-
Procedure:
-
Acquisition Phase: The animal is placed in the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded. This is typically repeated for several trials over multiple days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory retention.
-
Novel Object Recognition (Recognition Memory)
This task assesses an animal's ability to recognize a previously encountered object.
-
Apparatus: An open-field arena. A set of identical objects for the familiarization phase and a novel object for the test phase.
-
Procedure:
-
Habituation: The animal is allowed to explore the empty arena to acclimate to the environment.[21][22]
-
Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period. The time spent interacting with each object is recorded.[22][23]
-
Test Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar versus the novel object is measured. A preference for the novel object indicates successful recognition memory.[22][23][24]
-
BrdU Labeling (Neurogenesis)
5-Bromo-2'-deoxyuridine (BrdU) is a synthetic nucleoside that is an analogue of thymidine and is incorporated into newly synthesized DNA of replicating cells.
-
Procedure:
-
BrdU Administration: Animals are injected with BrdU. The dosage and frequency of injections can be varied depending on the experimental design.
-
Tissue Processing: After a designated survival period, the animals are euthanized, and the brains are collected, fixed, and sectioned.
-
Immunohistochemistry: Brain sections are treated to denature the DNA, allowing an anti-BrdU antibody to bind to the incorporated BrdU. A secondary antibody conjugated to a fluorescent marker is then used for visualization.
-
Quantification: The number of BrdU-positive cells in the region of interest (e.g., the dentate gyrus of the hippocampus) is counted using microscopy to quantify cell proliferation.
-
Western Blot for BDNF and TrkB
This technique is used to detect and quantify the levels of specific proteins, such as Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).
-
Procedure:
-
Tissue Homogenization: Brain tissue is homogenized in a lysis buffer to extract proteins. Acid extraction protocols can be used to release bound BDNF.[25]
-
Protein Quantification: The total protein concentration in the lysate is determined.
-
Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using an electric current.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to BDNF or TrkB.[26][27] This is followed by incubation with a secondary antibody conjugated to an enzyme that produces a detectable signal.
-
Detection and Analysis: The signal is visualized and quantified to determine the relative abundance of the target protein in each sample.[26][28][29]
-
Mandatory Visualization
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing this compound effects in young vs. aged models.
Choline's Signaling Pathway in Neuroprotection
Caption: Choline's proposed signaling cascade for neuroprotection and cognitive enhancement.
Conclusion
The available evidence from animal models suggests that this compound supplementation has beneficial effects on cognitive function and neurological health in both young and aged animals. In young animals, it appears to enhance memory consolidation and cholinergic neurotransmission. In aged animals, its primary role seems to be neuroprotective, attenuating age-related cognitive decline, preserving hippocampal plasticity, and supporting essential physiological functions in the liver and muscles. While the most profound and lasting effects on neurogenesis are observed with prenatal supplementation, administration in adulthood and old age still offers significant benefits. Further direct comparative studies are warranted to fully elucidate the age-dependent mechanisms of action and to establish optimal dosing strategies for different age groups.
References
- 1. Frontiers | Choline supplements: An update [frontiersin.org]
- 2. agemate.com [agemate.com]
- 3. A Systematic Review of the Dietary Choline Impact on Cognition from a Psychobiological Approach: Insights from Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. capitolnutrition.net [capitolnutrition.net]
- 5. researchgate.net [researchgate.net]
- 6. The relation of dietary choline to cognitive performance and white-matter hyperintensity in the Framingham Offspring Cohort12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary choline supplementation in adult rats improves performance on a test of recognition memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. No Acute Effects of this compound Food Supplements on Memory in Healthy, Young, Human Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Actions of Dietary Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Age-related declines in exploratory behavior and markers of hippocampal plasticity are attenuated by prenatal choline supplementation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Choline up-regulates BDNF and down-regulates TrkB neurotrophin receptor in rat cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotection by Cerebrolysin and Citicoline Through the Upregulation of Brain-Derived Neurotrophic Factor (BDNF) Expression in the Affected Neural Cells: A Preliminary Clue Obtained Through an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LPC promotes cognitive health and mood balance [nutraingredients.com]
- 15. researchgate.net [researchgate.net]
- 16. Choline supplementation protects against liver damage by normalizing cholesterol metabolism in Pemt/Ldlr knockout mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Choline Supplementation Protects against Liver Damage by Normalizing Cholesterol Metabolism in Pemt/Ldlr Knockout Mice Fed a High-Fat Diet | CoLab [colab.ws]
- 18. Oral supplementation of choline attenuates the development of alcohol-related liver disease (ALD) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 20. Choline: An Essential Nutrient for Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 21. behaviorcloud.com [behaviorcloud.com]
- 22. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. maze.conductscience.com [maze.conductscience.com]
- 24. researchgate.net [researchgate.net]
- 25. biosensis.com [biosensis.com]
- 26. Activity-Dependent Activation of TrkB Neurotrophin Receptors in the Adult CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. sci-hub.se [sci-hub.se]
- 29. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Choline Bitartrate
This guide provides essential safety and logistical information for the proper handling and disposal of choline bitartrate in a laboratory setting. The following procedural steps are designed for researchers, scientists, and drug development professionals to ensure safe and compliant waste management.
Core Principles of this compound Disposal
This compound is not generally classified as a hazardous material for transport[1][2][3]. However, proper chemical waste management practices must be followed to prevent environmental contamination and ensure workplace safety. The primary principle is that chemical waste should be managed in a safe, environmentally sound manner that complies with all applicable federal, state, and local regulations[3][4].
Step-by-Step Disposal of Unused or Waste Product
-
Collection : Collect waste this compound, including expired or unused product, in a suitable and clearly labeled, closed container[1][5][6].
-
Storage :
-
Disposal :
-
Arrange for the disposal of the waste through a licensed chemical destruction plant or a hazardous material disposal company[1][5].
-
Controlled incineration with a flue gas scrubber is a potential disposal method[5].
-
Crucially, do not discharge this compound into sewer systems, drains, or surface water [1][3][5][8]. Discharge into the environment must be avoided[5].
-
Accidental Spill Cleanup Procedure
In the event of a spill, follow these steps to ensure safety and proper containment:
-
Ensure Safety : Evacuate unnecessary personnel and ensure adequate ventilation[3][5]. Remove all sources of ignition[5].
-
Wear Personal Protective Equipment (PPE) : Before cleanup, equip yourself with appropriate PPE, including splash goggles, a lab coat, gloves, and a dust respirator[6][7].
-
Containment and Cleanup :
-
Final Cleaning : For small spills, after the solid material is collected, the area can be cleaned by spreading water on the contaminated surface. Dispose of this rinse water in accordance with local and regional authority requirements[1][7]. Do not allow wash water to enter drains without authorization[8].
-
Disposal : The container with the collected spilled material should be disposed of following the same procedures as for unused or waste product[5].
Disposal of Empty Containers
Empty containers may retain product residue and should be handled appropriately[8].
-
Decontamination : Containers can be triply rinsed (or the equivalent)[5]. Dispose of the rinse water in accordance with local regulations[1].
-
Recycling/Reconditioning : After proper rinsing, containers can be offered for recycling or reconditioning[5].
-
Landfill Disposal : If recycling is not an option, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, where permitted by local regulations[5].
Disposal Summary Table
| Guideline Category | Do's | Don'ts |
| General Disposal | Dispose of contents/container at an appropriate treatment and disposal facility in accordance with applicable laws and regulations[5]. | Do not contaminate water, foodstuffs, feed, or seed by storage or disposal[5]. |
| Containment | Keep the chemical in suitable and closed containers for disposal[1][5]. | Do not dispose of the product in sanitary sewers or landfills[1]. |
| Environmental | Prevent further spillage or leakage if it is safe to do so[5]. | Do not let the chemical enter drains or surface water[1][3][5]. |
| Spills | Use dry clean-up procedures and avoid generating dust[8]. Wear appropriate PPE during cleanup[7][8]. | Do not breathe dust or vapors[1][7]. |
| Containers | Triple rinse containers and offer for recycling, or puncture and dispose of in a sanitary landfill if permitted[5]. | Do not reuse empty containers without proper cleaning[2]. |
Experimental Protocols
The Safety Data Sheets (SDS) used to compile this disposal guide do not contain detailed methodologies for experimental protocols. This information focuses solely on safety, handling, and disposal procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. lobachemie.com [lobachemie.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. us.cambridgecommodities.com [us.cambridgecommodities.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Choline Bitartrate
FOR IMMEDIATE RELEASE
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Choline Bitartrate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound, while a common supplement, requires careful handling in a laboratory setting to mitigate risks of irritation and exposure. This guide offers procedural, step-by-step instructions for its safe use and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin and eye irritant and may cause respiratory irritation if inhaled.[1][2] It is considered hazardous upon ingestion or inhalation.[3] Therefore, a comprehensive PPE strategy is mandatory.
| Hazard Classification | GHS Pictograms | Precautionary Statements |
| Skin Irritation (Category 2)[1][2] | Warning | H315: Causes skin irritation[2] |
| Serious Eye Irritation (Category 2)[1][2] | Warning | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system[1][2] | Warning | H335: May cause respiratory irritation[2] |
A risk assessment should always be conducted prior to handling. The following table summarizes the minimum required PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][4][5] | To prevent eye contact with dust particles, which can cause serious irritation.[2][3] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). Gloves must be inspected prior to use.[2][6] | To prevent skin contact, which can cause irritation.[2][3] |
| Body Protection | A lab coat or long-sleeved clothing. A chemical-resistant apron is also recommended.[3][4] | To protect skin from accidental spills. |
| Respiratory Protection | A dust mask (e.g., N95) or an approved/certified respirator is required, especially when dust generation is likely.[3][4] In cases of insufficient ventilation or if exposure limits are exceeded, a full-face respirator should be used.[2][5] | To prevent inhalation of dust, which can cause respiratory tract irritation.[1][2][3] |
Experimental Workflow for Safe Handling
Proper handling procedures are critical to minimize exposure and prevent contamination. The following workflow outlines the essential steps for safely working with this compound.
Step-by-Step Handling Protocol
-
Preparation :
-
Handling :
-
Avoid the formation of dust and aerosols during handling.[2][4]
-
When weighing or transferring the powder, do so carefully to minimize dust generation.
-
Keep the container tightly closed when not in use.[2][3] this compound is hygroscopic, meaning it absorbs moisture from the air.[4][7]
-
Avoid contact with skin and eyes.[2]
-
-
Storage :
Spill and Disposal Management
In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and exposure.
Spill Response Protocol:
-
Small Spills : Use appropriate tools to carefully place the spilled solid into a suitable, labeled waste disposal container.[3] Clean the contaminated surface by spreading water on it and dispose of the cleaning materials according to local and regional authority requirements.[3]
-
Large Spills : For a large spill, wear full protective gear including a suit, boots, gloves, splash goggles, and a dust respirator.[3] Use a shovel to transfer the material into a convenient waste disposal container.[3] Subsequently, clean the contaminated area with water.[3]
-
Environmental Precautions : Prevent the product from entering drains, surface water, or the sanitary sewer system.[4][5]
Disposal Plan:
-
Dispose of this compound and any contaminated materials at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2]
-
Always adhere to all federal, state, and local regulations regarding chemical waste disposal.[4]
By implementing these safety protocols, laboratories can significantly reduce the risks associated with handling this compound, ensuring a safer environment for all personnel.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. echemi.com [echemi.com]
- 6. lobachemie.com [lobachemie.com]
- 7. spectrumrx.com [spectrumrx.com]
- 8. us.cambridgecommodities.com [us.cambridgecommodities.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
